RyR2 stabilizer-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H46N2O3S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
1-[4-[4-(1-hydroxycyclopropyl)butyl-[4-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)butyl]amino]butyl]cyclopropan-1-ol |
InChI |
InChI=1S/C28H46N2O3S/c1-33-25-8-9-26-24(22-25)23-30(20-21-34-26)19-7-6-18-29(16-4-2-10-27(31)12-13-27)17-5-3-11-28(32)14-15-28/h8-9,22,31-32H,2-7,10-21,23H2,1H3 |
InChI Key |
LSGDCGWYQCFSIJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysregulation of RyR2, often leading to a "leaky" channel, is implicated in severe cardiac arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and contributes to the pathology of heart failure.[1][2][3] This has driven the development of RyR2 stabilizers as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of RyR2 stabilizers, with a focus on the pioneering class of compounds known as Rycals. Detailed experimental protocols for key assays and quantitative data on stabilizer efficacy are presented to aid researchers in this field.
The Discovery of RyR2 Dysfunction and the "Leaky Channel" Hypothesis
The journey towards RyR2 stabilizers began with the identification of mutations in the RYR2 gene as the cause of CPVT, an inherited disorder characterized by stress-induced ventricular arrhythmias.[1][3] Research revealed that these mutations, as well as post-translational modifications in conditions like heart failure, lead to a gain-of-function in the RyR2 channel. This results in aberrant diastolic calcium release from the sarcoplasmic reticulum (SR), an event termed "SR Ca2+ leak".[4][5]
This diastolic Ca2+ leak is arrhythmogenic as the excess cytosolic calcium is extruded from the cell by the electrogenic sodium-calcium exchanger (NCX), leading to delayed afterdepolarizations (DADs) that can trigger fatal ventricular arrhythmias.[1][3] A key discovery in this process was the role of the accessory protein calstabin2 (also known as FKBP12.6). Calstabin2 binds to RyR2 and stabilizes its closed state.[6] In pathological conditions, hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) can cause the dissociation of calstabin2, leading to a "leaky" RyR2 channel.[4][7] This "leaky channel" hypothesis became the foundational concept for the development of RyR2 stabilizers.
RyR2 Stabilizers: The Rycal Class of Compounds
The primary strategy for correcting RyR2 dysfunction has been to develop small molecules that can stabilize the closed state of the channel, thereby preventing the aberrant diastolic Ca2+ leak. The most prominent class of these drugs are the Rycals, developed by ARMGO Pharma.[8]
Mechanism of Action
Rycals are allosteric modulators that bind to the RyR2 channel.[8] Their proposed mechanism of action involves enhancing the binding affinity of calstabin2 to the RyR2 channel, particularly to the hyperphosphorylated, disease-state channel.[9] By preventing the dissociation of calstabin2, Rycals effectively "fix" the Ca2+ leak.[4] Structural studies have begun to elucidate the binding sites of these compounds, providing a basis for structure-based drug design.[4]
Key RyR2 Stabilizers
Several key compounds have been developed and investigated as RyR2 stabilizers:
-
JTV-519 (K201): A 1,4-benzothiazepine derivative, JTV-519 was one of the first compounds identified to stabilize the RyR2-calstabin2 interaction.[5][10] It has demonstrated efficacy in preventing arrhythmias in preclinical models.[9]
-
S-107: A derivative of JTV-519, S-107 also acts by enhancing the binding of calstabin2 to RyR2.[7]
-
ARM210 (S48168): This is a leading Rycal compound currently in clinical development for the treatment of RyR1-related myopathies and CPVT.[8][11][12] It is an orally bioavailable small molecule that preferentially binds to and repairs leaky RyR channels.[8][11]
Synthesis of RyR2 Stabilizers
While detailed, proprietary synthesis routes for the latest generation of Rycals like ARM210 are not publicly available, the synthesis of earlier benzothiazepine-based stabilizers like JTV-519 and S-107 has been described in the scientific and patent literature. These syntheses generally involve multi-step processes to construct the core benzothiazepine (B8601423) ring system and introduce the necessary side chains. Researchers interested in synthesizing these or analogous compounds should refer to specialized medicinal chemistry literature.
Quantitative Data on RyR2 Stabilizers
The efficacy of RyR2 stabilizers has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for prominent RyR2 stabilizers.
| Compound | Assay | Model System | Key Finding | Reference |
| JTV-519 (K201) | Calstabin2 Binding | PKA-phosphorylated RyR2 | Increases binding affinity of calstabin2 | [9] |
| Single Channel Activity | Reconstituted RyR1 | IC50 ≈ 25 µM | [13] | |
| S-107 | Calstabin2 Binding | R2474S mutant RyR2 | Enhances binding of calstabin2 | [7] |
| ARM210 (S48168) | Clinical Trial (Phase 1b) | RYR1-RM Patients | Well-tolerated at 120 mg and 200 mg daily doses | [14][15] |
| Ryanozole (TMDJ-035) | RyR2 Inhibition | HEK293 cells expressing RyR2 | IC50 of 15 nM | [16] |
| Compound | Parameter | Value | Model System | Reference |
| Calstabin2 (FKBP12.6) | Kd for RyR2 | 116.6 ± 5.4 nM (non-phosphorylated) | Mouse cardiac RyR2 | [9] |
| Kd for PKA-phosphorylated RyR2 | 1,583.1 ± 95.2 nM | Mouse cardiac RyR2 | [9] | |
| Kd for PKA-phosphorylated RyR2 + JTV-519 | 125.1 ± 5.5 nM | Mouse cardiac RyR2 | [9] | |
| Calstabin1 (FKBP12) | Kd for RyR1 | 93.8 ± 4.0 nM (non-phosphorylated) | Mouse skeletal muscle RyR1 | [9] |
| Kd for PKA-phosphorylated RyR1 | 1,068.5 ± 77.5 nM | Mouse skeletal muscle RyR1 | [9] | |
| Kd for PKA-phosphorylated RyR1 + JTV-519 | 110.3 ± 1.8 nM | Mouse skeletal muscle RyR1 | [9] | |
| Calmodulin (CaM) | Kd for RyR2 | 50.9 ± 4.4 nM | Rat heart failure myocytes | [17] |
| FKBP12.6 | Kd for RyR2 | 0.84 ± 0.07 nM | Rat heart failure myocytes | [17] |
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay is a cornerstone for assessing RyR channel activity, as [3H]ryanodine binds with high affinity to the open state of the channel.[18]
Objective: To quantify the open probability of RyR2 channels in microsomal preparations.
Materials:
-
Microsomes from heart tissue or HEK293 cells expressing RyR2.[18]
-
Binding buffer: e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4.
-
[3H]ryanodine (specific activity ~50-100 Ci/mmol).
-
Varying concentrations of free Ca2+ (buffered with EGTA).
-
Test compounds (RyR2 stabilizers).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Isolate SR microsomes from cardiac tissue or HEK293 cells expressing RyR2.[18]
-
Incubate the microsomes (50-100 µg of protein) with 1-10 nM [3H]ryanodine in the binding buffer.
-
Add varying concentrations of free Ca2+ to assess the Ca2+-dependence of channel opening.[19]
-
Add test compounds at desired concentrations.
-
Incubate at 37°C for 2-3 hours to reach equilibrium.[19]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]ryanodine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled ryanodine.
-
Calculate specific binding and analyze the data to determine the effects of the test compound on RyR2 channel activity.
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2 channels.
Objective: To measure the open probability (Po), mean open time, and mean closed time of single RyR2 channels.
Materials:
-
SR microsomes containing RyR2.
-
Planar lipid bilayer apparatus.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).
-
Symmetrical buffer solutions (e.g., 250 mM KCl or CsCl, 20 mM HEPES, pH 7.4).[20]
-
Ca2+ and Mg2+ solutions for addition to the cis (cytosolic) and trans (luminal) chambers.
-
Test compounds.
-
Low-noise amplifier and data acquisition system.
Procedure:
-
Form a stable planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Fuse SR microsomes containing RyR2 to the bilayer by adding them to the cis chamber.
-
Establish a voltage clamp across the bilayer (e.g., +40 mV).[20]
-
Record single-channel currents under baseline conditions with defined Ca2+ concentrations in the cis and trans chambers.
-
Add test compounds to the cis chamber and record the changes in channel gating behavior.
-
Analyze the data to determine Po, mean open time, and mean closed time.[4]
Intracellular Calcium Imaging (Ca2+ Sparks)
This method visualizes elementary Ca2+ release events (Ca2+ sparks) from the SR in isolated cardiomyocytes.
Objective: To measure the frequency, amplitude, and spatial and temporal properties of Ca2+ sparks as an indicator of diastolic Ca2+ leak.[21]
Materials:
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Cal-520).[23]
-
Confocal microscope with a line-scanning mode.
-
Perfusion system with Tyrode's solution.
-
Test compounds.
-
Image analysis software.
Procedure:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rabbit).[4]
-
Load the myocytes with a fluorescent Ca2+ indicator.[4]
-
Place the cells in a perfusion chamber on the stage of a confocal microscope.
-
Acquire line-scan images along the length of the myocyte to capture the temporal and spatial characteristics of spontaneous Ca2+ release events (sparks).
-
Perfuse the cells with a control solution and then with a solution containing the test compound.
-
Record images before, during, and after drug application.
-
Analyze the images to quantify Ca2+ spark frequency, amplitude, duration, and width.[21]
Signaling Pathways and Experimental Workflows
RyR2 Phosphorylation Signaling Pathway
Caption: Signaling pathway of RyR2 hyperphosphorylation leading to Ca2+ leak and arrhythmia.
Drug Discovery and Validation Workflow
Caption: A typical workflow for the discovery and validation of RyR2 stabilizers.
Conclusion and Future Directions
The discovery and development of RyR2 stabilizers represent a significant advancement in the potential treatment of life-threatening cardiac arrhythmias and heart failure. The "leaky channel" hypothesis has provided a clear rationale for targeting RyR2, and compounds like ARM210 are now showing promise in clinical trials. Future research will likely focus on developing second-generation stabilizers with improved selectivity and pharmacokinetic properties, as well as on identifying novel binding sites on the RyR2 complex. The detailed methodologies and data presented in this guide are intended to support these ongoing efforts and facilitate further innovation in this critical area of cardiovascular drug discovery.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing catecholaminergic polymorphic ventricular tachycardia therapy in calsequestrin-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV-519 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding of RyR2 “Unzipping” Peptide in Cardiomyocytes Activates RyR2 and Reciprocally Inhibits Calmodulin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rycarma.com [rycarma.com]
- 12. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. scispace.com [scispace.com]
- 18. researchmap.jp [researchmap.jp]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dynamics of Signaling between Ca2+ Sparks and Ca2+- Activated K+ Channels Studied with a Novel Image-Based Method for Direct Intracellular Measurement of Ryanodine Receptor Ca2+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preventing the phosphorylation of RyR2 at canonical sites reduces Ca2+ leak and promotes arrhythmia by reactivating the INa current - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spatial Distribution of Calcium Sparks Determines Their Ability to Induce Afterdepolarizations in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Ryanodine Receptor 2 Stabilization in Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cardiac ryanodine (B192298) receptor (RyR2) is a massive intracellular calcium release channel located on the sarcoplasmic reticulum (SR) that is fundamental to excitation-contraction coupling in cardiac myocytes. The stability of the RyR2 channel complex is paramount for maintaining normal cardiac function. Destabilization of RyR2, often driven by hyperphosphorylation or dissociation of regulatory proteins, leads to aberrant diastolic calcium leak from the SR. This calcium leak can trigger delayed afterdepolarizations, leading to life-threatening cardiac arrhythmias, and contributes to the progression of heart failure. Consequently, the stabilization of RyR2 has emerged as a promising therapeutic strategy for a range of cardiovascular diseases. This technical guide provides an in-depth overview of the core mechanisms governing RyR2 stabilization, details key experimental protocols for its investigation, and presents quantitative data on the molecular interactions that underpin its regulation.
Introduction: The Ryanodine Receptor 2 Macromolecular Complex
The RyR2 channel is not a standalone protein but rather the core of a large macromolecular complex. Its function is exquisitely regulated by a host of associated proteins and post-translational modifications. A critical component of this complex is the FK506-binding protein 12.6 (FKBP12.6), also known as calstabin-2. FKBP12.6 binds to each of the four RyR2 subunits, stabilizing the channel in its closed state during diastole and preventing inappropriate calcium leakage from the SR.[1][2]
Dysfunction arises when this delicate balance is disturbed. In pathological states such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), chronic activation of the β-adrenergic system leads to hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][4][5] This hyperphosphorylation can decrease the binding affinity of FKBP12.6 for RyR2, leading to its dissociation from the channel complex.[4][6] The resulting "leaky" RyR2 channels contribute to diastolic SR calcium leak, which is a key driver of cardiac arrhythmias and contractile dysfunction.[1][7][8] Therefore, strategies aimed at stabilizing the RyR2-FKBP12.6 interaction and preventing channel hyperphosphorylation are of significant therapeutic interest.[9][10]
Signaling Pathways Regulating RyR2 Stabilization
The stability and function of the RyR2 channel are dynamically regulated by complex signaling pathways, primarily involving PKA and CaMKII.
Protein Kinase A (PKA) Pathway
Under physiological conditions, β-adrenergic stimulation activates PKA, which phosphorylates RyR2 at specific serine residues, most notably Ser-2808 (or Ser-2809 in some species) and Ser-2030.[11][12][13] While acute PKA-mediated phosphorylation is important for the "fight-or-flight" response by enhancing calcium release and contractility, chronic hyperphosphorylation, as seen in heart failure, is maladaptive.[4][14] This sustained phosphorylation is thought to reduce the affinity of FKBP12.6 for RyR2, leading to channel destabilization and diastolic calcium leak.[4][15]
PKA signaling pathway leading to RyR2 phosphorylation.
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway
CaMKII is another crucial kinase that regulates RyR2 function. Its activity is increased in response to elevated intracellular calcium levels and increased heart rates.[3] CaMKII phosphorylates RyR2 primarily at Ser-2814 (or Ser-2815 in some species).[16][17] Similar to PKA, chronic CaMKII activation, as observed in heart failure and arrhythmias, leads to RyR2 hyperphosphorylation, which enhances channel activity and contributes to diastolic calcium leak.[3][5][18] This CaMKII-mediated pathway is considered a significant contributor to the arrhythmogenic substrate in diseased hearts.[3]
CaMKII signaling pathway leading to RyR2 phosphorylation.
Quantitative Data on RyR2 Regulation
The following tables summarize key quantitative data from the literature regarding the interactions and modifications that govern RyR2 stability.
Table 1: Binding Affinities of FKBP Isoforms to RyR2
| Interacting Proteins | Dissociation Constant (Kd) | Experimental System | Reference |
| FKBP12.6 - RyR2 | 0.7 ± 0.1 nM | Permeabilized rat/mouse ventricular myocytes | [19][20] |
| FKBP12 - RyR2 | 206 ± 70 nM | Permeabilized rat/mouse ventricular myocytes | [19][20] |
Table 2: Effects of Interventions on RyR2-Mediated Calcium Release
| Intervention | Effect on Calcium Sparks | Experimental Model | Reference(s) |
| Exercise Training (in Heart Failure) | Reduced frequency | Post-myocardial infarction rat cardiomyocytes | [7][21] |
| JTV519 (RyR2 stabilizer) | Suppressed transient inward currents | Calstabin-2+/- mouse cardiomyocytes | [1] |
| CaMKII Phosphomimetic (S2814D) | Increased frequency | Knockin mouse cardiomyocytes | [5] |
| PKA Hyperphosphorylation (S2808D) | Increased diastolic leak | Knockin mouse model | [22] |
Experimental Protocols for Studying RyR2 Stabilization
This section provides detailed methodologies for key experiments used to investigate the stability and function of the RyR2 channel.
Isolation of Adult Ventricular Myocytes
Objective: To obtain a high yield of viable, rod-shaped cardiac myocytes for subsequent functional and biochemical assays.
Protocol (Langendorff Perfusion Method):
-
Animal Preparation: Anesthetize an adult rat or mouse according to approved institutional protocols. Open the chest cavity to expose the heart.
-
Heart Excision: Rapidly excise the heart and immediately place it in ice-cold, oxygenated, calcium-free buffer (e.g., EDTA buffer).
-
Aortic Cannulation: Identify the aorta and cannulate it onto a Langendorff perfusion apparatus. Secure the aorta with a suture.
-
Retrograde Perfusion: Begin retrograde perfusion with a calcium-free buffer at 37°C to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a buffer containing collagenase (e.g., Type II) and a low concentration of calcium. Continue perfusion until the heart becomes flaccid (typically 10-20 minutes).
-
Tissue Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium storage solution (e.g., Kraft-Brühe solution).
-
Cell Filtration and Calcium Reintroduction: Gently triturate the minced tissue to release individual myocytes. Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue. Gradually reintroduce calcium to the myocyte suspension to avoid calcium paradox.
-
Cell Viability Assessment: Assess cell viability based on rod-shaped morphology and exclusion of trypan blue. A yield of over 70% viable myocytes is considered good.
Measurement of Calcium Sparks
Objective: To quantify spontaneous, localized calcium release events from the SR, which are indicative of RyR2 activity and diastolic calcium leak.
Protocol (Confocal Microscopy):
-
Cell Loading: Incubate isolated ventricular myocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM, 5-10 µM) for 15-30 minutes at room temperature.
-
Microscopy Setup: Place the coverslip with loaded myocytes in a perfusion chamber on the stage of a laser scanning confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 60x or 100x).
-
Image Acquisition: Use the 488 nm laser line for excitation of Fluo-4 and collect emission signals above 505 nm. Acquire images in line-scan mode along the longitudinal axis of the myocyte to achieve high temporal resolution (typically 1-2 ms (B15284909) per line).
-
Data Recording: Record spontaneous calcium sparks in quiescent myocytes. To assess the effects of stimuli, field-stimulate the myocytes at a defined frequency (e.g., 1 Hz) before stopping stimulation and recording sparks.
-
Image Analysis: Use specialized software (e.g., ImageJ with SparkMaster plugin or custom-written code) to detect and analyze calcium sparks. Key parameters to quantify include spark frequency (sparks/100 µm/s), amplitude (F/F₀), full duration at half maximum (FDHM), and full width at half maximum (FWHM).
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak
Objective: To quantify the overall diastolic leak of calcium from the SR.
Protocol (Tetracaine-Sensitive Calcium Shift):
-
Cell Preparation and Loading: Load isolated myocytes with a calcium indicator as described for calcium spark measurements.
-
Perfusion Protocol:
-
Perfuse the myocyte with normal Tyrode's solution containing 1-2 mM Ca²⁺.
-
Switch to a solution containing 0 Na⁺ and 0 Ca²⁺ to inhibit Na⁺/Ca²⁺ exchange and prevent Ca²⁺ entry/exit. This traps the cellular calcium content.
-
After a steady-state diastolic fluorescence is reached, rapidly apply 10 mM caffeine (B1668208) to release the entire SR calcium content. The peak of the caffeine-induced calcium transient represents the total SR calcium load.
-
Repeat the protocol, but in the 0 Na⁺/0 Ca²⁺ solution, include 1 mM tetracaine (B1683103), a potent RyR2 blocker. Tetracaine will inhibit the diastolic leak, leading to an increase in the SR calcium load.
-
-
Data Analysis: The difference in the SR calcium load measured with and without tetracaine provides a quantitative measure of the SR calcium leak.
Co-Immunoprecipitation of the RyR2 Macromolecular Complex
Objective: To isolate the RyR2 complex and identify its associated proteins, such as FKBP12.6, PKA, and CaMKII.
Protocol:
-
Tissue Homogenization: Homogenize cardiac tissue or isolated myocytes in a lysis buffer containing protease and phosphatase inhibitors.
-
Solubilization: Solubilize the membrane proteins using a mild non-ionic detergent (e.g., CHAPS).
-
Pre-clearing: Centrifuge the lysate to pellet insoluble material. Pre-clear the supernatant with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against specific proteins of interest (e.g., FKBP12.6, PKA, CaMKII, phospho-specific RyR2 antibodies).
Site-Directed Mutagenesis of RyR2
Objective: To introduce specific point mutations into the RyR2 cDNA to study the functional consequences of altered phosphorylation sites or disease-associated mutations.
Protocol (Overlap Extension PCR):
-
Primer Design: Design two sets of complementary PCR primers. The internal primers will contain the desired mutation.
-
First Round PCR: Perform two separate PCR reactions using a plasmid containing the wild-type RyR2 cDNA as a template.
-
Reaction 1: Forward outer primer and the reverse mutagenic primer.
-
Reaction 2: Forward mutagenic primer and the reverse outer primer.
-
-
Purification of PCR Products: Purify the PCR products from both reactions to remove the original template DNA and primers.
-
Second Round PCR (Overlap Extension): Combine the two purified PCR products from the first round. These products will anneal at their overlapping ends containing the mutation. Perform a second PCR using only the outer forward and reverse primers. This will amplify the full-length DNA fragment containing the desired mutation.
-
Cloning and Sequencing: Clone the final PCR product into an appropriate expression vector. Sequence the construct to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.
-
Functional Expression: Transfect the mutant RyR2 construct into a suitable cell line (e.g., HEK293 cells) for functional studies, such as single-channel recordings or calcium imaging.
Therapeutic Strategies Targeting RyR2 Stabilization
The central role of RyR2 destabilization in cardiac disease has spurred the development of therapeutic agents aimed at restoring normal channel function. These "Rycals" work by enhancing the binding of FKBP12.6 to RyR2, thereby reducing diastolic calcium leak.
-
JTV519 (K201): This 1,4-benzothiazepine derivative has been shown to increase the affinity of FKBP12.6 for RyR2, particularly for PKA-phosphorylated channels.[1] It has demonstrated anti-arrhythmic effects in animal models of heart failure and CPVT.[1][9]
-
Dantrolene (B1669809): A muscle relaxant used for malignant hyperthermia, dantrolene has also been shown to stabilize RyR2 by interacting directly with the channel and preventing domain unzipping, a conformational change associated with channel activation.
-
Other Investigational Drugs: Several other small molecules are under investigation for their RyR2-stabilizing properties, highlighting the active research in this therapeutic area.[10][23]
Experimental workflow for investigating RyR2 stabilization.
Conclusion
The stabilization of the RyR2 channel complex is a critical determinant of cardiac myocyte calcium homeostasis and overall heart function. A deep understanding of the molecular mechanisms governing RyR2 stability, particularly the roles of PKA and CaMKII-mediated phosphorylation and the interaction with FKBP12.6, is essential for the development of novel therapies for cardiac arrhythmias and heart failure. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate regulation of RyR2 and to evaluate the efficacy of new therapeutic strategies aimed at its stabilization. The continued exploration of this vital ion channel holds immense promise for improving the treatment of cardiovascular diseases.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. A technical review of optical mapping of intracellular calcium within myocardial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confocal Microscopy of Cardiac Myocytes | Radiology Key [radiologykey.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Quantitative intracellular calcium imaging with laser-scanning confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. youtube.com [youtube.com]
- 14. portlandpress.com [portlandpress.com]
- 15. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 17. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mutation in RyR2-FKBP Binding site alters Ca2+ signaling modestly but increases “arrhythmogenesis” in human Stem Cells derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+-Dependent Phosphorylation of RyR2 Can Uncouple Channel Gating from Direct Cytosolic Ca2+ Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of compounds designed to stabilize the cardiac ryanodine (B192298) receptor 2 (RyR2). Dysfunctional RyR2, characterized by pathological diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), is a key factor in the pathophysiology of cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributes to heart failure. RyR2 stabilizers are a promising class of therapeutic agents that aim to correct this defect by promoting the closed state of the channel. This document details the mechanisms of action of various RyR2 stabilizers, presents quantitative data on their efficacy, outlines the experimental protocols used to characterize them, and provides visual representations of the relevant signaling pathways and experimental workflows.
The Primary Molecular Target: Ryanodine Receptor 2 (RyR2)
The principal molecular target for this class of drugs is the RyR2 channel itself, a large homotetrameric calcium release channel embedded in the SR membrane of cardiomyocytes. The primary therapeutic goal of RyR2 stabilizers is to mitigate or prevent the aberrant leakage of Ca2+ from the SR during diastole, a condition that can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1][2][3] While all stabilizers converge on this common goal, their precise mechanisms of interaction with the RyR2 complex differ.
Direct Modulation of the RyR2 Channel
Several stabilizers directly interact with the RyR2 protein to allosterically modulate its function. These compounds can bind to specific sites on the RyR2 protein, inducing conformational changes that favor the closed state of the channel.
Ryanozole , a novel high-affinity and selective RyR2 modulator, directly targets the RyR2 channel to stabilize its closed state.[4] Its inhibitory action is independent of the accessory protein FKBP12.6 (calstabin2) and is not affected by the phosphorylation state of the RyR2 channel.[4] This suggests a direct interaction with the core structure of the RyR2 protein.
ARM210 , a representative of the Rycal class of drugs, has been shown to bind to a cleft in the RY1&2 domain of the RyR2 channel.[5][6][7][8] This binding stabilizes interactions between key domains within the cytosolic shell of the receptor, effectively reverting the channel from a pathological "primed" state back towards a more stable closed state.[5][6][7]
Flecainide (B1672765) , a class Ic antiarrhythmic drug, is a subject of ongoing debate regarding its direct action on RyR2. Some studies suggest that flecainide directly blocks the RyR2 channel pore in a voltage-dependent manner.[9][10][11] However, other research indicates that its anti-arrhythmic effects in the context of RyR2-mediated disease may be indirect, primarily stemming from its blockade of sodium channels, which in turn modulates intracellular Ca2+ handling.[12][13] Evidence suggests flecainide may have multiple binding sites on the RyR2 channel.[9]
Modulation of RyR2-Associated Proteins
The function of the RyR2 channel is intricately regulated by a host of associated proteins. Some stabilizers exert their effect by modulating the interaction between RyR2 and these regulatory partners.
Calstabin2 (FKBP12.6) is a key stabilizing protein that binds to RyR2 and promotes its closed state.[14] Dissociation of calstabin2 from the RyR2 complex is associated with a "leaky" channel phenotype.
-
S107 , another member of the Rycal family, functions by enhancing the binding of calstabin2 to the RyR2 channel.[15][16][17][18] This action is particularly effective in counteracting the effects of pathological post-translational modifications, such as PKA-dependent phosphorylation, which tend to promote calstabin2 dissociation.[16]
Calmodulin (CaM) is another crucial regulatory protein that can inhibit RyR2 activity.
-
Dantrolene , a skeletal muscle relaxant also investigated for its effects on RyR2, has been shown to require the presence of both CaM and FKBP12.6 for its inhibitory action on the RyR2 channel.[19][20][21] This suggests a complex mechanism of action that involves the stabilization of a multi-protein complex. While dantrolene's primary clinical use is for malignant hyperthermia via its action on RyR1, it shows isoform-selective inhibition, with its effect on RyR2 being more pronounced under pathological conditions.[22][23]
Quantitative Data on RyR2 Stabilizers
The efficacy of RyR2 stabilizers can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for several prominent RyR2 stabilizers.
| Compound | Assay Type | Measurement | Value | Species/Cell Line | Reference(s) |
| Ryanozole | ER Ca2+-based assay | IC50 (WT RyR2) | 15-40 nM | HEK293 | [4][24] |
| [3H]ryanodine binding | IC50 (at pCa 5.0) | 10 nM | Not Specified | [4] | |
| Dantrolene | Single-channel recording | IC50 | 160 nM | Sheep | [21] |
| [3H]ryanodine binding | Ki | ~150 nM | Pig (skeletal muscle RyR1) | [23] | |
| S107 | Cellular assays (DADs) | Effective Concentration | 10 µM | hiPSC-CMs | [15] |
| General Research | Effective Concentration | Low nanomolar | Not Specified | [15] |
Experimental Protocols
The identification and characterization of RyR2 stabilizers rely on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [3H]ryanodine preferentially binds to the open state of the channel.[25]
Methodology:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from cardiac tissue or HEK293 cells expressing RyR2.[25]
-
Incubation: Incubate the microsomes with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound.
-
Separation: Separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of the test compound.
ER Ca2+-Based Assay in HEK293 Cells
This cell-based assay is suitable for high-throughput screening of RyR2 modulators by monitoring changes in ER Ca2+ levels.[26][27]
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with a plasmid encoding RyR2 and a genetically encoded ER Ca2+ indicator, such as R-CEPIA1er.[26]
-
Compound Application: Add the test compounds to the cells at various concentrations.
-
Fluorescence Imaging: Monitor the fluorescence of the ER Ca2+ indicator using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ER Ca2+ concentration, suggesting inhibition of RyR2-mediated Ca2+ leak.
-
Data Analysis: Quantify the change in fluorescence to determine the potency (e.g., EC50) of the inhibitory compounds.
Single-Channel Recording in Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2 channels and the effect of stabilizers on their open probability, mean open time, and mean closed time.[28][29]
Methodology:
-
Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans), representing the cytosolic and luminal sides of the SR, respectively.
-
Channel Incorporation: Fuse SR microsomes containing RyR2 channels into the lipid bilayer.
-
Electrophysiological Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single RyR2 channel using a patch-clamp amplifier.
-
Compound Addition: Add the RyR2 stabilizer to the cis (cytosolic) chamber to observe its effect on channel gating.
-
Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and mean closed time.
Ca2+ Spark Measurement in Cardiomyocytes
Ca2+ sparks are elementary Ca2+ release events from the SR through a cluster of RyR2 channels. Measuring their frequency and characteristics provides insight into the diastolic Ca2+ leak.[30][31][32][33][34]
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models (e.g., mouse, rat).
-
Dye Loading: Load the cardiomyocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM.[34]
-
Confocal Microscopy: Use a laser scanning confocal microscope in line-scan mode to image a section of the myocyte.
-
Data Acquisition: Record spontaneous Ca2+ sparks in resting cardiomyocytes.
-
Image Analysis: Use specialized software to detect and analyze the frequency, amplitude, duration, and spatial width of the Ca2+ sparks. A decrease in spark frequency upon application of a compound indicates stabilization of the RyR2 channels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of RyR2-mediated diastolic Ca2+ leak leading to cardiac arrhythmias and its inhibition by RyR2 stabilizers.
Caption: A typical experimental workflow for the discovery and validation of novel RyR2 stabilizers.
References
- 1. Ryanodine receptor-mediated arrhythmias and sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor-mediated arrhythmias and sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiac ryanodine receptor (RyR2) and its role in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ryr1.org [ryr1.org]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. ahajournals.org [ahajournals.org]
- 11. rupress.org [rupress.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. S107 | RyR2 stabilizer | Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchmap.jp [researchmap.jp]
- 26. Screening for Novel Type 2 Ryanodine Receptor Inhibitors by Endoplasmic Reticulum Ca2+ Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rupress.org [rupress.org]
- 28. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Item - The single channel RyR2 measurements and the effects of hydantoin derivatives on channel function - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 30. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Measuring Ca²⁺ sparks in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 32. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 33. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 34. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Stabilizing Effect of RyR2 Modulators on Cardiac Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel that governs excitation-contraction coupling in cardiomyocytes. Dysregulation of RyR2, often leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is a key pathological mechanism in cardiac arrhythmias and heart failure. Consequently, the development of RyR2 stabilizing compounds has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the core principles of RyR2 stabilization, focusing on the effects of key stabilizing agents on calcium signaling. We present a comprehensive summary of quantitative data, detailed experimental protocols for assessing RyR2 function, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction: The Role of RyR2 in Cardiac Calcium Homeostasis
The rhythmic contraction of the heart is orchestrated by precisely controlled fluctuations in intracellular calcium concentration ([Ca²⁺]i). The RyR2 channel, located on the membrane of the sarcoplasmic reticulum, plays a pivotal role in this process. Upon membrane depolarization, a small influx of Ca²⁺ through L-type calcium channels triggers a much larger release of Ca²⁺ from the SR via RyR2, a process known as calcium-induced calcium release (CICR). This surge in cytosolic Ca²⁺ initiates myofilament contraction.
In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional. This dysfunction often manifests as an increased open probability during diastole, leading to a spontaneous and arrhythmogenic "leak" of Ca²⁺ from the SR. This diastolic Ca²⁺ leak can elevate cytosolic Ca²⁺ levels, causing delayed afterdepolarizations (DADs) and triggered arrhythmias.
RyR2 stabilizers are a class of pharmacological agents designed to correct this defect by promoting the closed state of the channel, thereby reducing diastolic Ca²⁺ leak and its arrhythmogenic consequences.
Mechanism of RyR2 Stabilization
The function of the RyR2 channel is intricately regulated by a host of associated proteins and post-translational modifications. A key regulatory protein is calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6), which binds to RyR2 and stabilizes its closed conformation.
In disease states, hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can lead to the dissociation of calstabin2 from the RyR2 complex. This dissociation is a primary contributor to the increased channel open probability and subsequent Ca²⁺ leak.
RyR2 stabilizers exert their effects through various mechanisms, including:
-
Enhancing Calstabin2 Binding: Some stabilizers, like JTV-519 (also known as K201) and its derivative S107, are thought to increase the affinity of calstabin2 for RyR2, even in the hyperphosphorylated state, thereby restoring normal channel function.[1]
-
Direct Channel Modulation: Other compounds, such as dantrolene (B1669809), are believed to directly interact with the RyR2 channel. The "zipping" hypothesis suggests that dantrolene stabilizes the interaction between the N-terminal and central domains of the RyR2 protein, which is crucial for maintaining the closed state of the channel.[2]
-
Novel Selective Inhibition: Emerging compounds like Ryanozole demonstrate high selectivity and potency in inhibiting RyR2, particularly at low cytosolic Ca²⁺ concentrations, which is characteristic of the diastolic phase.[3]
Quantitative Effects of RyR2 Stabilizers on Calcium Signaling
The efficacy of RyR2 stabilizers is quantified by their ability to modulate various parameters of intracellular calcium signaling. The following tables summarize key quantitative data from studies on prominent RyR2 stabilizing agents.
| Compound | Experimental Model | Parameter Measured | Effect | Concentration/Dosage | Reference |
| JTV-519 (K201) | HL-1 Cardiomyocytes (Hypoxic) | SR Ca²⁺ Leakage | Reduced by 35% | 1 µM | [4][5] |
| HL-1 Cardiomyocytes (Control) | SR Ca²⁺ Leakage | Reduced by 52% | 1 µM | [4][5] | |
| Murine Cardiomyocytes | Ca²⁺ Spark Frequency | Decreased | 1 µM | [6] | |
| Dantrolene | Sheep RyR2 (in lipid bilayer) | Open Probability (Po) | Reduced to 45% of control (in the presence of Calmodulin) | 50 µM | [7] |
| Sheep RyR2 (in lipid bilayer) | IC₅₀ for Po inhibition | 0.16 ± 0.03 µM | N/A | [7] | |
| Mouse Cardiomyocytes | Ca²⁺ Wave Frequency | IC₅₀ = 0.42 ± 0.18 µM | N/A | [7] | |
| Mouse Cardiomyocytes | Ca²⁺ Wave Amplitude | IC₅₀ = 0.19 ± 0.04 µM | N/A | [7] | |
| S107 | CPVT-hiPSC-CMs | Delayed Afterdepolarizations (DADs) | Decreased the percentage of cells with DADs to 25% | 10 µM | [8] |
| Ryanozole | HEK293 cells expressing RyR2 | IC₅₀ for RyR2 inhibition | 15-40 nM | N/A | [3] |
Experimental Protocols
Accurate assessment of RyR2 function and the effects of stabilizing compounds requires robust experimental methodologies. This section details key protocols used in the field.
Measurement of Intracellular Calcium Transients with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure intracellular calcium concentrations in cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Tyrode's solution or Hank's Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, for aiding dye solubilization)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
Procedure:
-
Fura-2 AM Stock Solution Preparation: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[9]
-
Cell Loading:
-
Resuspend isolated cardiomyocytes in Tyrode's solution or HBSS.
-
Add the Fura-2 AM stock solution to the cell suspension to a final concentration of 1-5 µM.[9][10] If using, Pluronic F-127 can be added at this stage to improve dye loading.
-
Incubate the cells at room temperature or 37°C for 20-60 minutes in the dark.[10][11] The optimal loading time and temperature should be determined empirically for the specific cell type.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with fresh, dye-free buffer to remove extracellular Fura-2 AM.
-
Allow the cells to rest for at least 20-30 minutes at room temperature in the dark to ensure complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[10][12]
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Calibration (Optional): To convert the fluorescence ratio to absolute [Ca²⁺]i values, a calibration can be performed at the end of the experiment using ionophores (e.g., ionomycin) and solutions with known Ca²⁺ concentrations (using Ca²⁺ buffers like EGTA).[12]
Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Leak
This protocol outlines a method to quantify the diastolic Ca²⁺ leak from the SR in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes loaded with a cytosolic Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Low-affinity Ca²⁺ indicator for intra-SR measurement (e.g., Fluo-5N AM).
-
Thapsigargin (B1683126) (SERCA inhibitor).
-
Tetracaine (B1683103) (RyR2 blocker).
-
Confocal or fluorescence microscopy setup.
Procedure:
-
Cell Preparation: Co-load cardiomyocytes with a cytosolic Ca²⁺ indicator and an intra-SR Ca²⁺ indicator.
-
Baseline Measurement: Pace the myocyte to establish a steady-state SR Ca²⁺ load.
-
SERCA Inhibition: Stop pacing and rapidly apply thapsigargin to block the re-uptake of Ca²⁺ into the SR by the SERCA pump.
-
Monitoring SR Ca²⁺ Depletion: In the presence of thapsigargin, any decrease in the intra-SR Ca²⁺ signal over time represents the Ca²⁺ leak through RyR2 channels. Monitor the decline in the intra-SR Ca²⁺ indicator fluorescence.[13][14]
-
Quantification of Leak Rate: The rate of SR Ca²⁺ leak can be calculated from the rate of decline of the total SR Ca²⁺ content, which is derived from the fluorescence signal of the intra-SR indicator.[13][14]
-
Tetracaine-Sensitive Leak: To specifically measure the RyR2-mediated leak, the experiment can be repeated in the presence of tetracaine. The difference in the rate of SR Ca²⁺ depletion with and without tetracaine represents the RyR2-mediated leak.[15][16]
-
SR Ca²⁺ Load Normalization: The SR Ca²⁺ leak is dependent on the SR Ca²⁺ load. Therefore, at the end of each experiment, apply a rapid pulse of caffeine to release the entire SR Ca²⁺ content and estimate the SR load. Leak measurements should be normalized to the SR Ca²⁺ load.
Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This technique allows for the direct measurement of the open and closed kinetics of individual RyR2 channels.
Materials:
-
SR vesicles enriched in RyR2, isolated from cardiac tissue.
-
Planar lipid bilayer apparatus, including a chamber with two compartments (cis and trans) separated by a partition with a small aperture.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) to form the bilayer.
-
Solutions for the cis (cytosolic side) and trans (luminal side) chambers, with defined ionic compositions and Ca²⁺ concentrations.
-
Low-noise patch-clamp amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: A lipid bilayer is formed across the aperture in the partition separating the two chambers.
-
Vesicle Fusion: SR vesicles containing RyR2 are added to the cis chamber. The vesicles will fuse with the bilayer, incorporating the RyR2 channels.[17]
-
Single-Channel Recording:
-
Apply a transmembrane voltage and record the ionic current flowing through the incorporated RyR2 channels using the patch-clamp amplifier.
-
The composition of the solutions in the cis and trans chambers can be manipulated to study the effects of cytosolic and luminal Ca²⁺, ATP, Mg²⁺, and pharmacological agents on channel activity.
-
-
Data Analysis:
-
The recorded current will show discrete steps corresponding to the opening and closing of a single RyR2 channel.
-
Analyze the recordings to determine key channel parameters, including open probability (Po), mean open time, and mean closed time.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in RyR2 dysregulation and stabilization, as well as a typical experimental workflow for evaluating RyR2 stabilizers.
Caption: Signaling pathway of RyR2 dysregulation leading to Ca²⁺ leak.
Caption: Mechanisms of action for different RyR2 stabilizers.
Caption: A typical experimental workflow for evaluating RyR2 stabilizers.
Conclusion and Future Directions
The stabilization of RyR2 represents a targeted and promising therapeutic approach for the treatment of cardiac arrhythmias and heart failure. A thorough understanding of the underlying molecular mechanisms and the ability to quantitatively assess the effects of stabilizing compounds are paramount for the successful development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in this field.
Future research should focus on the development of highly selective RyR2 stabilizers with improved pharmacokinetic and safety profiles. Furthermore, elucidating the precise binding sites and the allosteric modulation of RyR2 by different classes of stabilizers will be crucial for rational drug design. The continued refinement of experimental techniques, particularly in patient-derived cellular models, will undoubtedly accelerate the translation of these promising scientific findings into effective clinical therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dantrolene rescues arrhythmogenic RYR2 defect in a patient-specific stem cell model of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ionoptix.com [ionoptix.com]
- 10. ionoptix.com [ionoptix.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Ca2+ spark-dependent and -independent sarcoplasmic reticulum Ca2+ leak in normal and failing rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Ryanodine Receptor 2 (RyR2) Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural mechanisms governing the stabilization of the cardiac ryanodine (B192298) receptor (RyR2), a critical ion channel for excitation-contraction coupling in the heart. Dysregulation of RyR2 stability is a key factor in the pathophysiology of cardiac arrhythmias and heart failure. This document outlines the structural basis of RyR2 stabilization by endogenous and pharmacological modulators, the destabilizing effects of disease-associated mutations and post-translational modifications, and the experimental approaches used to investigate these phenomena.
Introduction to RyR2 Structure and Function
The ryanodine receptor 2 (RyR2) is a large, homotetrameric calcium release channel located in the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. Each protomer is comprised of a large cytoplasmic region and a smaller transmembrane domain that forms the ion-conducting pore. The cytoplasmic region contains numerous regulatory domains that bind to a variety of endogenous modulators, including Ca2+, ATP, calmodulin (CaM), and FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2). The controlled release of Ca2+ from the SR through RyR2 is essential for cardiac muscle contraction.[1]
Mechanisms of RyR2 Stabilization
The stability of the RyR2 channel, particularly its closed state during diastole, is crucial to prevent aberrant Ca2+ leak from the SR, which can trigger cardiac arrhythmias.[1] Stabilization is achieved through a complex interplay of protein-protein and protein-ligand interactions.
Endogenous Stabilizers
FKBP12.6 (Calstabin2): This small protein is a key stabilizer of the RyR2 closed state.[2] It binds to a hydrophobic pocket on the RyR2 cytoplasmic shell, bridging several domains. The dissociation of FKBP12.6 is associated with a "leaky" channel phenotype.
Calmodulin (CaM): CaM is a Ca2+-binding protein that regulates RyR2 in a Ca2+-dependent manner. In its apo-CaM (Ca2+-free) state at diastolic Ca2+ concentrations, it binds to RyR2 and contributes to its stabilization.
Pharmacological Stabilizers
A class of drugs known as Rycals, which includes compounds like ARM210 (also known as S107), have been developed to stabilize the RyR2 channel. These molecules bind to a specific site on RyR2 and enhance the binding of FKBP12.6, thereby reducing Ca2+ leak.[1][3] Cryo-electron microscopy (cryo-EM) studies have revealed that ARM210 binds to RyR2-R2474S and reverts the channel from a "primed" state towards the closed state.[1]
Mechanisms of RyR2 Destabilization
Destabilization of the RyR2 channel, leading to a "gain-of-function" or "leaky" phenotype, is a common pathogenic mechanism in cardiac diseases.
Disease-Associated Mutations
Mutations in the RYR2 gene are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular cardiomyopathy. These mutations often occur in critical domains of the RyR2 protein, leading to a conformational change that favors the open state. For instance, the CPVT-linked mutation R2474S induces a "primed" state, which is intermediate between the closed and open states, making the channel more sensitive to activation.[1]
Post-Translational Modifications
Phosphorylation: Hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a key mechanism of channel destabilization in heart failure and during the "fight-or-flight" response.[4] PKA-mediated phosphorylation, particularly at serine 2808, has been shown to decrease the affinity of FKBP12.6 for RyR2, leading to increased channel open probability.[1][4]
Oxidation: Increased reactive oxygen species (ROS) in pathological conditions can lead to the oxidation of cysteine residues on RyR2. This modification can directly alter channel function and also sensitize the channel to Ca2+-dependent activation, contributing to SR Ca2+ leak.[5][6]
Quantitative Data on RyR2 Stabilization
The following tables summarize key quantitative data from studies on RyR2 stabilization.
Table 1: Cryo-EM Structural Resolutions
| RyR2 State/Complex | Resolution (Å) | Reference |
| Human WT RyR2 (Closed) | 2.6 - 3.6 | [1] |
| Human RyR2-R2474S (Primed) | 2.6 - 3.6 | [1] |
| Porcine RyR2 (Open) | 4.2 | [7] |
| Porcine RyR2-FKBP12.6/apo-CaM | 3.6 | [8] |
Table 2: Binding Affinities of RyR2 Modulators
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| FKBP12.6 - RyR2 | Fluorescent FKBP binding | 0.7 ± 0.1 nM | [9][10] |
| FKBP12 - RyR2 | Fluorescent FKBP binding | 206 ± 70 nM | [9] |
| CaM - RyR2 (3584-3602aa peptide) | Isothermal Titration Calorimetry | Significant affinity | |
| CaM - RyR2 (4255-4271aa peptide) | Isothermal Titration Calorimetry | Significant affinity |
Table 3: Single-Channel Electrophysiology Parameters
| Condition | Open Probability (Po) | Mean Open Time (ms) | Reference |
| Diastolic-like solution (100 nM Ca2+) | 0.001 - 0.005 | 1.2 - 2.5 | [11] |
| 10 µM Xanthine | ~25-fold increase | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structural basis of RyR2 stabilization.
Cryo-Electron Microscopy (Cryo-EM) of RyR2
Objective: To determine the high-resolution three-dimensional structure of RyR2 in different functional states.
Protocol:
-
Protein Purification:
-
Express recombinant human RyR2 in HEK293 cells.
-
Lyse cells and solubilize membranes using detergents (e.g., 0.1% Digitonin).
-
Purify the RyR2 protein complex using affinity chromatography.
-
-
Sample Preparation for Cryo-EM:
-
Concentrate the purified RyR2 to an appropriate concentration.
-
Apply a small volume (e.g., 3 µL) of the protein solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid for a short duration (e.g., 1.5 s) to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
-
-
Data Acquisition:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., Titan Krios) operating at 300 kV.
-
Collect a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector (e.g., Gatan K3).
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the movie micrographs.
-
Pick individual RyR2 particles from the micrographs.
-
Perform 2D classification to remove junk particles and select well-defined classes.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the RyR2 channel.
-
-
Model Building and Refinement:
-
Build an atomic model of RyR2 into the final cryo-EM density map using software like Coot.
-
Refine the atomic model against the cryo-EM map using software like Phenix.
-
Single-Channel Electrophysiology (Planar Lipid Bilayer)
Objective: To measure the activity of a single RyR2 channel and assess the effects of modulators on its gating properties.
Protocol:
-
Bilayer Formation:
-
Form a planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).
-
-
RyR2 Incorporation:
-
Add SR vesicles containing native RyR2 or purified RyR2 to the cis chamber.
-
Fusion of the vesicles with the bilayer will incorporate RyR2 channels.
-
-
Recording Solutions:
-
Cis (cytosolic) chamber: Mimic diastolic conditions with a solution containing, for example, 250 mM KCl, 20 mM HEPES, 100 µM free Ca2+, pH 7.2.[12]
-
Trans (luminal) chamber: Use a solution such as 250 mM glutamic acid, 10 mM HEPES, pH 7.2, with Ca(OH)2 to achieve the desired luminal Ca2+ concentration.[12]
-
-
Data Acquisition:
-
Apply a holding potential across the bilayer (e.g., -40 mV).
-
Record the single-channel currents using a patch-clamp amplifier.
-
-
Data Analysis:
Pull-Down Assay for Protein-Protein Interactions
Objective: To identify or confirm interactions between RyR2 and its binding partners.
Protocol:
-
Bait Protein Immobilization:
-
Express and purify a "bait" protein (e.g., a GST-tagged domain of RyR2).
-
Immobilize the bait protein onto affinity beads (e.g., glutathione-agarose beads).
-
-
Incubation with Prey Protein:
-
Prepare a cell lysate containing the putative "prey" protein(s).
-
Incubate the immobilized bait protein with the cell lysate to allow for binding.
-
-
Washing:
-
Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and any interacting prey proteins from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm the interaction.
-
Alternatively, mass spectrometry can be used to identify unknown interacting partners.
-
Signaling Pathways and Experimental Workflows
PKA-Mediated Phosphorylation of RyR2
The following diagram illustrates the signaling pathway leading to PKA-dependent phosphorylation of RyR2 and its subsequent destabilization.
Caption: PKA signaling cascade leading to RyR2 phosphorylation and destabilization.
Experimental Workflow for Studying RyR2 Stabilizers
The following diagram outlines a typical experimental workflow for the identification and characterization of novel RyR2 stabilizing compounds.
Caption: Workflow for discovery and validation of RyR2 stabilizing compounds.
Conclusion
The structural stabilization of the RyR2 channel is a complex process involving a delicate balance of interactions with endogenous modulators and the influence of post-translational modifications. High-resolution structural studies, combined with functional and biochemical assays, have provided unprecedented insights into the molecular mechanisms underlying RyR2 function in both health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting RyR2 to treat cardiac arrhythmias and heart failure. This technical guide serves as a comprehensive resource for researchers in the field, providing both the foundational knowledge and the practical experimental details necessary to advance our understanding of RyR2 stabilization.
References
- 1. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism of two gain-of-function cardiac and skeletal RyR mutations at an equivalent site by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Redox Dependent Modifications of Ryanodine Receptor: Basic Mechanisms and Implications in Heart Diseases [frontiersin.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+-Calmodulin Increases RyR2 Open Probability yet Reduces Ryanoid Association with RyR2 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RyR2 Stabilizer-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for RyR2 stabilizer-1, a novel investigational agent designed to modulate the cardiac ryanodine (B192298) receptor type 2 (RyR2). The information presented herein is intended to support further research and development efforts in the field of cardiovascular therapeutics, with a focus on arrhythmias and heart failure.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly targeting the RyR2 channel, a critical component of excitation-contraction coupling in cardiomyocytes.[1] Pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure are often associated with RyR2 hyperactivity, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR).[2][3] This leak, manifesting as spontaneous calcium sparks and waves, can trigger delayed afterdepolarizations (DADs) and subsequent life-threatening arrhythmias.[3][4]
This compound functions by preferentially binding to the RyR2 channel in its closed state, thereby increasing the energy barrier for channel opening during diastole. This stabilization reduces the probability of spontaneous calcium release without significantly affecting the physiological, action potential-induced calcium transients required for normal cardiac contraction.[5][6] Several studies suggest that compounds in this class may also enhance the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, further preventing aberrant channel activity.[7][8]
Figure 1: Signaling pathway of RyR2-mediated calcium release and the inhibitory action of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of various RyR2 stabilizers. This data allows for a comparative assessment of their potency and efficacy in different experimental models.
Table 1: In Vitro Efficacy of RyR2 Stabilizers
| Compound | Assay | Model System | Target | IC50 (nM) | Reference(s) |
| Ryanozole | ER Ca2+-based | HEK293 cells | Wild-Type RyR2 | 16.5 | [5] |
| R420W Mutant RyR2 | 20.2 | [5] | |||
| K4750Q Mutant RyR2 | 42.5 | [5] | |||
| R2474S Mutant RyR2 | 28.7 | [5] | |||
| R4497C Mutant RyR2 | 33.1 | [5] | |||
| EL9 | Ca2+ Sparks | CPVT mouse cardiomyocytes | RyR2 | ~400x lower than K201 | [4] |
Table 2: In Vivo Efficacy of RyR2 Stabilizers in Animal Models of Arrhythmia
| Compound | Animal Model | Arrhythmia Induction | Dosage | Outcome | Reference(s) |
| Ryanozole | RyR2-K4750Q CPVT mice | Adrenaline | 3 mg/kg | Dose-dependent suppression of arrhythmias | [6] |
| 30 mg/kg | Almost complete suppression of arrhythmias | [6] | |||
| JTV519 (K201) | FKBP12.6+/- mice | Exercise | Not specified | Prevention of ventricular tachycardia and sudden death | [9] |
| S107 | RyR2-R2474S+/- CPVT mice | Not specified | Not specified | Prevention of arrhythmias | [4] |
| RyR2 mutant mice | Pacing-induced AF | Not specified | Decrease in diastolic leak and AF | [4] | |
| Dantrolene | Pressure overload HF mice | Epinephrine | Not specified | Significant decrease in VT | [4] |
| R-propafenone | Casq2-/- CPVT mice | Isoproterenol (3 mg/kg) | 5 mg/kg i.p. | Prevention of ventricular ectopy |
Key Experimental Protocols
Detailed methodologies for the principal assays used in the preclinical evaluation of this compound are provided below.
ER Ca2+-Based Assay in HEK293 Cells
This high-throughput compatible assay quantitatively assesses the inhibitory effect of compounds on RyR2 channel activity by measuring changes in endoplasmic reticulum (ER) calcium concentration.[1][10]
Principle: HEK293 cells are co-transfected to express the RyR2 channel and an ER-targeted, genetically encoded calcium indicator (e.g., R-CEPIA1er).[1][11] Hyperactive RyR2 channels lead to a lower steady-state ER calcium level due to leakage.[1] Inhibitors of RyR2 will block this leak, allowing the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to refill the ER, resulting in an increased fluorescence signal from the calcium indicator.[1]
Protocol:
-
Cell Culture and Transfection: Plate HEK293 cells and transfect with plasmids encoding the desired RyR2 construct (wild-type or mutant) and the ER-targeted calcium indicator.
-
Compound Application: Add test compounds at various concentrations to the cell culture medium.
-
Fluorescence Measurement: Measure the fluorescence intensity of the ER calcium indicator before and after compound addition using a plate reader.
-
Data Analysis: Calculate the ratio of fluorescence after to before compound addition (F/F0). An increase in this ratio indicates inhibition of RyR2 activity. Plot the F/F0 ratio against compound concentration to determine the IC50 value.[5]
Figure 2: Workflow for the ER Ca2+-based assay.
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine binds with high affinity specifically to the open state of the channel.[1][12]
Principle: Microsomal fractions containing RyR2 are incubated with [3H]ryanodine in the presence of varying calcium concentrations and test compounds. The amount of bound radioactivity is proportional to the open probability of the RyR2 channel. Inhibitors will decrease the amount of [3H]ryanodine binding.[1][13]
Protocol:
-
Microsome Preparation: Isolate microsomes from cardiac tissue or RyR2-expressing HEK293 cells.[10]
-
Binding Reaction: Incubate the microsomal preparation with a fixed concentration of [3H]ryanodine and varying concentrations of test compound and free calcium.
-
Separation of Bound and Free Ligand: Separate the microsome-bound [3H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Analyze the effect of the test compound on the calcium-dependence of [3H]ryanodine binding.
Figure 3: Workflow for the [3H]ryanodine binding assay.
Calcium Spark Measurement in Isolated Cardiomyocytes
This method directly visualizes and quantifies the elementary calcium release events (sparks) from the SR in single cardiomyocytes, providing a direct measure of diastolic calcium leak.[14][15][16]
Principle: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).[16] Spontaneous calcium sparks are recorded using a laser scanning confocal microscope in line-scan mode.[2] The frequency, amplitude, and spatial/temporal properties of these sparks are analyzed to assess the effect of RyR2 stabilizers.
Protocol:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models (e.g., wild-type or CPVT mice).
-
Cell Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM).[2]
-
Confocal Imaging: Place the cells on a confocal microscope. Acquire line-scan images along the longitudinal axis of the myocyte at a high temporal resolution (e.g., 2 ms (B15284909) per line).[16]
-
Data Acquisition: Record spontaneous calcium spark activity in a resting state or following a period of electrical stimulation to achieve a steady-state SR calcium load.[15][16]
-
Data Analysis: Use specialized software (e.g., ImageJ with SparkMaster) to automatically detect and analyze the frequency, amplitude (F/F0), duration (FDHM), and width (FWHM) of calcium sparks.[14] Compare these parameters before and after the application of the RyR2 stabilizer.
Figure 4: Workflow for calcium spark measurement.
Conclusion
The preclinical data for this compound and related compounds demonstrate a promising mechanism of action for the treatment of cardiac arrhythmias driven by RyR2 hyperactivity. The stabilization of the closed state of the RyR2 channel effectively reduces diastolic calcium leak, a key arrhythmogenic trigger, without compromising systolic function. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this therapeutic class. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to advance this promising candidate toward clinical application.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 3. Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Leak Through Ryanodine Receptors Leads To Atrial Fibrillation In Three Mouse Models of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Novel Type 2 Ryanodine Receptor Inhibitors by Endoplasmic Reticulum Ca2+ Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Ca²⁺ sparks in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 15. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 16. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
An In-depth Technical Guide to Investigating RyR2 Stabilizers in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of Ryanodine (B192298) Receptor 2 (RyR2) stabilizers in the context of heart failure. It details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for critical assays. This document is intended to serve as a core resource for professionals in cardiac research and drug development.
Introduction: The Role of RyR2 in Heart Failure
The cardiac ryanodine receptor (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) responsible for releasing calcium (Ca²⁺) to initiate cardiomyocyte contraction. In a healthy heart, RyR2 function is tightly regulated. However, in heart failure (HF), a state of chronic hyperadrenergic stress leads to post-translational modifications of RyR2, including hyperphosphorylation by Protein Kinase A (PKA) and Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2][3]
This hyperphosphorylation can cause the stabilizing subunit, calstabin2 (also known as FKBP12.6), to dissociate from the RyR2 complex.[4][5][6][7] The result is a "leaky" channel that permits aberrant diastolic Ca²⁺ release from the SR.[2][8] This pathological Ca²⁺ leak contributes to systolic and diastolic dysfunction, depletes SR Ca²⁺ stores, and can trigger fatal cardiac arrhythmias.[1][7][8]
RyR2 stabilizers are a class of therapeutic agents designed to counteract this pathology. They aim to restore the proper function of the RyR2 channel, primarily by enhancing the binding of calstabin2 or by otherwise stabilizing the channel in its closed state, thereby preventing the diastolic Ca²⁺ leak.[9][10][11] This guide will focus on representative RyR2 stabilizers, such as S107 (and its derivative ARM210) and dantrolene, to illustrate the investigative process in heart failure models.
Core Signaling Pathway in Heart Failure
In heart failure, chronic stimulation of β-adrenergic receptors activates PKA and CaMKII. These kinases phosphorylate specific sites on RyR2, notably S2808 (primarily by PKA) and S2814 (primarily by CaMKII).[1][12] This leads to the dissociation of calstabin2 (FKBP12.6), destabilizing the RyR2 channel and causing a pathological diastolic Ca²⁺ leak. RyR2 stabilizers act to prevent this dissociation or otherwise stabilize the channel's closed confirmation.
Quantitative Data from Preclinical Heart Failure Models
The efficacy of RyR2 stabilizers is quantified through various physiological and biochemical measurements in animal models of heart failure. These models typically include surgically induced myocardial infarction (MI) or pressure overload via transverse aortic constriction (TAC).
Table 1: Effects of RyR2 Stabilizers on Cardiac Function and Survival
| Parameter | Heart Failure Model | Treatment Group | Control (HF Untreated) | Treated (HF + Stabilizer) | Reference |
|---|---|---|---|---|---|
| Fractional Shortening (%) | Myocardial Infarction (Mouse) | S107 | ~20% | ~30% | [11] |
| Survival Rate (%) | TAC (Mouse) | Dantrolene | Lower Survival | Significantly Improved | [13] |
| Ejection Fraction (%) | Myocardial Infarction (Mouse) | K201 | Decreased | Significantly Increased |[14] |
Table 2: Effects of RyR2 Stabilizers on Cellular Ca²⁺ Handling
| Parameter | Heart Failure Model | Treatment Group | Control (HF Untreated) | Treated (HF + Stabilizer) | Reference |
|---|---|---|---|---|---|
| Ca²⁺ Spark Frequency | TAC (Mouse) | Dantrolene | Significantly Higher | Reduced to near Sham levels | [13] |
| SR Ca²⁺ Leak | Pacing-Induced HF (Rabbit) | KN-93 (CaMKII Inhibitor) | Higher than Control | Reduced | [2] |
| SR Ca²⁺ Content | Pacing-Induced HF (Rabbit) | KN-93 (CaMKII Inhibitor) | Reduced | Increased | [2] |
| Resting Intracellular Ca²⁺ | Rbm20 KO (Rat Cardiomyocytes) | S107 | Elevated | Restored to Normal |[15][16] |
Table 3: Biochemical Effects of RyR2 Stabilizers on the RyR2 Complex
| Parameter | Heart Failure Model | Treatment Group | Control (HF Untreated) | Treated (HF + Stabilizer) | Reference |
|---|---|---|---|---|---|
| RyR2 PKA Phosphorylation (S2808) | Myocardial Infarction (Mouse) | S107 | Increased | No significant change | [11] |
| RyR2 CaMKII Phosphorylation (S2814/15) | Myocardial Infarction (Rat) | CaMKII Inhibition | Increased | Reduced | [3] |
| Calstabin1 (FKBP12) bound to RyR1 | CHF (Mouse Lymphocytes) | S107 | Depleted | Increased | [11] |
| Calstabin2 (FKBP12.6) bound to RyR2 | Pacing-Induced HF (Dog) | Propranolol | Reduced | Restored | [17] |
| RyR2 Oxidation | DMD (Mouse) | N-acetylcysteine | Increased | Reduced |[18] |
Note: Data are approximate values compiled from various studies for comparative purposes. Please refer to the cited literature for specific values and statistical significance.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to assess the efficacy of RyR2 stabilizers.
A. Myocardial Infarction (MI) Model:
-
Animal: Adult male C57BL/6 mice or Wistar rats.
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Procedure: Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery permanently with a suture.
-
Confirmation: Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the ventricle.
-
Post-operative Care: Close the chest, evacuate air, and provide analgesics. Allow animals to recover for 4-8 weeks to develop a heart failure phenotype.[19]
B. Transverse Aortic Constriction (TAC) Model:
-
Animal: Adult male C57BL/6 mice.
-
Anesthesia: As above.
-
Procedure: Perform a thoracotomy to expose the aortic arch. Place a ligature (e.g., 7-0 silk) around the transverse aorta between the innominate and left common carotid arteries. Tie the ligature securely around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized stenosis. Remove the needle.
-
Post-operative Care: As above. This model creates pressure overload, leading to hypertrophy and eventual failure.[13]
This protocol assesses diastolic SR Ca²⁺ leak at the cellular level.
-
Cell Preparation: Isolate ventricular myocytes from the hearts of control and heart failure model animals via enzymatic digestion.
-
Dye Loading: Load the isolated myocytes with a Ca²⁺-sensitive fluorescent indicator, such as Fluo-4 AM (5 µmol/L), for 15-30 minutes.[20]
-
Imaging: Use a laser scanning confocal microscope in line-scan mode. The scan line should be positioned along the longitudinal axis of the myocyte.[20][21]
-
Data Acquisition: Record images at a high temporal resolution (e.g., 2-4 ms (B15284909) per line) to capture the rapid kinetics of Ca²⁺ sparks.[22]
-
Analysis: Use specialized software (e.g., SparkMaster 2) to automatically detect and analyze the frequency, amplitude (F/F₀), duration, and spatial width of the Ca²⁺ sparks.[22] An increase in spark frequency is indicative of a leaky RyR2 channel.
This biochemical assay quantifies the amount of calstabin2 associated with the RyR2 complex.
-
Tissue Homogenization: Homogenize ventricular tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an anti-RyR2 antibody overnight at 4°C to form antibody-RyR2 complexes.
-
Complex Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-RyR2 complexes.
-
Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against RyR2 and calstabin2 (FKBP12.6).[11]
-
Quantification: Use densitometry to quantify the amount of calstabin2 relative to the amount of immunoprecipitated RyR2. A decrease in this ratio in HF samples indicates calstabin2 dissociation.
This protocol uses phospho-specific antibodies to determine the phosphorylation status of key RyR2 residues.
-
Protein Extraction: Prepare protein lysates from heart tissue as described above.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane.
-
Antibody Probing: Probe separate membranes with:
-
A primary antibody specific for RyR2 phosphorylated at Serine 2808 (PKA site).
-
A primary antibody specific for RyR2 phosphorylated at Serine 2814/2815 (CaMKII site).[23]
-
A primary antibody for total RyR2 as a loading control.
-
-
Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the phosphorylated signal and normalize it to the total RyR2 signal to determine the relative phosphorylation level.[23]
Experimental and Logical Workflows
The investigation of an RyR2 stabilizer follows a logical progression from in vivo assessment of cardiac function to cellular and finally biochemical analysis to confirm the mechanism of action.
Conclusion
The destabilization of the RyR2 channel is a critical pathology contributing to the progression of heart failure and associated arrhythmias. Investigating compounds that stabilize RyR2 requires a multi-tiered approach, combining in vivo models of heart failure with detailed cellular and biochemical analyses. By quantifying improvements in cardiac function, reductions in diastolic Ca²⁺ leak, and the restoration of the RyR2 macromolecular complex, researchers can build a robust preclinical data package. The protocols and data structures provided in this guide offer a foundational framework for the systematic evaluation of novel RyR2-targeted therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | RyR2 and Calcium Release in Heart Failure [frontiersin.org]
- 4. PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Ryanodine receptors, FKBP12, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Role of RyR2 Phosphorylation at S2814 during Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Crosstalk between RyR2 Oxidation and Phosphorylation Contributes to Cardiac dysfunction in Mice with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Exercise Training Stabilizes RyR2-Dependent Ca2+ Release in Post-infarction Heart Failure [frontiersin.org]
- 20. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 21. Ryanodine receptor 2 (RYR2) dysfunction activates the unfolded protein response and perturbs cardiomyocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. The role of RyR2 oxidation in the blunted frequency-dependent facilitation of Ca2+ transient amplitude in rabbit failing myocytes - PMC [pmc.ncbi.nlm.nih.gov]
RyR2 stabilizer-1 for atrial fibrillation research
An In-Depth Technical Guide to RyR2 Stabilization for Atrial Fibrillation Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atrial fibrillation (AF), the most prevalent cardiac arrhythmia, poses a significant clinical challenge, with current therapeutic options offering limited efficacy and considerable side effects. Emerging research has identified the cardiac ryanodine (B192298) receptor (RyR2), the primary sarcoplasmic reticulum (SR) calcium (Ca²⁺) release channel, as a critical node in the pathophysiology of AF. In AF, RyR2 channels become dysfunctional, leading to a pathological diastolic Ca²⁺ leak from the SR. This Ca²⁺ leak can initiate delayed afterdepolarizations (DADs) and triggered activity, which are known drivers of AF. Consequently, stabilizing RyR2 in its closed state to prevent this leak has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of the core science behind RyR2 stabilization for AF, detailing the underlying mechanisms, summarizing key preclinical data, and outlining essential experimental protocols for researchers in the field.
The Role of RyR2 Dysfunction in Atrial Fibrillation Pathophysiology
The coordinated release of Ca²⁺ from the SR through RyR2 channels is fundamental to cardiac excitation-contraction coupling.[1] In a healthy heart, RyR2 is tightly regulated by various factors, including the stabilizing protein calstabin2 (also known as FKBP12.6).[2][3] However, in pathological conditions associated with AF, such as heart failure and adrenergic stress, this regulation is disrupted.[1][4]
Key molecular changes contributing to RyR2 dysfunction in AF include:
-
Hyperphosphorylation: Chronic stimulation leads to hyperphosphorylation of RyR2 by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5][6]
-
Calstabin2 Depletion: Hyperphosphorylation reduces the binding affinity of calstabin2 for RyR2, causing the stabilizing subunit to dissociate from the channel complex.[6][7]
-
SR Ca²⁺ Leak: The loss of calstabin2 stabilization increases the open probability of RyR2 during diastole, resulting in a spontaneous, pathological leak of Ca²⁺ from the SR into the cytosol.[8][9]
This diastolic Ca²⁺ leak is profoundly arrhythmogenic. The excess cytosolic Ca²⁺ is extruded from the cell by the Na⁺/Ca²⁺ exchanger (NCX1), generating a net inward electrical current.[8][9] This current can cause DADs, and if they reach the threshold potential, they can trigger ectopic action potentials that initiate AF.[4][5] Therefore, RyR2 dysfunction contributes to both the trigger and the substrate for AF.[8][10]
Mechanism of Action: RyR2 Stabilizers
RyR2 stabilizers, such as the experimental 1,4-benzothiazepine derivative S107 (a Rycal), are designed to counteract the pathological changes that lead to diastolic Ca²⁺ leak.[2] Their primary mechanism involves enhancing the binding of calstabin2 to the RyR2 channel, even in the context of hyperphosphorylation.[2][11] By restoring this critical interaction, these compounds "clamp" the channel in a closed state during diastole, effectively plugging the SR Ca²⁺ leak.
The therapeutic effects cascade from this primary action:
-
Restoration of RyR2-Calstabin2 Binding: The stabilizer increases the affinity of calstabin2 for the RyR2 complex.
-
Prevention of Diastolic Ca²⁺ Leak: The stabilized channel complex prevents the inappropriate release of Ca²⁺ from the SR during diastole.
-
Suppression of DADs: By eliminating the Ca²⁺ leak, the trigger for the arrhythmogenic NCX current is removed, which in turn suppresses the formation of DADs.
-
Inhibition of Triggered Activity: Without DADs, the likelihood of ectopic beats that can initiate AF is significantly reduced.
Compounds like JTV519 (K201) and dantrolene (B1669809) are also known to stabilize RyR2 and have shown efficacy in preventing AF in preclinical models.[4][12][13][14]
Preclinical Evidence for RyR2 Stabilization in AF
Preclinical studies, primarily in murine models with genetic predispositions to arrhythmias, have provided strong proof-of-concept for the anti-AF efficacy of RyR2 stabilizers. These models often feature gain-of-function RyR2 mutations or deficiencies in regulatory proteins that mimic the Ca²⁺ leak observed in human AF.
Table 1: In Vivo Efficacy of RyR2 Stabilizers on Atrial Fibrillation Inducibility
| Compound | Model | Dosing Regimen | AF Inducibility (Vehicle/Control) | AF Inducibility (Treated) | Citation |
| S107 | RyR2-R2474S+/- Mice | 20 mg/kg/day (drinking water) for 2 weeks | 70% (7/10 mice) | 0% (0/10 mice) | [11] |
| ent-verticilide (B1192736) | Pitx2+/- Mice | 10 mg/kg (IP) | ~70% | ~20% | [15] |
| Dantrolene | Binge Alcohol Rat Model | 10 mg/kg (IP) before each alcohol injection | 89% (8/9 rats) | 22% (2/9 rats) | [14] |
Table 2: In Vitro Effects of RyR2 Stabilizers on Atrial Myocyte Ca²⁺ Handling
| Compound | Model | Measurement | Effect | Citation |
| S107 | Atrial myocytes from RyR2-R2474S+/- mice | Diastolic SR Ca²⁺ Leak | 68% decrease vs. untreated mutant myocytes | [11] |
| ent-verticilide | Atrial myocytes from Pitx2+/- mice | Spontaneous Ca²⁺ Release Frequency | Significant reduction | [15] |
| Dantrolene | Atrial myocytes from binge alcohol rats | Ca²⁺ Leak | Significant reduction vs. untreated alcohol group | [14] |
These data demonstrate that RyR2 stabilizers can effectively prevent pacing-induced AF in vivo by correcting the underlying cellular defect of SR Ca²⁺ leak.[11][14][15]
Key Experimental Protocols for RyR2 Stabilizer Research
Evaluating the efficacy and mechanism of novel RyR2 stabilizers requires a multi-tiered approach, from in vivo arrhythmia models to single-channel biochemical assays.
In Vivo Electrophysiology and AF Induction
This protocol is used to assess the ability of a compound to prevent the initiation of AF in a live animal model.
Methodology:
-
Animal Model: Utilize a suitable model, such as mice with a gain-of-function RyR2 mutation (e.g., RyR2-R2474S+/-) or calstabin2-deficient mice, which have an increased susceptibility to AF.[2][13]
-
Drug Administration: Administer the RyR2 stabilizer or vehicle control according to the desired dosing regimen (e.g., IP injection, oral gavage, drinking water).[11][15]
-
Anesthesia and Monitoring: Anesthetize the animal and continuously monitor its electrocardiogram (ECG).
-
Pacing Catheter Placement: Insert a programmed electrical stimulation catheter into the esophagus, positioned adjacent to the atria.
-
AF Induction Protocol: Deliver a burst pacing protocol (e.g., a series of rapid electrical stimuli) to the atria.
-
Data Analysis: Analyze the post-pacing ECG for the incidence and duration of AF episodes. A successful induction is defined as a rapid, irregular atrial rhythm lasting for a predetermined duration (e.g., >1 second).
Measurement of SR Ca²⁺ Leak in Isolated Atrial Myocytes
This cellular assay directly measures the pathological Ca²⁺ leak that RyR2 stabilizers are designed to inhibit.
Methodology:
-
Myocyte Isolation: Isolate single atrial myocytes from the hearts of the chosen animal model via enzymatic digestion.
-
Cell Loading: Incubate the isolated myocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).
-
Drug Incubation: Treat myocytes with the RyR2 stabilizer or vehicle for a specified period (e.g., 2 hours).[11]
-
Confocal Imaging: Place the myocytes on the stage of a confocal microscope.
-
Ca²⁺ Spark/Leak Measurement: In a line-scan mode, record spontaneous Ca²⁺ release events (Ca²⁺ sparks) during a diastolic period. The frequency and amplitude of these sparks provide a quantitative measure of the diastolic SR Ca²⁺ leak.
-
Data Analysis: Quantify spark frequency, amplitude, and duration. A reduction in these parameters in the drug-treated group compared to the vehicle group indicates successful inhibition of Ca²⁺ leak.
[³H]-Ryanodine Binding Assay
This biochemical assay provides a quantitative measure of RyR2 channel activity. The binding of [³H]-ryanodine is state-dependent, with higher binding indicating a higher probability of the channel being in the open state.
Methodology:
-
Microsome Isolation: Prepare microsomes (fragments of the SR) from cardiac tissue or from HEK293 cells expressing the RyR2 channel.[16][17]
-
Binding Reaction: Incubate the microsomes with a low concentration of [³H]-ryanodine in a buffer containing specific concentrations of Ca²⁺ to simulate diastolic conditions. Include the test compound (stabilizer) at various concentrations.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound [³H]-ryanodine from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: A decrease in [³H]-ryanodine binding in the presence of the stabilizer indicates that the compound is promoting the closed state of the RyR2 channel.[18]
References
- 1. The cardiac ryanodine receptor (RyR2) and its role in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Leak Through Ryanodine Receptors Leads To Atrial Fibrillation In Three Mouse Models of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for allosteric regulation of the type 2 ryanodine receptor channel gating by key modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeting the Ryanodine Receptor to Prevent Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ryanodine receptor channel as a molecular motif in atrial fibrillation: pathophysiological and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilizing Cardiac Ryanodine Receptor With Dantrolene Treatment Prevents Binge Alcohol-Enhanced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The selective RyR2 inhibitor ent-verticilide suppresses atrial fibrillation susceptibility caused by Pitx2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchmap.jp [researchmap.jp]
- 18. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Pharmacology and Toxicology of RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel predominantly expressed in cardiomyocytes. Its proper function is essential for excitation-contraction coupling. Dysfunctional, "leaky" RyR2 channels are implicated in the pathophysiology of serious cardiac conditions, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and certain forms of heart failure and atrial fibrillation. Consequently, RyR2 has emerged as a promising therapeutic target for the development of novel antiarrhythmic agents. This technical guide provides a comprehensive overview of the pharmacology and toxicology of RyR2 stabilizers, a class of drugs designed to correct the pathological calcium leak by promoting the closed state of the channel. We will delve into the mechanisms of action, present quantitative pharmacological data, detail key experimental protocols for their evaluation, and discuss the toxicological profiles of prominent RyR2-stabilizing compounds.
Introduction to RyR2 and Pathophysiology of "Leaky" Channels
The RyR2 channel, located on the sarcoplasmic reticulum (SR) membrane, is responsible for the rapid release of calcium from the SR into the cytosol, which triggers myocyte contraction. In a healthy state, RyR2 activity is tightly regulated. However, in pathological conditions, these channels can become hyperactive, leading to a diastolic calcium leak from the SR. This aberrant calcium release can cause delayed afterdepolarizations (DADs), which are a known trigger for cardiac arrhythmias.[1][2] Factors contributing to leaky RyR2 channels include genetic mutations (as seen in CPVT) and post-translational modifications such as hyperphosphorylation by protein kinase A (PKA) or Ca2+/calmodulin-dependent protein kinase II (CaMKII), and oxidation of the channel.
Pharmacology of RyR2 Stabilizers
RyR2 stabilizers are a diverse group of small molecules that aim to reduce the open probability of the channel, thereby mitigating the pathological diastolic Ca2+ leak. Their mechanisms of action vary and can be broadly categorized as follows:
-
Enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6): Calstabin2 is an accessory protein that binds to RyR2 and stabilizes its closed state. Some compounds, like the Rycals, are designed to enhance this interaction, which is often disrupted in disease states.
-
Direct allosteric modulation: These compounds bind directly to the RyR2 channel at a site distinct from the ryanodine binding site, inducing a conformational change that favors the closed state.
-
Open-state channel block: Certain drugs, like flecainide (B1672765), can physically block the open channel pore, thereby reducing calcium efflux.
Key Classes of RyR2 Stabilizers
Rycals are a class of drugs that are designed to restore the normal function of leaky RyR channels by enhancing the binding of calstabin.[3] ARM210 (also known as S48168) is a second-generation Rycal that has undergone clinical investigation.[4][5]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that was one of the first compounds identified to have RyR2-stabilizing properties.[6] However, it is considered a "dirty drug" due to its off-target effects on other ion channels.[7][8]
Ryanozole is a novel, highly selective RyR2 stabilizer that has shown promising preclinical results.[1][9] It directly inhibits RyR2 with high potency and selectivity over other RyR isoforms.
Flecainide is a class Ic antiarrhythmic drug that primarily blocks sodium channels. However, it also exhibits RyR2-stabilizing effects by acting as an open-state blocker of the channel.[10][11] Its dual mechanism of action is thought to contribute to its efficacy in treating CPVT.
Dantrolene is a muscle relaxant used to treat malignant hyperthermia, a condition caused by mutations in the skeletal muscle ryanodine receptor (RyR1). It has also been shown to stabilize RyR2 and has been investigated for its potential in treating cardiac arrhythmias.[12][13][14][15]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for various RyR2 stabilizers.
Table 1: In Vitro Potency of RyR2 Stabilizers
| Compound | Assay Type | Species/Cell Line | Target | IC50 | Reference |
| Ryanozole | ER Ca2+-based assay | HEK293 | Wild-type RyR2 | 15-40 nM | [9] |
| Ryanozole | ER Ca2+-based assay | HEK293 | Mutant RyR2s | 15-40 nM | [1][9] |
| Flecainide | Single-channel recording | Sheep | RyR2 | ~10 µM | [2] |
| Ranolazine | Single-channel recording | Sheep | RyR2 | 10 ± 3 µM | [2] |
| Z16b | Ca2+ spark frequency | Mouse Cardiomyocytes (R2474S/+) | RyR2 | 3.2 µM | |
| K201 (JTV-519) | SERCA ATPase activity | Cardiac Muscle | SERCA | 9-130 µM (Ca2+ dependent) | [16] |
Table 2: Preclinical Efficacy of RyR2 Stabilizers in Animal Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| Ryanozole | Mouse | CPVT (RyR2-R420W and -K4750Q) | Effectively suppressed adrenaline-induced and spontaneous arrhythmias without affecting ECG parameters or cardiac contractility. | |
| Dantrolene | Mouse | Pressure-overload induced heart failure | Prevented pharmacologically inducible ventricular tachycardia. | [15] |
| Dantrolene | Rat | Binge alcohol-induced atrial fibrillation | Significantly attenuated AF inducibility and duration. | [13][14] |
| Z16b | Mouse | CPVT (R2474S/+) | Prevented ventricular arrhythmia in 9 out of 10 mice when pre-treated and abolished sustained VT in 9 out of 12 mice when administered after onset. | [17] |
| S48168/ARM210 | Mouse | Duchenne muscular dystrophy (mdx) | Improved grip strength and ex vivo muscle force with no adverse effects. | [18] |
Table 3: Clinical Data for RyR2 Stabilizers
| Compound | Phase | Indication | Key Findings | Reference |
| ARM210/S48168 | Phase 1b | RYR1-related myopathies | Well-tolerated with no serious adverse events. Showed favorable safety, tolerability, and pharmacokinetics. | [4][5] |
Experimental Protocols
[3H]-Ryanodine Binding Assay
This assay is a widely used method to assess the open probability of the RyR2 channel. Ryanodine binds with high affinity to the open state of the channel.
-
Objective: To quantify the activity of RyR2 channels in microsomal preparations.
-
Principle: Radiolabeled [3H]-ryanodine binds specifically to the open conformation of the RyR channel. The amount of bound radioactivity is proportional to the channel's open probability.
-
Methodology:
-
Microsome Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue or from HEK293 cells overexpressing RyR2.
-
Binding Reaction: Incubate the microsomes with a low concentration of [3H]-ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound.
-
Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Calculate the dissociation constant (Kd) and the maximal number of binding sites (Bmax).
-
ER Ca2+-based Assay in HEK293 Cells
This is a cell-based functional assay to screen for modulators of RyR2 activity.
-
Objective: To measure the effect of compounds on RyR2 channel activity in a cellular context.
-
Principle: Overexpression of RyR2 in HEK293 cells leads to a Ca2+ leak from the endoplasmic reticulum (ER), resulting in a lower steady-state ER Ca2+ concentration. RyR2 stabilizers will inhibit this leak, leading to an increase in ER Ca2+ levels, which can be measured with a fluorescent Ca2+ indicator targeted to the ER.
-
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently or stably transfect them with a plasmid encoding RyR2 and an ER-targeted Ca2+ indicator (e.g., R-CEPIA1er).
-
Compound Incubation: Treat the cells with the test compounds at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence of the ER-targeted Ca2+ indicator using a fluorescence plate reader or a microscope.
-
Data Analysis: An increase in fluorescence indicates an inhibition of RyR2 activity. Calculate the IC50 value for inhibitory compounds.
-
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of a single RyR2 channel.
-
Objective: To characterize the gating properties of single RyR2 channels and the mechanism of action of modulating compounds.
-
Principle: A single RyR2 channel, incorporated into an artificial lipid bilayer separating two chambers (cis and trans, representing the cytoplasm and SR lumen, respectively), is voltage-clamped, and the ionic current passing through the channel is recorded.
-
Methodology:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture in a partition separating the two chambers.
-
Channel Incorporation: Add SR microsomes containing RyR2 to the cis chamber. Fusion of a vesicle with the bilayer will incorporate a channel.
-
Recording: Apply a holding potential across the bilayer and record the single-channel currents using a patch-clamp amplifier.
-
Compound Application: Add the test compound to the cis or trans chamber to assess its effect on channel gating.
-
Data Analysis: Analyze the recordings to determine parameters such as open probability (Po), mean open time, and mean closed time.
-
In Vivo Electrophysiology in CPVT Mouse Models
Animal models are crucial for evaluating the antiarrhythmic efficacy of RyR2 stabilizers in a physiological setting.
-
Objective: To assess the ability of a compound to prevent or suppress catecholamine-induced arrhythmias in a mouse model of CPVT.
-
Animal Model: Use a knock-in mouse model carrying a CPVT-associated RyR2 mutation (e.g., R2474S, R420W, K4750Q).
-
Methodology:
-
Animal Preparation: Anesthetize the mouse and implant ECG electrodes.
-
Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Arrhythmia Induction: Challenge the mouse with an injection of epinephrine (B1671497) and caffeine (B1668208) to induce arrhythmias.
-
ECG Monitoring: Continuously record the ECG before, during, and after the catecholamine challenge.
-
Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias.
-
Toxicology of RyR2 Stabilizers
The toxicological profiles of RyR2 stabilizers are a critical aspect of their development. While some compounds show high selectivity for RyR2, others have off-target effects that can lead to adverse events.
Rycals (ARM210/S48168)
A Phase 1b clinical trial of ARM210 in patients with RYR1-related myopathies demonstrated that the drug was well-tolerated at doses of 120 mg and 200 mg daily for 29 days, with no serious adverse events reported.[4][5] Preclinical studies in the mdx mouse model of Duchenne muscular dystrophy also suggested that S48168/ARM210 may be a safe therapeutic option at the tested dose levels.[18]
JTV-519/K201
JTV-519 is known to be a multi-channel blocker, affecting not only RyR2 but also L-type Ca2+ channels, Na+ channels, and K+ channels.[7][8] This lack of specificity can lead to a range of cardiovascular effects. For instance, it has been shown to have negative inotropic effects at baseline in human ventricular muscle strips.[19] Furthermore, K201 can inhibit the SERCA pump, which could impact SR Ca2+ loading.[16]
Flecainide
Flecainide has a narrow therapeutic index, and toxicity can lead to severe cardiac events, including wide-complex tachycardia, ventricular fibrillation, and asystole.[11][20][21] Its pro-arrhythmic potential is a significant concern. Interestingly, under certain conditions, flecainide can paradoxically activate RyR2 channels, which could contribute to its pro-arrhythmic effects.[10][22]
Ryanozole
Preclinical studies with Ryanozole have shown a favorable safety profile. In CPVT mouse models, it effectively suppressed arrhythmias at doses that did not impair cardiac function, as indicated by a lack of effect on ECG parameters and cardiac contractility.[1]
Dantrolene
Dantrolene is an established drug for malignant hyperthermia and is generally considered safe for that indication. Its use as a chronic therapy for cardiac conditions would require further toxicological evaluation. Studies have shown that it can prevent binge alcohol-induced atrial fibrillation in rats and ventricular tachycardia in a mouse model of heart failure, suggesting a good preclinical cardiac safety profile in these contexts.[13][14][15]
Visualizations
Signaling Pathways
Caption: Pathophysiological signaling cascade leading to RyR2-mediated arrhythmias and points of intervention for different classes of RyR2 stabilizers.
Experimental Workflows
Caption: A typical drug discovery and development workflow for RyR2 stabilizers, from in vitro screening to clinical trials.
Conclusion
RyR2 stabilizers represent a promising new class of antiarrhythmic drugs with the potential to address the root cause of certain cardiac arrhythmias. The field has seen significant progress, with several compounds demonstrating efficacy in preclinical models and some advancing to clinical trials. However, challenges remain, particularly concerning the development of compounds with high specificity and favorable toxicological profiles. The detailed pharmacological and toxicological data, along with the experimental protocols outlined in this guide, provide a valuable resource for researchers and drug developers working to advance this important area of cardiovascular medicine. Continued research into the complex regulation of the RyR2 channel and the mechanisms of action of these novel stabilizers will be crucial for the successful development of safe and effective therapies for patients with RyR2-related cardiac diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ranolazine stabilizes cardiac Ryanodine receptors: a novel mechanism for the suppression of Early afterdepolarization and Torsade de Pointes in Long QT type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. How does flecainide impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An electrocardiographic series of flecainide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RyR2 Stabilizer Attenuates Cardiac Hypertrophy by Downregulating TNF-α/NF-κB/NLRP3 Signaling Pathway through Inhibiting Calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilizing Cardiac Ryanodine Receptor With Dantrolene Treatment Prevents Binge Alcohol-Enhanced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dantrolene prevents ventricular tachycardia by stabilizing the ryanodine receptor in pressure- overload induced failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Z16b, a natural compound from Ganoderma cochlear is a novel RyR2 stabilizer preventing catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Early Recognition and Management of Flecainide Toxicity: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flecainide Toxicity From Clinical Pharmacology Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
RyR2 stabilizer-1 binding affinity and kinetics
An In-Depth Technical Guide to RyR2 Stabilizer Binding Affinity and Kinetics
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity and kinetics of stabilizers targeting the Ryanodine (B192298) Receptor 2 (RyR2). Dysfunctional RyR2 channels, often characterized by a pathological "calcium leak," are implicated in severe cardiac conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][2] RyR2 stabilizers are a promising class of therapeutic agents designed to correct this defect by modulating the channel's conformational state.[1][3]
This document details the quantitative binding data for key stabilizers, the experimental protocols used to derive this data, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
The cardiac ryanodine receptor (RyR2) is a massive ion channel on the sarcoplasmic reticulum (SR) responsible for releasing calcium (Ca²⁺) to initiate cardiomyocyte contraction, a process known as calcium-induced calcium release (CICR).[4][5] In pathological states, often triggered by stress-induced PKA phosphorylation or genetic mutations, the stabilizing subunit Calstabin2 (also known as FKBP12.6) can dissociate from RyR2.[2][3][6] This dissociation, along with other conformational changes, puts the channel into a "primed" or "leaky" state, permitting aberrant Ca²⁺ release during the diastolic phase of the cardiac cycle.[2][7][8] This diastolic Ca²⁺ leak can lead to delayed afterdepolarizations (DADs) and trigger fatal arrhythmias.[2][3]
RyR2 stabilizers, such as the Rycal class of drugs (e.g., ARM210, S107), function by binding to the RyR2 channel.[2][9] This binding allosterically stabilizes the channel in its closed conformation, which enhances the binding affinity for the endogenous stabilizer Calstabin2, thereby "fixing" the pathological Ca²⁺ leak without significantly affecting normal systolic Ca²⁺ release.[2][7][10]
Caption: RyR2 signaling in healthy, pathological, and therapeutically corrected states.
Quantitative Data: Binding Affinity and Functional Inhibition
The affinity and potency of RyR2 stabilizers are determined using a variety of assays. Binding affinity is often expressed as the dissociation constant (Kd), while functional inhibition is typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for prominent RyR2 modulators.
| Compound/Molecule | Target | Assay Type | Parameter | Value | Reference |
| Ryanozole | Wild-Type & Mutant RyR2 | ER Ca²⁺-based Assay | IC50 | 15–40 nM | [11] |
| K201 (JTV519) | RyR1 | Single-Channel Activity | IC50 | ~25 µM | [12] |
| ARM210 (S48168) | RyR2-R2474S (CPVT Mutant) | Structural (Cryo-EM) | Binding | Binds to a cleft in the RY1&2 domain | [7] |
| S107 | RyR2 (Mutant) | Functional | Effect | Enhances Calstabin2 binding | [10][12] |
| Calstabin2 (FKBP12.6) | RyR2 (Closed State) | Binding Assay | Kd | 0.01–0.1 pM | [7] |
| Calstabin2 (FKBP12.6) | RyR2 (Open State) | Binding Assay | Kd | ~1 nM | [7] |
| Calstabin2 (FKBP12.6) | RyR2-R2474S (CPVT Mutant) | Binding Assay | Affinity | Reduced vs. Wild-Type | [2] |
Note: Direct kinetic data (k_on, k_off) for many synthetic stabilizers are not widely published and are often proprietary. Techniques like Surface Plasmon Resonance (SPR) are required to determine these parameters.
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. Below are detailed protocols for key assays used in the study of RyR2 stabilizers.
[³H]-Ryanodine Binding Assay (Functional Activity)
This assay is a cornerstone for assessing the functional state of the RyR channel. Ryanodine binds preferentially to the open state of the channel; therefore, a decrease in [³H]-ryanodine binding in the presence of a test compound indicates stabilization of the closed state.[13][14]
Methodology:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) vesicles or microsomes from cardiac tissue or HEK293 cells recombinantly expressing RyR2.[13]
-
Reaction Mixture: Prepare a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4) containing a defined free Ca²⁺ concentration (e.g., diastolic levels of ~100-150 nM) and protease inhibitors.
-
Incubation: In a 96-well plate, incubate the microsomes (~50 µg protein) with a fixed concentration of [³H]-ryanodine (e.g., 2-5 nM) and a range of concentrations of the test stabilizer compound.
-
Equilibration: Incubate the mixture at 37°C for 90-120 minutes to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), separating bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer to minimize dissociation.[15][16]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a saturating concentration (e.g., 10-20 µM) of unlabeled ryanodine. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the logarithm of the stabilizer concentration and fit the data using a non-linear regression model to determine the IC50 value.[15]
Caption: Step-by-step workflow for the [³H]-Ryanodine binding assay.
Surface Plasmon Resonance (SPR) (Binding Kinetics)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association rate, k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (Kd) can be calculated (k_off / k_on).[12][17]
Methodology:
-
Chip Preparation: Covalently immobilize purified RyR2 protein onto the surface of a sensor chip (e.g., CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with a running buffer that mimics physiological conditions and is optimized to reduce non-specific binding.
-
Analyte Injection (Association): Inject a series of concentrations of the RyR2 stabilizer (analyte) across the sensor chip surface at a constant flow rate. The binding of the stabilizer to the immobilized RyR2 causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.
-
Steady-State: Continue the injection until the binding signal reaches a plateau (steady-state), where the rate of association equals the rate of dissociation.
-
Buffer Flow (Dissociation): Switch the flow back to the running buffer. The stabilizer dissociates from the RyR2, causing the RU signal to decrease. This dissociation phase is also monitored in real-time.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.
-
Data Analysis: Fit the association and dissociation curves from the sensorgram data to kinetic models (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and Kd.
Caption: General workflow for determining binding kinetics using SPR.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions. In this context, it can validate whether a stabilizer enhances the binding of Calstabin2 to the RyR2 complex in a cellular or tissue lysate.[10][18]
Methodology:
-
Cell/Tissue Lysis: Lyse cells or tissue expressing the RyR2 complex under non-denaturing conditions to preserve protein interactions.
-
Treatment: Treat one group of cells with the stabilizer compound (e.g., S107) prior to lysis. An untreated or vehicle-treated group serves as a control. Consider inducing Calstabin2 dissociation (e.g., via PKA activation) to observe the stabilizing effect more clearly.[10]
-
Immunoprecipitation: Add an antibody targeting RyR2 to the lysate and incubate to form an antibody-RyR2 complex.
-
Complex Capture: Add protein A/G-agarose beads to capture the antibody-RyR2 complex, pulling it out of the solution.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RyR2 (to confirm successful IP) and Calstabin2. An increased amount of Calstabin2 in the eluate from the stabilizer-treated group compared to the control indicates that the stabilizer enhanced the interaction.[18]
References
- 1. What are RYR2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. JCI - Targeting ryanodine receptors to treat human diseases [jci.org]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Molecular basis for allosteric regulation of the type 2 ryanodine receptor channel gating by key modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ryr1.org [ryr1.org]
- 7. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rycarma.com [rycarma.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmap.jp [researchmap.jp]
- 14. RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of RyR2 Stabilizer-1 in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its proper function is essential for excitation-contraction coupling, the process that links electrical stimulation of the heart to its mechanical contraction. Dysfunctional RyR2 channels can lead to aberrant diastolic calcium leak from the SR, which is implicated in the pathophysiology of cardiac arrhythmias and heart failure.[1][2][3][4]
RyR2 stabilizer-1, also known as JTV-519 or K201, is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and anti-arrhythmic properties.[5][6] It is believed to exert its effects by stabilizing the closed state of the RyR2 channel, thereby reducing diastolic calcium leak.[1][2][5][7] One of the proposed mechanisms is that JTV-519 increases the binding affinity of calstabin-2 (FKBP12.6) to RyR2, a protein that stabilizes the channel.[1][2][7][8] However, some studies suggest that JTV-519 can suppress spontaneous calcium release independently of its interaction with FKBP12.6.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in research involving isolated cardiomyocytes. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cardiomyocyte calcium handling and function.
Data Presentation
The following tables summarize the quantitative effects of this compound (JTV-519) on key calcium handling parameters in isolated cardiomyocytes as reported in the literature.
Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca2+ Leak
| Condition | Cell Type | JTV-519 Concentration | Effect on SR Ca2+ Leak | Reference |
| Control | HL-1 Cardiomyocytes | 1 µM | 52% reduction | [9] |
| Hypoxia (1% O2) | HL-1 Cardiomyocytes | 1 µM | 35% reduction | [9] |
| Ouabain-induced Ca2+ overload | Murine and Human non-failing myocardium | Not specified | Reduction in SR Ca2+ leak | [10] |
| Calstabin-2 deficiency | Murine Cardiomyocytes | Not specified | Inhibition of diastolic SR Ca2+ leak | [1][2][7] |
Table 2: Effect of RyR2 Stabilizers on Ca2+ Sparks
| Compound | Cell Type | Condition | Effect on Ca2+ Sparks | Reference |
| Ryanozole | Isolated ventricular cardiomyocytes from CPVT mice | Isoproterenol-induced | Suppressed Ca2+ sparks without affecting action potential-evoked Ca2+ transients | [11][12] |
| KN-93 (CaMKII inhibitor) | RyR2-R2474S mutant mice cardiomyocytes | Isoproterenol stimulation | Reduced Ca2+ spark frequency | [13] |
| Ryanodol | Rat ventricular myocytes | - | Evoked trains of sparks at active release sites | [14] |
| Exercise Training (stabilizes RyR2) | Post-infarction heart failure rat cardiomyocytes | - | Reduced frequency of Ca2+ sparks | [15] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of RyR2 Regulation and the Action of JTV-519
Caption: Signaling pathway of RyR2 regulation and the mechanism of action of JTV-519.
Experimental Workflow for Studying this compound in Isolated Cardiomyocytes
Caption: Experimental workflow for assessing the effects of this compound.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, viable adult rat or mouse ventricular cardiomyocytes using a Langendorff perfusion system.[16][17][18][19][20]
Materials:
-
Animals: Adult Sprague-Dawley rats (200-250 g) or C57BL/6 mice.
-
Solutions:
-
Krebs-Henseleit Buffer (KHB), calcium-free
-
KHB with 1.25 mM CaCl2
-
Digestion Buffer: Calcium-free KHB with collagenase type II (e.g., 1 mg/mL) and hyaluronidase (B3051955) (e.g., 0.5 mg/mL).
-
Stopping Buffer: KHB with 10% fetal bovine serum (FBS) and 1.25 mM CaCl2.
-
Plating Medium: Medium 199 supplemented with FBS, L-glutamine, and penicillin-streptomycin.
-
-
Equipment:
-
Langendorff perfusion system
-
Surgical instruments
-
37°C water bath
-
Cell strainer (e.g., 200 µm nylon mesh)
-
Laminin-coated culture dishes
-
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, calcium-free KHB.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion:
-
Digestion and Dissociation:
-
Remove the heart from the cannula and transfer it to a dish containing digestion buffer.
-
Remove the atria and gently mince the ventricular tissue.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.[20]
-
-
Cell Filtration and Calcium Reintroduction:
-
Plating: Plate the isolated cardiomyocytes on laminin-coated dishes in plating medium and incubate at 37°C. Allow the cells to attach for at least one hour before experimentation.[16]
Protocol 2: Application of this compound and Calcium Imaging
This protocol outlines the steps for treating isolated cardiomyocytes with this compound and subsequently performing calcium imaging to assess its effects.
Materials:
-
Isolated cardiomyocytes cultured on glass-bottom dishes.
-
This compound (JTV-519) stock solution (e.g., in DMSO).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM).
-
Tyrode's solution or appropriate imaging buffer.
-
Confocal laser scanning microscope.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in Tyrode's solution (e.g., 5 µM Fluo-4 AM).
-
Incubate the cultured cardiomyocytes with the loading solution for 15-30 minutes at room temperature or 37°C, protected from light.[13]
-
Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Drug Incubation:
-
Prepare the desired concentration of this compound in Tyrode's solution from the stock solution. A final concentration of 1 µM JTV-519 is commonly used.[9]
-
Incubate the dye-loaded cardiomyocytes with the this compound solution for a predetermined period (e.g., 30 minutes) before imaging.
-
-
Calcium Imaging:
-
Mount the culture dish on the stage of the confocal microscope.
-
Use an appropriate laser line for excitation (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.
-
For Calcium Transients: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) and record line-scan images along the longitudinal axis of the cell to measure the amplitude and kinetics of the calcium transients.[21]
-
For Calcium Sparks: In quiescent (unpaced) cells, record line-scan images to detect and quantify spontaneous, localized calcium release events (calcium sparks).[15][22][23]
-
For SR Ca2+ Leak: SR Ca2+ leak can be assessed by measuring the frequency and amplitude of calcium sparks or by using specific protocols involving rapid application of caffeine (B1668208) to estimate SR calcium content.[9][13]
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ with specialized plugins) to analyze the recorded images.
-
Quantify parameters such as calcium transient amplitude, decay kinetics, calcium spark frequency, amplitude, duration, and width.
-
Compare the data from control (vehicle-treated) and this compound-treated cardiomyocytes.
-
Conclusion
The use of this compound in isolated cardiomyocytes provides a powerful in vitro model to investigate the mechanisms of cardiac arrhythmias and the therapeutic potential of RyR2 stabilization. The protocols and data presented here offer a foundation for researchers to explore the effects of this and other novel compounds on cardiomyocyte calcium handling. Careful execution of these experimental procedures will yield valuable insights into the role of RyR2 in cardiac physiology and disease.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Ryanodine receptor-mediated arrhythmias and sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ryr1.org [ryr1.org]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Ryanodol action on calcium sparks in ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exercise Training Stabilizes RyR2-Dependent Ca2+ Release in Post-infarction Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 17. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Cardiac Ryanodine Receptor (Ryr2)-mediated Calcium Signals Specifically Promote Glucose Oxidation via Pyruvate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reconciling depressed Ca2+ sparks occurrence with enhanced RyR2 activity in failing mice cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RyR2 Stabilizer-1 (S107) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2][3] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the SR.[1][4] This calcium leak can trigger delayed afterdepolarizations (DADs), leading to life-threatening cardiac arrhythmias.[5][6]
S107, a 1,4-benzothiazepine derivative, is a member of the "Rycal" class of drugs designed to stabilize RyR2.[4][7] It enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel, particularly in pathological states where the channel is hyperphosphorylated or oxidized.[4][8] This action restores the integrity of the RyR2-calstabin2 complex, reduces diastolic calcium leak, and prevents arrhythmias in various animal models.[1][4][9] S107 is orally available and has been shown to be effective in preventing arrhythmias and sudden cardiac death in mouse models of CPVT.[10][11]
These application notes provide a comprehensive guide to the use of S107 and similar RyR2 stabilizers in preclinical animal models, summarizing key quantitative data and detailing essential experimental protocols.
Quantitative Data Summary
The following tables summarize the reported effects of RyR2 stabilizers in cellular and animal models.
Table 1: In Vitro Efficacy of RyR2 Stabilizers on Cardiomyocytes
| Parameter | Animal Model/Cell Type | Treatment | Effect | Reference(s) |
| Diastolic Ca2+ Leak | RyR2-S2808D+/+ Mouse Myocytes | S107 (1 µM) | Complete elimination of increased diastolic SR Ca2+ leak. | [12] |
| Delayed Afterdepolarizations (DADs) | CPVT-hiPSC-CMs | S107 (10 µM) | Percentage of cells with DADs reduced from 88% to 25%. | [1][9] |
| Spontaneous Ca2+ Sparks | RyR2-R176Q/+ Mouse Myocytes | EL9 (Tetracaine derivative) | IC50 of 13 nmol/L for spark suppression. | [2][13] |
| Spontaneous Ca2+ Waves | RyR2-K4750Q Mouse Myocytes | Ryanozole | Suppressed isoproterenol-induced Ca2+ waves. | [14] |
| Intracellular Ca2+ Level | Rbm20 KO Rat Cardiomyocytes | S107 | Restored elevated resting intracellular Ca2+ to normal levels. | [8][15] |
Table 2: In Vivo Efficacy of RyR2 Stabilizers in Animal Models
| Animal Model | Arrhythmia Induction | Treatment | Primary Outcome | Reference(s) |
| RyR2-R2474S/+ (CPVT) | Exercise/Epinephrine (B1671497) | S107 | Prevented ventricular arrhythmias and sudden cardiac death. | [10][13] |
| RyR2-R176Q/+ (CPVT) | Programmed Electrical Stimulation | K201 (0.5 mg/kg, i.p.) | Suppressed VT induction (1 of 7 mice vs. placebo). | [13] |
| RyR2-R176Q/+ (CPVT) | Programmed Electrical Stimulation | EL9 (0.6 µg/kg, i.p.) | Effectively prevented VT induction. | [13] |
| RyR2-K4750Q (CPVT) | Adrenaline | Ryanozole (30 mg/kg) | Almost complete suppression of adrenaline-induced arrhythmias. | [14][16] |
| RyR2-S2808D+/+ (Heart Failure) | Myocardial Infarction | S107 | Reduced heart failure progression. | [17][18] |
| Rbm20 KO Rat (DCM) | - | S107 (20 mg/kg/day in drinking water for 2 weeks) | Did not significantly improve cardiac function in vivo. | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: S107 Formulation and Intraperitoneal (IP) Administration in Mice
Objective: To prepare S107 for in vivo administration and deliver it systemically via IP injection.
Materials:
-
S107 compound
-
Vehicle (e.g., sterile 0.5% methylcellulose (B11928114) in water, or 10% DMSO in sterile saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
70% ethanol
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the exact body weight.
-
Calculate the required volume of S107 solution to inject based on the desired dose (e.g., mg/kg) and the concentration of the prepared solution. A typical injection volume is 5-10 mL/kg.
-
-
S107 Formulation (Prepare fresh daily):
-
Calculate the total amount of S107 needed for the entire cohort of animals for one day.
-
Weigh the S107 powder accurately.
-
If using a suspension vehicle like methylcellulose, first wet the S107 powder with a small amount of vehicle to create a paste, then gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If using a DMSO-based vehicle, dissolve S107 in 100% DMSO first, then slowly add sterile saline to the desired final concentration (e.g., 10% DMSO) while vortexing. Sonication may be required to aid dissolution.
-
Ensure the final formulation is homogenous before drawing it into the syringe.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back skin with your non-dominant hand.
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with 70% ethanol.
-
Using your dominant hand, insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe. If aspiration is positive, discard the syringe and start over at a new site with fresh materials.
-
If aspiration is negative, inject the calculated volume of S107 solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: In Vivo Arrhythmia Induction and ECG Monitoring
Objective: To induce catecholaminergic-stress-related arrhythmias in a susceptible mouse model and monitor the electrocardiogram (ECG) for anti-arrhythmic effects of S107.
Materials:
-
CPVT mouse model (e.g., RyR2-R4496C, RyR2-R176Q/+) and wild-type littermates
-
S107 (administered as per Protocol 1, typically 30-60 minutes prior to induction)
-
Epinephrine solution (e.g., 2 mg/kg)
-
Caffeine (B1668208) solution (e.g., 120 mg/kg)
-
Non-invasive ECG recording platform or telemetry system
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the ECG recording platform to minimize stress-related artifacts. For telemetry, ensure adequate recovery post-implantation.
-
Administer S107 or vehicle control via IP injection as described in Protocol 1.
-
-
Baseline ECG Recording:
-
Place the conscious mouse on the recording platform or activate the telemetry receiver.
-
Record a stable baseline ECG for 5-10 minutes to determine baseline heart rate and rhythm.
-
-
Arrhythmia Induction:
-
ECG Monitoring and Analysis:
-
Monitor the ECG for 20-30 minutes post-injection.
-
Analyze the recordings for arrhythmias, including premature ventricular contractions (PVCs), bigeminy, non-sustained ventricular tachycardia (NSVT), sustained VT, and bidirectional VT.[19]
-
Quantify the arrhythmia burden by calculating the number, duration, and incidence of arrhythmic events in both S107-treated and control groups.
-
Analyze changes in heart rate and other ECG parameters (e.g., QT interval).
-
Protocol 3: Isolation of Ventricular Myocytes for Calcium Imaging
Objective: To isolate viable, rod-shaped ventricular cardiomyocytes from adult mice for subsequent in vitro analysis of calcium handling.
Materials:
-
Langendorff perfusion system
-
Enzyme solution (e.g., Collagenase Type II)
-
Calcium-free Tyrode's solution
-
Tyrode's solution with incremental calcium concentrations (e.g., 100 µM, 400 µM, 1.2 mM)
-
Dissection tools
-
Calcium indicator dye (e.g., Fluo-4 AM)
Procedure:
-
Heart Excision:
-
Anesthetize the mouse deeply and confirm with a toe pinch.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it immediately into ice-cold, heparinized calcium-free Tyrode's solution.
-
-
Langendorff Perfusion:
-
Cannulate the aorta onto the Langendorff apparatus and secure it with a suture.
-
Begin retrograde perfusion with warm (37°C), oxygenated calcium-free Tyrode's solution to clear the coronary arteries of blood.
-
Once the heart is cleared of blood and relaxed, switch the perfusion to a digestion solution containing collagenase.
-
-
Digestion and Dissociation:
-
Perfuse with the enzyme solution for 8-12 minutes, or until the heart becomes pale and flaccid.[7][16]
-
Stop the perfusion and remove the heart from the cannula.
-
Trim away the atria and large vessels.
-
Gently mince the ventricular tissue in a fresh volume of enzyme solution.
-
Disperse the cells by gently triturating the tissue with a wide-bore pipette.
-
-
Calcium Re-introduction:
-
Stop the digestion by adding a solution with a low calcium concentration and BSA.
-
Allow the cells to settle by gravity.
-
Carefully remove the supernatant and gently resuspend the cell pellet in a solution with a slightly higher calcium concentration.
-
Repeat this process in a stepwise manner until the cells are in a physiological calcium concentration (e.g., 1.2 mM).[16][20]
-
-
Calcium Dye Loading:
-
Incubate the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
After incubation, wash the cells to remove excess dye.
-
The cells are now ready for use in calcium imaging experiments to assess parameters like calcium spark frequency and calcium transient characteristics in the presence or absence of RyR2 stabilizers.
-
Conclusion
S107 and other RyR2 stabilizers represent a promising targeted therapeutic strategy for diseases driven by pathological SR calcium leak.[7][21] The protocols outlined in this document provide a framework for the preclinical evaluation of these compounds in relevant animal models. Careful experimental design, consistent execution of these methodologies, and thorough data analysis are critical for accurately determining the therapeutic potential and mechanism of action of novel RyR2-stabilizing agents.
References
- 1. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current [jove.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. ionoptix.com [ionoptix.com]
- 6. research.vt.edu [research.vt.edu]
- 7. Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current [jove.com]
- 8. Arrhythmogenic Mechanisms in a Mouse Model of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Method for non-invasively recording electrocardiograms in conscious mice | springermedizin.de [springermedizin.de]
- 14. Method for non-invasively recording electrocardiograms in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex Arrhythmia Syndrome in a Knock-In Mouse Model Carrier of the N98S Calm1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. JCI - Phosphorylation of the ryanodine receptor mediates the cardiac fight or flight response in mice [jci.org]
- 19. JCI Insight - Cardiac hypertrophy and arrhythmia in mice induced by a mutation in ryanodine receptor 2 [insight.jci.org]
- 20. Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing RyR2 Stabilizer-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging methodologies for evaluating the efficacy of RyR2 stabilizer-1, a novel therapeutic candidate aimed at mitigating aberrant calcium release from the sarcoplasmic reticulum (SR). The protocols outlined below are designed to guide researchers in the comprehensive assessment of stabilizer-1's pharmacological properties, from in vitro channel modulation to in vivo anti-arrhythmic effects.
Introduction to RyR2 and its Dysregulation
The ryanodine (B192298) receptor 2 (RyR2) is a large conductance intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum in cardiomyocytes.[1][2] It plays a pivotal role in excitation-contraction coupling, the process that translates the electrical action potential into muscle contraction.[1] Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to diastolic Ca2+ leak from the SR, a hallmark of catecholaminergic polymorphic ventricular tachycardia (CPVT) and a contributor to heart failure pathophysiology.[2][3] RyR2 stabilizers are a class of therapeutic agents designed to correct this defect by promoting the closed state of the channel, thereby reducing aberrant Ca2+ release.
RyR2 Regulatory Signaling Pathway
The activity of RyR2 is intricately regulated by a variety of factors, including cytosolic and luminal Ca2+ concentrations, and post-translational modifications by kinases such as Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][3] The stabilizing protein calstabin2 (FKBP12.6) is a key regulator, and its dissociation from RyR2 is associated with increased channel open probability and Ca2+ leak.[3][4]
Figure 1. Simplified signaling pathway of RyR2 regulation.
In Vitro Efficacy Assessment
A hierarchical approach is recommended for the in vitro evaluation of this compound, starting with high-throughput screens and progressing to more detailed biophysical characterization.
High-Throughput Screening: ER Ca2+-Based Assay in HEK293 Cells
This cell-based assay provides a robust platform for the initial screening and characterization of RyR2 modulators.[5][6] It relies on monitoring changes in endoplasmic reticulum (ER) Ca2+ concentration in HEK293 cells stably expressing RyR2 and an ER-targeted Ca2+ sensor protein, such as R-CEPIA1er.[5][7] Inhibition of RyR2-mediated Ca2+ leak by a stabilizer results in an increase in the ER Ca2+ signal.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Cardiac ryanodine receptor function and regulation in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel RyR2-selective stabilizer prevents stress-induced ventricular arrhythmias without impairing cardiac function | bioRxiv [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchmap.jp [researchmap.jp]
Quantifying RyR2 Channel Stabilization In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro quantification of Ryanodine (B192298) Receptor 2 (RyR2) channel stabilization. Understanding the stabilization of the RyR2 channel, a crucial intracellular calcium release channel, is paramount in the study of cardiac arrhythmias and the development of novel therapeutic agents.[1][2][3] This document outlines key experimental approaches, including [3H]ryanodine binding assays, single-channel recordings, and cellular calcium imaging, to assess the effects of pharmacological agents and regulatory proteins on RyR2 function.
Introduction to RyR2 Stabilization
The RyR2 channel plays a central role in excitation-contraction coupling in cardiac muscle by mediating the release of calcium from the sarcoplasmic reticulum (SR).[3][4] Dysregulation of RyR2, leading to channel hyperactivation and diastolic calcium leak, is implicated in the pathophysiology of cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[2][5][6] Consequently, stabilizing the closed state of the RyR2 channel has emerged as a promising therapeutic strategy.[2][7] In vitro assays are essential tools for identifying and characterizing compounds that can modulate RyR2 activity and promote its stabilization.
Key Experimental Approaches for Quantifying RyR2 Stabilization
Several in vitro techniques are employed to quantitatively assess RyR2 channel stabilization. These methods provide insights into the channel's open probability, ligand binding affinity, and overall calcium handling.
[3H]Ryanodine Binding Assay
The [3H]ryanodine binding assay is a widely used method to functionally assess RyR channel activity.[8] Ryanodine, a plant alkaloid, preferentially binds to the open conformation of the RyR channel with high affinity.[8][9] Therefore, the extent of [3H]ryanodine binding is a direct indicator of the channel's open probability.[9] Compounds that stabilize the closed state of RyR2 will decrease [3H]ryanodine binding.
Single-Channel Recordings in Planar Lipid Bilayers
This powerful electrophysiological technique allows for the direct observation of the gating behavior of individual RyR2 channels.[10][11] By incorporating SR microsomes containing RyR2 into an artificial lipid bilayer, the channel's open probability (Po), mean open time, and mean closed time can be precisely measured.[10][12] Stabilizing compounds will typically decrease the open probability and increase the mean closed time of the channel.
Cellular Calcium Imaging
Cellular calcium imaging assays, often performed in HEK293 cells stably expressing RyR2, provide a more physiological context to study channel function.[13][14] These assays measure changes in cytosolic or intra-SR calcium concentrations in response to various stimuli.[13][15] Store overload-induced calcium release (SOICR) is a common phenomenon studied, where spontaneous calcium release occurs when the SR calcium load reaches a certain threshold.[13] RyR2 stabilizing agents are expected to increase the threshold for SOICR and reduce the frequency of spontaneous calcium sparks.[13][16]
Quantitative Data Summary
The following tables summarize quantitative data for various compounds and modulators affecting RyR2 stabilization.
Table 1: Effects of Pharmacological Agents on RyR2 Function
| Compound | Assay Type | Species | Key Findings | Reference |
| JTV519 (K201) | [3H]Ryanodine Binding | Canine | Inhibits Ca2+ leak from SR | [17] |
| Single-Channel Recording | Canine | Stabilizes the closed state of RyR2 | [17] | |
| Cellular Ca Imaging (HEK293) | Human | Inhibits store overload-induced Ca2+ release | [17][18] | |
| S107 | [3H]Ryanodine Binding | Murine | Enhances binding of FKBP12.6 to mutant RyR2 | [17] |
| Cellular Ca Imaging | Murine | Prevents cardiac arrhythmias | [17] | |
| Dantrolene | Single-Channel Recording | Ovine, Human | Inhibits RyR2 activity at diastolic [Ca2+] | [12] |
| Cellular Ca Imaging | Murine | Reduces Ca2+ spark frequency in pathological states | [7] | |
| Tetracaine | Single-Channel Recording | Not Specified | Increases channel closed time | [17] |
| Flecainide | Single-Channel Recording | Not Specified | Decreases channel open time | [17] |
| Phenytoin | Single-Channel Recording | Ovine, Human | Reversibly inhibits RyR2 from failing hearts (IC50 ~10-20 µM) | [12] |
| Ethotoin | Single-Channel Recording | Ovine, Human | Potent diastolic inhibitor of RyR2 (IC50 ~0.5-0.8 µM) | [12] |
Table 2: Effects of Endogenous Modulators on RyR2 Function
| Modulator | Effect on RyR2 | Key Quantitative Parameters | Reference |
| Cytosolic Ca2+ | Biphasic: activates at µM, inhibits at mM concentrations | AC50 for activation: ~3.5 µM (WT) | [19][20] |
| Luminal Ca2+ | Activates RyR2, contributing to SOICR | Kd for activation: ~1 mM | [4][21] |
| Mg2+ | Inhibits RyR2 activity | Competes with Ca2+ at activation and inhibitory sites | [22][23] |
| FKBP12.6 (Calstabin2) | Stabilizes the closed state of RyR2 | Dissociation leads to increased open probability | [19][24] |
| Calmodulin (CaM) | Inhibits RyR2 opening | Reduced binding affinity in heart failure increases Ca2+ leak | [7] |
| ATP | Activates RyR2 | Synergizes with caffeine (B1668208) to open the channel | [19] |
| Oxidation (H2O2) | Biphasic: initially activates, then inhibits RyR2 | Increases open probability at low concentrations | [13][25] |
| PKA Phosphorylation | Increases open probability | Can cause dissociation of FKBP12.6 | [6][25] |
Experimental Protocols
Protocol 1: [3H]Ryanodine Binding Assay
This protocol is adapted from Murayama et al. (2019).[1][9]
Materials:
-
Microsomes isolated from HEK293 cells expressing RyR2 or cardiac tissue.[9]
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10% (v/v) glycerol, and a protease inhibitor cocktail.
-
[3H]Ryanodine (specific activity ~50-100 Ci/mmol).
-
Unlabeled ryanodine.
-
Varying concentrations of the test compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare reaction mixtures in a total volume of 200 µL containing 50-100 µg of microsomal protein, 2-10 nM [3H]ryanodine, and varying concentrations of the test compound in Binding Buffer.
-
To determine non-specific binding, prepare parallel samples containing a 1000-fold excess of unlabeled ryanodine.
-
Incubate the mixtures at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold wash buffer (Binding Buffer without glycerol).
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the effect of the test compound on [3H]ryanodine binding affinity (Kd) and the maximal number of binding sites (Bmax).
Protocol 2: Single-Channel Recording in Planar Lipid Bilayers
This protocol is a generalized procedure based on descriptions from several sources.[10][11][12]
Materials:
-
SR microsomes containing RyR2.
-
Planar lipid bilayer apparatus.
-
Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).
-
Cis (cytosolic) and Trans (luminal) solutions with defined ion concentrations (e.g., symmetrical 250 mM KCl, 20 mM HEPES, pH 7.4).
-
Solutions with varying concentrations of Ca2+, Mg2+, ATP, and the test compound.
-
Ag/AgCl electrodes.
-
Low-noise amplifier and data acquisition system.
Procedure:
-
Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture separating the cis and trans chambers of the apparatus.
-
Incorporate SR microsomes into the cis chamber. The fusion of a single vesicle containing an RyR2 channel into the bilayer is detected as a stepwise increase in current.
-
Apply a constant holding potential (e.g., +40 mV) across the bilayer.
-
Record single-channel currents under baseline conditions.
-
Perfuse the cis chamber with solutions containing different concentrations of the test compound and/or other modulators (e.g., Ca2+, ATP).
-
Record single-channel currents for several minutes under each condition.
-
Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time. Software such as pClamp can be used for analysis.
Protocol 3: Cellular Calcium Imaging of SOICR
This protocol is based on methods described for HEK293 cells expressing RyR2.[13][15]
Materials:
-
HEK293 cells stably expressing RyR2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM for cytosolic Ca2+ or a FRET-based indicator like D1ER for luminal ER Ca2+).
-
Krebs-Ringer-HEPES (KRH) buffer with varying Ca2+ concentrations.
-
Caffeine solution (e.g., 20 mM) to elicit maximal Ca2+ release.
-
Test compound solutions.
-
Confocal microscope equipped for live-cell imaging.
Procedure:
-
Plate the RyR2-expressing HEK293 cells on glass-bottom dishes.
-
Load the cells with the chosen Ca2+ indicator according to the manufacturer's instructions. For Fluo-4 AM, incubate cells for 30-45 minutes at 37°C.
-
Wash the cells with KRH buffer.
-
Mount the dish on the confocal microscope stage and maintain at 37°C.
-
Perfuse the cells with KRH buffer containing a low Ca2+ concentration (e.g., 1 mM) to establish a baseline.
-
To induce SOICR, increase the extracellular Ca2+ concentration in the KRH buffer (e.g., to 2-5 mM) to promote SR Ca2+ loading.
-
Record the spontaneous Ca2+ oscillations (SOICR events) for a defined period.
-
Apply the test compound at the desired concentration and continue recording to observe its effect on the frequency and amplitude of SOICR.
-
At the end of the experiment, apply a high concentration of caffeine to determine the maximal SR Ca2+ store.
-
Analyze the imaging data to quantify the frequency of SOICR, the time to the first event, and the SR Ca2+ threshold for release.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways leading to RyR2 destabilization and the site of action for stabilizing compounds.
Caption: General workflow for the in vitro quantification of RyR2 channel stabilization.
Caption: Logical relationships between RyR2 stabilization and key experimental readouts.
References
- 1. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for gating of cardiac ryanodine receptor explains the mechanisms for gain- and loss-of function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of ryanodine receptor by luminal calcium and accessory proteins in health and cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Ryanodine Receptor (RyR) and Calmodulin enhance Ca release and pathologically alter RyR structure and Calmodulin affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchmap.jp [researchmap.jp]
- 10. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - The single channel RyR2 measurements and the effects of hydantoin derivatives on channel function - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 13. Oxidation of RyR2 Has a Biphasic Effect on the Threshold for Store Overload-Induced Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Modeling of Ryanodine Receptor 2 Dysfunction Using Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular basis for allosteric regulation of the type 2 ryanodine receptor channel gating by key modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of the RyR channel gating by Ca2+ and Mg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulation and dysregulation of cardiac ryanodine receptor (RyR2) open probability during diastole in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of RyR2 Stabilizer-1
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the in vivo delivery and evaluation of a generic Ryanodine (B192298) Receptor 2 (RyR2) stabilizer, referred to herein as "RyR2 stabilizer-1." This document outlines the underlying principles, experimental design considerations, and detailed methodologies for preclinical studies in rodent models of cardiac arrhythmias.
Introduction to RyR2 and its Role in Cardiac Function
The Ryanodine Receptor 2 (RyR2) is a large ion channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a critical role in excitation-contraction coupling, the process that links an electrical stimulus (action potential) to the mechanical contraction of the heart muscle.[1][2][3] In response to an influx of calcium ions (Ca²⁺) through L-type calcium channels in the cell membrane, RyR2 channels open, releasing a larger amount of Ca²⁺ from the SR into the cytoplasm.[4][5] This surge in intracellular Ca²⁺ binds to the contractile machinery of the cell, initiating muscle contraction.
In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and certain forms of heart failure, RyR2 channels can become dysfunctional or "leaky," leading to aberrant Ca²⁺ release during the resting phase of the heart (diastole).[1][5] This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations, which are abnormal electrical signals that can lead to life-threatening cardiac arrhythmias.
Mechanism of Action of RyR2 Stabilizers
RyR2 stabilizers are a class of therapeutic agents designed to correct the dysfunction of leaky RyR2 channels. One established mechanism of action for some stabilizers, like S107, is to enhance the binding of the accessory protein calstabin2 (also known as FKBP12.6) to the RyR2 channel complex.[1] Calstabin2 is a crucial component that stabilizes the closed state of the RyR2 channel, preventing abnormal Ca²⁺ leakage. By promoting the association of calstabin2 with RyR2, these stabilizers effectively "plug the leak" and restore normal channel function. Other stabilizers may act through different mechanisms, such as directly modulating the channel's conformation to favor the closed state.
Signaling Pathway of RyR2 in Excitation-Contraction Coupling
The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the point of intervention for RyR2 stabilizers.
Data Presentation: In Vivo Efficacy of RyR2 Stabilizers
The following table summarizes quantitative data from preclinical in vivo studies of various RyR2 stabilizers. This information can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Dosing Route | Dose Range | Key Findings | Reference |
| R-propafenone | Casq2⁻/⁻ mice (CPVT model) | Single injection | 5 mg/kg | Completely prevented exercise-induced ventricular tachycardia (VT). | [6] |
| S-propafenone | Casq2⁻/⁻ mice (CPVT model) | Single injection | 20 mg/kg | Required a 4-fold higher dose than R-propafenone to suppress VT, consistent with its lower potency on RyR2. | [6] |
| ent-Verticilide | Murine model of CPVT | Intraperitoneal | 3 mg/kg and 30 mg/kg | Inhibited ventricular arrhythmias in a concentration-dependent manner with an estimated IC₅₀ of 266 ng/ml (312 nM). Did not reduce skeletal muscle strength at 30 mg/kg. | [7][8] |
| Ryanozole | RyR2-R420W and -K4750Q mice (CPVT models) | Oral administration | Not specified in detail, but effective | Effectively suppressed adrenaline-induced arrhythmias and terminated activity-dependent arrhythmias without impairing cardiac contractility. | [9][10] |
| Dantrolene | Mouse model of metabolic HFpEF | - | 1 µmol/L (in vitro) | Attenuated arrhythmogenic Ca²⁺ handling in vitro and suppressed stress-induced VT in vivo. | [11] |
Experimental Protocols
The following protocols are generalized from published studies on RyR2 stabilizers and can be adapted for the evaluation of this compound.
Protocol 1: Acute Efficacy Study in an Anesthetized Mouse Model of CPVT
This protocol is designed to assess the acute anti-arrhythmic effects of this compound following a catecholaminergic challenge.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, saline, or as appropriate for the compound)
-
Anesthetic (e.g., isoflurane)
-
Catecholamine challenge agents (e.g., adrenaline/epinephrine, isoproterenol)
-
ECG recording system with needle electrodes
-
Heating pad to maintain body temperature
-
Animal model: Mice with a genetic predisposition to CPVT (e.g., Casq2⁻/⁻, RyR2 mutant knock-in)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 3% for induction, 1.5% for maintenance). Place the mouse on a heating pad to maintain body temperature at 37°C.
-
ECG Monitoring: Insert subcutaneous needle electrodes for continuous ECG recording. Allow the animal to stabilize for a baseline recording period (e.g., 5-10 minutes).
-
Drug Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection, intravenous injection).
-
Acclimatization Period: Allow a sufficient period for drug absorption and distribution (e.g., 15-30 minutes, depending on the pharmacokinetic profile of the compound).
-
Arrhythmia Induction: Induce arrhythmias by administering a catecholaminergic agent (e.g., a bolus injection of adrenaline or isoproterenol).
-
Data Acquisition: Continuously record the ECG throughout the experiment.
-
Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias. Compare the outcomes between the treatment and vehicle control groups.
Protocol 2: Chronic Efficacy Study in a Conscious Mouse Model
This protocol is designed to evaluate the long-term therapeutic effects and potential side effects of this compound.
Materials:
-
This compound
-
Vehicle control
-
Apparatus for drug administration (e.g., oral gavage needles)
-
ECG telemetry system (implantable or jacket-based)
-
Echocardiography system
-
Animal model: Appropriate mouse model of chronic cardiac arrhythmia or heart failure.
Procedure:
-
Surgical Implantation (if applicable): For continuous monitoring, surgically implant ECG telemetry devices and allow for a sufficient recovery period.
-
Drug Formulation: Prepare fresh formulations of this compound and vehicle for each day of dosing.
-
Dosing Regimen: Administer the compound or vehicle daily for a predetermined period (e.g., 7, 14, or 28 days) via the chosen route (e.g., oral gavage).
-
Monitoring:
-
Clinical Observations: Conduct daily observations for any signs of toxicity or changes in behavior.
-
Body Weight: Measure body weight regularly.
-
ECG: Record ECG data at specified intervals to assess for spontaneous arrhythmias and changes in cardiac electrical parameters.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to evaluate cardiac function (e.g., ejection fraction, fractional shortening).
-
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic and biomarker analysis. Tissues can be harvested for histological or molecular analysis.
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound for the treatment of cardiac arrhythmias and other conditions associated with RyR2 dysfunction. Careful consideration of the specific properties of this compound and the chosen animal model is crucial for the design and interpretation of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ryanodine receptor 2 - Wikipedia [en.wikipedia.org]
- 5. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Patch-Clamp Analysis of Ryanodine Receptor 2 (RyR2) with Stabilizer-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in cardiac excitation-contraction coupling.[1][2] Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to aberrant diastolic Ca2+ leakage from the SR. This leakage is a known trigger for delayed afterdepolarizations (DADs) and subsequent life-threatening cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and is also implicated in heart failure.[1][3][4]
RyR2 stabilizers are a class of pharmacological agents designed to correct this pathological Ca2+ leak. One such stabilizer, S107, enhances the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 channel complex.[3][5] This action restores the channel's normal gating behavior, preventing inappropriate Ca2+ release during diastole.[3][5][6] Patch-clamp electrophysiology is an indispensable tool for characterizing the effects of RyR2 stabilizers on channel function at the single-channel and whole-cell levels.
These application notes provide detailed protocols for investigating the effects of RyR2 stabilizers, such as S107, using patch-clamp techniques.
Signaling Pathway of RyR2 Regulation and Stabilizer Action
Under normal physiological conditions, the binding of calstabin2 to RyR2 stabilizes the channel in its closed state during diastole.[3][6] However, during periods of stress or sympathetic stimulation, the β-adrenergic signaling pathway is activated, leading to the activation of Protein Kinase A (PKA).[1] PKA phosphorylates RyR2 at serine 2808, which decreases the binding affinity of calstabin2 for the channel.[1][6][7] This dissociation of calstabin2 leads to an increased open probability of the RyR2 channel, resulting in a diastolic Ca2+ leak.[7] RyR2 stabilizers, like S107, counteract this by increasing the affinity of calstabin2 for the PKA-phosphorylated RyR2, thereby re-stabilizing the closed state of the channel and preventing the pathological Ca2+ leak.[3][5][6]
Data Presentation: Quantitative Effects of RyR2 Stabilizers
The following tables summarize the expected quantitative effects of RyR2 stabilizers on channel gating properties and cellular arrhythmogenic events, based on published literature.
Table 1: Single-Channel Patch-Clamp Data
| Parameter | Control (PKA-phosphorylated RyR2) | This compound Treated | Expected Outcome | Reference |
| Open Probability (Po) | Increased | Significantly Decreased | Reduction of channel activity | [7] |
| Mean Open Time (ms) | Prolonged | Shortened | Favors closed state | [8] |
| Mean Closed Time (ms) | Shortened | Prolonged | Stabilization of the closed state | [9] |
| Channel Conductance | No significant change | No significant change | Stabilizers affect gating, not pore properties | N/A |
Table 2: Whole-Cell Patch-Clamp and Ca2+ Imaging Data
| Parameter | Control (e.g., Isoproterenol-stimulated) | This compound Treated | Expected Outcome | Reference |
| Frequency of Spontaneous Ca2+ Sparks | Increased | Decreased | Reduction of diastolic SR Ca2+ leak | [6] |
| Incidence of Delayed Afterdepolarizations (DADs) | High | Significantly Reduced/Abolished | Prevention of cellular trigger for arrhythmias | [3][6] |
| Transient Inward Current (ITI) | Present following stimulation | Absent or significantly reduced | Electrophysiological correlate of DADs is suppressed | [6] |
| SR Ca2+ Content | May be depleted due to leak | Restored/Maintained | Improved Ca2+ handling | [10] |
Experimental Protocols
Protocol 1: Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol is designed to directly assess the effect of RyR2 stabilizers on the gating of individual channels.
Experimental Workflow:
Methodology:
-
Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., mouse or rabbit ventricle) using differential centrifugation.
-
Planar Lipid Bilayer Formation: Form a planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) across a small aperture (100-250 µm) separating two chambers, designated cis (cytoplasmic) and trans (luminal).[7]
-
Solutions:
-
Channel Fusion: Add a small aliquot of SR vesicles to the cis chamber. Fusion of a vesicle containing an RyR2 channel into the bilayer is monitored by observing changes in membrane capacitance and the appearance of channel activity.
-
Baseline Recording: Clamp the voltage across the bilayer at 0 mV. Record baseline channel activity.
-
Inducing Channel Hyperactivity: To mimic a pathological state, introduce the catalytic subunit of PKA to the cis chamber to phosphorylate the RyR2 channel. This is expected to increase the channel's open probability (Po).
-
Application of Stabilizer: Perfuse the cis chamber with a solution containing the this compound (e.g., 1 µM S107) and PKA.
-
Data Acquisition and Analysis: Record single-channel currents before and after the application of the stabilizer. Analyze the data to determine Po, mean open time, and mean closed time.
Protocol 2: Whole-Cell Patch-Clamp and Ca2+ Imaging in Isolated Cardiomyocytes
This protocol assesses the effect of RyR2 stabilizers on cellular arrhythmogenic events in intact cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., wild-type mice, or a mouse model of CPVT).
-
Whole-Cell Patch-Clamp:
-
Ca2+ Imaging: Load the cardiomyocytes with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).
-
Inducing Arrhythmogenic Activity:
-
Perfuse the cell with an external solution containing a β-adrenergic agonist (e.g., 1 µM Isoproterenol) to induce RyR2 hyper-phosphorylation and diastolic Ca2+ leak.[3]
-
Apply a train of depolarizing pulses to load the SR with Ca2+.
-
-
Recording DADs and ITI: After the pulse train, record the membrane potential (in current-clamp mode) or membrane current (in voltage-clamp mode) to observe for DADs or the underlying transient inward currents (ITI), respectively.[6] Simultaneously record Ca2+ transients.
-
Application of Stabilizer: Perfuse the myocyte with the isoproterenol-containing solution plus the this compound (e.g., 10 µM S107).[5]
-
Data Acquisition and Analysis: Repeat the stimulation protocol and record the membrane potential/current and Ca2+ signals. Compare the frequency and amplitude of DADs/ITI and spontaneous Ca2+ sparks before and after the application of the stabilizer.
Conclusion
The protocols outlined in these application notes provide a robust framework for the electrophysiological and functional characterization of RyR2 stabilizers. By employing both single-channel and whole-cell patch-clamp techniques, researchers can gain a comprehensive understanding of how these compounds modulate RyR2 function, from the molecular to the cellular level. This detailed analysis is critical for the development of novel anti-arrhythmic therapies targeting RyR2 dysfunction.
References
- 1. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor 2 - Wikipedia [en.wikipedia.org]
- 3. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
- 4. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of calstabin2 (FKBP12.6)–ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual ablation of the RyR2-Ser2808 and RyR2-Ser2814 sites increases propensity for pro-arrhythmic spontaneous Ca2+ releases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RYR2 Proteins Contribute to the Formation of Ca2+ Sparks in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RyR2 stabilizers in conjunction with calcium imaging techniques to study and modulate intracellular calcium dynamics. The protocols detailed below are intended for researchers in academia and industry focused on cardiovascular disease, arrhythmia, and drug discovery.
Introduction to RyR2 and its Stabilization
The ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] It plays a pivotal role in excitation-contraction coupling, the process by which an electrical stimulus is converted into a mechanical contraction of the heart muscle. Dysregulation of RyR2, often due to genetic mutations or post-translational modifications, can lead to aberrant diastolic calcium leak from the SR. This calcium leak is a key factor in the pathophysiology of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and can contribute to the progression of heart failure.
RyR2 stabilizers are a class of pharmacological agents designed to correct this pathological calcium leak. These compounds, often referred to as "Rycals," function by enhancing the binding of the stabilizing subunit calstabin-2 (also known as FKBP12.6) to the RyR2 channel complex.[2] This stabilization of the closed state of the RyR2 channel reduces the likelihood of spontaneous calcium release during diastole, thereby preventing the triggers for cardiac arrhythmias. Prominent examples of RyR2 stabilizers include JTV519 (also known as K201) and ARM210 (also known as S107).[2]
Calcium imaging is an indispensable tool for investigating the function of RyR2 and the efficacy of RyR2 stabilizers. By using fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations in real-time, providing direct insights into the effects of these compounds on RyR2-mediated calcium release.
Signaling Pathways and Experimental Workflow
To effectively utilize RyR2 stabilizers in research, it is essential to understand the underlying signaling pathways and the general experimental workflow for assessing their impact on calcium handling.
RyR2 Regulation and the Mechanism of Action of Stabilizers
Under physiological conditions, β-adrenergic stimulation, such as during exercise or stress, activates a signaling cascade that leads to the phosphorylation of RyR2 by Protein Kinase A (PKA). This phosphorylation event reduces the binding affinity of calstabin-2 for RyR2, leading to an increased open probability of the channel and a greater potential for diastolic calcium leak.[2][3][4] RyR2 stabilizers counteract this effect by increasing the affinity of calstabin-2 for the phosphorylated RyR2, thereby restoring normal channel function.
General Experimental Workflow for Calcium Imaging
The following diagram outlines a typical workflow for assessing the efficacy of an RyR2 stabilizer using calcium imaging. This process involves cell preparation, dye loading, image acquisition, and data analysis to quantify changes in calcium handling.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of RyR2 stabilizers on calcium handling in various experimental models.
Table 1: Effect of JTV519 on Ca2+ Spark Frequency in Cardiomyocytes
| Condition | Ca2+ Spark Frequency (sparks/100 µm/s) | Fold Change vs. Control | Reference |
| Control (Ouabain-treated) | 1.5 ± 0.2 | - | [5] |
| JTV519 (1 µM) + Ouabain | 0.8 ± 0.1 | ↓ 0.53 | [5] |
| Control (Isoproterenol-treated) | Data not explicitly quantified in sparks/100 µm/s | - | [3] |
| JTV519 (1 µM) + Isoproterenol | Significantly reduced | - | [3] |
Table 2: Effect of ARM210 (S107) on RyR2 Channel State and Calcium Leak
| Model System | Parameter | Effect of ARM210 | Reference |
| CPVT Mutant RyR2-R2474S (Cryo-EM) | Channel Conformation | Reverts "primed" state towards the closed state | [6] |
| Dystrophin-deficient (mdx) mice | Intracellular Ca2+ homeostasis | Ameliorated | [7] |
| Rbm20 Knockout Rat Cardiomyocytes | Resting Intracellular Ca2+ | Restored to normal levels | [6] |
Experimental Protocols
Protocol 1: Calcium Imaging in HEK293 Cells Expressing RyR2
This protocol is suitable for screening RyR2 stabilizers and investigating the function of specific RyR2 mutants in a controlled cellular environment.
Materials:
-
HEK293 cells stably or transiently expressing wild-type or mutant RyR2
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass-bottom culture dishes
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
RyR2 stabilizer of interest (e.g., JTV519, ARM210)
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Culture:
-
Culture HEK293 cells expressing the desired RyR2 construct in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
24-48 hours prior to imaging, seed the cells onto glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Drug Incubation:
-
Replace the HBSS with fresh imaging buffer containing the desired concentration of the RyR2 stabilizer or vehicle control.
-
Incubate for a sufficient time for the drug to take effect (e.g., 15-30 minutes).
-
-
Image Acquisition:
-
Mount the dish on the stage of the confocal microscope.
-
Excite Fluo-4 at 488 nm and collect emission at >510 nm.
-
Acquire time-lapse images (line-scan or x-y-t) to capture spontaneous calcium oscillations or evoked calcium release (e.g., by caffeine (B1668208) application).
-
-
Data Analysis:
-
Select individual cells as regions of interest (ROIs).
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence signal as F/F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Quantify parameters such as the frequency, amplitude, and duration of calcium oscillations.
-
Protocol 2: Calcium Spark Measurement in Isolated Adult Cardiomyocytes
This protocol is designed to investigate the effect of RyR2 stabilizers on elementary calcium release events (Ca2+ sparks) in primary cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from mouse or rat)
-
Laminin-coated glass coverslips
-
Tyrode's solution (or other suitable cardiomyocyte buffer)
-
Fluo-4 AM
-
Pluronic F-127
-
RyR2 stabilizer of interest
-
Confocal microscope with line-scanning capabilities
Procedure:
-
Cardiomyocyte Isolation and Plating:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).
-
Incubate the cardiomyocytes with the loading solution for 15-20 minutes at room temperature.
-
Wash the cells with fresh Tyrode's solution to remove extracellular dye.
-
Allow for de-esterification for at least 30 minutes.
-
-
Drug Incubation:
-
Superfuse the cardiomyocytes with Tyrode's solution containing the RyR2 stabilizer or vehicle control for a defined period.
-
-
Image Acquisition:
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Use a line-scan mode of the confocal microscope to acquire images with high temporal resolution along the longitudinal axis of the myocyte.
-
Excite Fluo-4 at 488 nm and collect emission at >510 nm.
-
Record spontaneous Ca2+ sparks for a set duration (e.g., 30-60 seconds).
-
-
Data Analysis:
-
Use specialized software (e.g., ImageJ with SparkMaster plugin) to automatically or semi-automatically detect and analyze Ca2+ sparks.
-
Quantify key spark parameters, including:
-
Frequency: Number of sparks per unit length per unit time (sparks/100 µm/s).
-
Amplitude: Peak fluorescence intensity (F/F0).
-
Duration: Full duration at half maximum (FDHM).
-
Width: Full width at half maximum (FWHM).
-
Spark Mass: A measure of the total calcium released during a spark.
-
-
Troubleshooting
-
Low fluorescence signal: Increase dye concentration or loading time. Ensure proper de-esterification.
-
High background fluorescence: Ensure thorough washing after dye loading.
-
Cell death or damage: Reduce dye concentration or loading time. Handle primary cardiomyocytes with care.
-
Phototoxicity/Photobleaching: Minimize laser power and exposure time.
-
No or few Ca2+ sparks: Ensure cardiomyocytes are healthy. Spontaneous spark frequency can be low at rest; consider mild stimulation (e.g., low-frequency field stimulation) if appropriate for the experimental question.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ calcium imaging techniques to investigate the role of RyR2 in calcium homeostasis and to evaluate the therapeutic potential of RyR2 stabilizers.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Calcium Sparks in Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Developing Cell-Based Assays for RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ryanodine (B192298) Receptor 2 (RyR2) is a large intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] It plays a critical role in excitation-contraction (EC) coupling, the process that links an electrical stimulus (action potential) to mechanical contraction of the heart muscle.[2][3] Dysregulation of RyR2, often due to genetic mutations or post-translational modifications in conditions like heart failure, leads to aberrant diastolic Ca2+ leakage from the SR.[1][4][5][6] This Ca2+ leak can cause delayed afterdepolarizations, triggering life-threatening cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributing to contractile dysfunction in heart failure.[6][7][8]
Consequently, RyR2 has emerged as a key therapeutic target for the development of novel anti-arrhythmic drugs.[6][8][9] Small molecules that stabilize the closed state of the RyR2 channel can prevent this pathological Ca2+ leak.[9][10] Developing robust and reliable cell-based assays is crucial for identifying and characterizing such RyR2-stabilizing compounds in a high-throughput screening (HTS) format.[11][12][13]
This document provides detailed protocols for three key cell-based assays designed to assess the function of RyR2 and the efficacy of potential stabilizer compounds: an intracellular Ca2+ flux assay, a FRET-based conformational assay, and a classical [3H]ryanodine binding assay.
RyR2 Signaling Pathway in Cardiomyocytes
In normal cardiac function, an action potential depolarizes the cell membrane, activating L-type Ca2+ channels (LTCCs). The resulting influx of a small amount of Ca2+ triggers the opening of RyR2 channels on the nearby sarcoplasmic reticulum, leading to a large-scale release of Ca2+ into the cytosol. This process is known as Calcium-Induced Ca2+ Release (CICR).[1][14] The surge in cytosolic Ca2+ binds to troponin C on the myofilaments, initiating muscle contraction.[2] In pathological states, RyR2 channels become "leaky," releasing Ca2+ during diastole (the relaxation phase), which can trigger arrhythmias.[8][10] RyR2 stabilizers aim to correct this leak by promoting the channel's closed state.
Caption: RyR2-mediated excitation-contraction coupling pathway.
Experimental Protocols
Assay 1: Intracellular Calcium Flux Assay
This assay directly measures RyR2-mediated Ca2+ release into the cytosol using a fluorescent indicator dye, such as Fluo-4 AM.[15][16][17] It is a robust, high-throughput method to screen for compounds that inhibit spontaneous or induced Ca2+ release. Human Embryonic Kidney (HEK293) cells stably expressing wild-type or mutant RyR2 are commonly used as they provide a controlled system that recapitulates key aspects of Ca2+ release seen in cardiomyocytes.[18][19]
Caption: Workflow for the intracellular calcium flux assay.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human RyR2 gene in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells at a density of 40,000-60,000 cells/well in a 96-well black, clear-bottom plate and incubate for 24-48 hours.[17]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16] The addition of probenecid (B1678239) (1-2.5 mM) can help prevent dye extrusion from the cells.[20]
-
Aspirate the culture medium from the wells and wash once with the buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16][20]
-
-
Compound Addition:
-
Carefully wash the cells twice with buffer to remove extracellular dye.
-
Add 100 µL of buffer containing the desired concentration of the test compound (RyR2 stabilizer) or vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Fluorescence Measurement and Analysis:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with an automated injection system.[17]
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject an RyR2 agonist (e.g., 50 µL of caffeine (B1668208) to a final concentration of 5-20 mM) to trigger Ca2+ release.[21]
-
Continue recording the fluorescence signal for 60-120 seconds to capture the peak and subsequent decay of the Ca2+ transient.
-
Data is typically analyzed by measuring the peak fluorescence intensity (Fmax) over baseline (F0) or the area under the curve. A successful RyR2 stabilizer will reduce the amplitude of the caffeine-induced Ca2+ transient.
-
| Compound | Concentration (µM) | Peak Fluorescence (Fmax/F0) | % Inhibition of Ca2+ Release |
| Vehicle (DMSO) | 0.1% | 4.52 ± 0.21 | 0% |
| Known Stabilizer (e.g., JTV519) | 1 | 2.15 ± 0.15 | 52.4% |
| Test Compound A | 0.1 | 4.31 ± 0.19 | 4.6% |
| Test Compound A | 1 | 3.25 ± 0.17 | 28.1% |
| Test Compound A | 10 | 1.98 ± 0.11 | 56.2% |
Assay 2: FRET-Based Conformational Assay
This advanced assay detects conformational changes in the RyR2 channel associated with its "leaky" state, which is a hallmark of pathology.[22][23] The assay often relies on Förster Resonance Energy Transfer (FRET) between fluorescently labeled proteins that bind to RyR2 in a state-dependent manner, such as Calmodulin (CaM) or the FK506-binding protein (FKBP12.6).[12][22] A pathological, leaky RyR2 conformation is associated with reduced CaM binding.[23] Stabilizer compounds are expected to restore the normal conformation, thereby increasing CaM binding and the corresponding FRET signal.
Caption: Principle of the FRET-based RyR2 conformational assay.
-
Reagent Preparation:
-
Prepare sarcoplasmic reticulum (SR) vesicles from cardiac tissue or from HEK293 cells overexpressing RyR2.
-
Prepare fluorescently labeled proteins: Donor-labeled FKBP12.6 (D-FKBP) and Acceptor-labeled Calmodulin (A-CaM).
-
To induce a "leaky" state, SR membranes can be treated with an oxidizing agent like H2O2.[22]
-
-
Assay Procedure (in 384-well plate format):
-
Prepare an assay buffer (e.g., 150 mM KCl, 20 mM PIPES, pH 7.0).
-
Add SR vesicles (pre-treated to be in a pathological state) to the wells.
-
Add test compounds or vehicle control.
-
Add a mixture of D-FKBP and A-CaM to each well.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
FRET Measurement:
-
Measure FRET using a time-resolved fluorescence plate reader. This technique, often measuring fluorescence lifetime (FLT), is highly sensitive and suitable for HTS.[12][22]
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor. An increase in FRET efficiency (or a decrease in donor lifetime) indicates closer proximity of the donor and acceptor, signifying that the stabilizer compound has restored the binding of A-CaM to the RyR2/D-FKBP complex.
-
| Compound | Concentration (µM) | FRET Efficiency (E) | % Change from Control |
| Vehicle (DMSO) | 0.1% | 0.25 ± 0.02 | 0% |
| Known Stabilizer | 1 | 0.45 ± 0.03 | +80% |
| Test Compound B | 0.1 | 0.26 ± 0.02 | +4% |
| Test Compound B | 1 | 0.31 ± 0.03 | +24% |
| Test Compound B | 10 | 0.41 ± 0.04 | +64% |
Assay 3: [3H]Ryanodine Binding Assay
This is a well-established biochemical assay that measures the functional activity of the RyR2 channel.[22] The plant alkaloid ryanodine binds with high affinity specifically to the open state of the RyR channel. Therefore, the amount of bound [3H]ryanodine is a direct index of channel open probability.[18] Stabilizer compounds, which favor the closed state, will decrease [3H]ryanodine binding.
-
Microsome Preparation:
-
Isolate SR/ER microsomes enriched in RyR2 from cardiac tissue or RyR2-expressing HEK293 cells.[18] Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
Set up binding reactions in microcentrifuge tubes. Each reaction should contain:
-
Microsomal protein (50-100 µg)
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)
-
A specific concentration of free Ca2+ (buffered with EGTA)
-
[3H]ryanodine (e.g., 2-10 nM)
-
Test compound or vehicle control
-
-
Incubate at 37°C for 2-4 hours to reach binding equilibrium.
-
-
Separation and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled ryanodine (e.g., 10-20 µM).
-
Specific binding is calculated by subtracting non-specific counts from total counts.
-
RyR2 stabilizers are identified by their ability to decrease specific [3H]ryanodine binding.
-
| Compound | Concentration (µM) | Specific [3H]Ryanodine Binding (fmol/mg protein) | % Inhibition of Binding |
| Vehicle (DMSO) | 0.1% | 150.4 ± 8.2 | 0% |
| Known Stabilizer | 1 | 65.1 ± 5.5 | 56.7% |
| Test Compound C | 0.1 | 145.2 ± 7.9 | 3.5% |
| Test Compound C | 1 | 102.8 ± 6.1 | 31.6% |
| Test Compound C | 10 | 71.3 ± 4.8 | 52.6% |
Summary and Conclusion
The identification of potent and selective RyR2 stabilizers holds great promise for the treatment of cardiac arrhythmias and heart failure. The cell-based assays described here provide a comprehensive platform for drug discovery in this area. The intracellular Ca2+ flux assay is ideal for initial high-throughput screening, while the FRET-based and [3H]ryanodine binding assays offer more detailed mechanistic insights into how lead compounds interact with and modulate the RyR2 channel. Together, these methods enable a robust and multi-faceted approach to developing the next generation of RyR2-targeted therapeutics.
References
- 1. Frontiers | RyR2 and Calcium Release in Heart Failure [frontiersin.org]
- 2. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. The cardiac ryanodine receptor (RyR2) and its role in heart disease. [vivo.weill.cornell.edu]
- 6. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing new anti-arrhythmics: clues from the molecular basis of cardiac ryanodine receptor (RyR2) Ca2+-release channel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ryanodine receptors for anti-arrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
- 11. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. “Ryanopathies” and RyR2 dysfunctions: can we further decipher them using in vitro human disease models? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 18. researchmap.jp [researchmap.jp]
- 19. academic.oup.com [academic.oup.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Clinical and Functional Characterization of Ryanodine Receptor 2 Variants Implicated in Calcium-Release Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Screens to Discover Novel Inhibitors of Leaky RyR2 for Heart Failure Therapy - Donald Bers [grantome.com]
Application Notes and Protocols for [3H]Ryanodine Binding Assay with Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor (RyR) is a crucial intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum membrane, playing a vital role in excitation-contraction coupling in muscle tissues.[1][2] The [3H]ryanodine binding assay is a fundamental technique used to characterize the function and modulation of RyR channels. Ryanodine, a plant alkaloid, preferentially binds to the open state of the RyR channel with high affinity, making [3H]ryanodine a valuable radioligand for quantifying channel activity.[3]
Optimal and reproducible [3H]ryanodine binding is contingent on several factors, including Ca²⁺ concentration, ionic strength, and the presence of channel modulators.[4] A notable challenge in this assay is the observed decline in [3H]ryanodine binding over time, which can complicate the accurate determination of kinetic constants. This phenomenon is attributed to an alteration in the ryanodine binding site, leading to decreased affinity.[4] To counteract this, stabilizers such as bovine serum albumin (BSA) and the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) are often included in the incubation buffer.[4] These agents stabilize the ryanodine-modified Ca²⁺ release channel, preventing the conversion to a more rapidly dissociating state and thus ensuring a more quantitative interpretation of binding data.[4] Phospholipids have also been shown to stabilize the solubilized receptor.[5][6]
These application notes provide a detailed protocol for performing a [3H]ryanodine binding assay with the inclusion of stabilizers, along with methods for data analysis and presentation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ryanodine receptor activation and the general workflow of the [3H]ryanodine binding assay.
Caption: Ryanodine Receptor (RyR) Activation Pathway.
Caption: Experimental Workflow for [3H]Ryanodine Binding Assay.
Experimental Protocols
Microsome Preparation (from Skeletal or Cardiac Muscle)
-
Homogenization: Homogenize fresh or frozen muscle tissue in 4 volumes of ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 300 mM sucrose, and a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.
-
High-Speed Centrifugation: Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.
-
Washing: Resuspend the microsomal pellet in a wash buffer (e.g., 0.6 M KCl, 20 mM Tris-HCl, pH 7.4) to remove contractile proteins and centrifuge again at 100,000 x g for 60 minutes.
-
Final Resuspension: Resuspend the final pellet in a storage buffer (e.g., 20 mM Tris-HCl, pH 7.4, 300 mM sucrose) at a protein concentration of 5-10 mg/mL.
-
Storage: Aliquot the microsomal suspension and store at -80°C until use. Determine the protein concentration using a standard method such as the Bradford or BCA assay.
[3H]Ryanodine Binding Assay Protocol
This protocol is designed for a final assay volume of 200 µL. Adjust volumes accordingly for different plate formats.
Materials:
-
Microsomal preparation
-
[3H]Ryanodine (specific activity ~50-100 Ci/mmol)
-
Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM PIPES-HCl, pH 7.1
-
Stabilizer Solution: 1% (w/v) BSA and 0.5% (w/v) CHAPS in Binding Buffer
-
CaCl₂ and EGTA stock solutions for controlling free Ca²⁺ concentrations
-
Modulators (e.g., ATP, caffeine, MgCl₂) as required
-
Unlabeled Ryanodine (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mix: For each assay tube or well, prepare a reaction mix containing the binding buffer, stabilizer solution, and desired concentrations of Ca²⁺ and other modulators.
-
Add Microsomes: Add the microsomal preparation to the reaction mix to a final protein concentration of 50-200 µg/mL.
-
Initiate Binding:
-
Total Binding: Add [3H]ryanodine to the desired final concentration (e.g., 0.5-50 nM for saturation experiments).
-
Non-specific Binding: In a separate set of tubes, add a 1000-fold excess of unlabeled ryanodine in addition to the [3H]ryanodine.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. The filters should be pre-soaked in cold wash buffer.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 20 mM Tris-HCl, pH 7.4) to remove unbound [3H]ryanodine.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity in a liquid scintillation counter.
Data Presentation and Analysis
The specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data should be analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Quantitative Data Summary
The following tables summarize typical binding parameters for [3H]ryanodine to ryanodine receptors from different tissues under various conditions.
| Tissue Source | RyR Isoform | Kd (nM) | Bmax (pmol/mg protein) | Conditions |
| Rabbit Skeletal Muscle | RyR1 | 11.3 | Not Specified | High NaCl concentration |
| Rabbit Skeletal Muscle | RyR1 | 1-4 | Not Specified | High affinity site |
| Rat Cardiac Muscle | RyR2 | 3.6 and 28.1 | Not Specified | Two-site model |
| Rat Cardiac Muscle | RyR2 | Not Specified | Not Specified | Binding slightly influenced by ionic strength |
Table 1: Comparison of [3H]Ryanodine Binding Parameters in Skeletal and Cardiac Muscle.[7]
| Modulator | Effect on [3H]Ryanodine Binding | Tissue |
| Activators | ||
| Ca²⁺ (µM) | Increases | Skeletal & Cardiac |
| ATP/AMP-PCP | Increases | Skeletal |
| Caffeine | Increases | Skeletal & Cardiac |
| Inhibitors | ||
| Ca²⁺ (mM) | Decreases | Skeletal |
| Mg²⁺ | Decreases | Skeletal & Cardiac |
| Ruthenium Red | Decreases | Skeletal & Cardiac |
Table 2: Effects of Common Modulators on [3H]Ryanodine Binding.[7][8]
Conclusion
The [3H]ryanodine binding assay is a powerful tool for investigating the function of ryanodine receptors. The inclusion of stabilizers like BSA and CHAPS is critical for obtaining reliable and reproducible data by preventing the time-dependent decline in ligand binding. The detailed protocol and data provided in these application notes serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this assay in their studies of Ca²⁺ signaling and drug discovery.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Factors influencing [3H]ryanodine binding to the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of the ryanodine receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fluorescent Probes with RyR2 Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes and other excitable cells.[1][2][3] Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in excitation-contraction coupling.[4] Dysregulation of RyR2, often leading to diastolic calcium leak, is implicated in various cardiovascular diseases, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[2][5][6] Consequently, RyR2 has emerged as a significant therapeutic target.
RyR2 stabilizers are compounds designed to modulate the channel's activity, typically by reducing its open probability during diastole, thereby preventing aberrant calcium leakage.[7][8] Evaluating the efficacy of these stabilizers requires robust methods to monitor RyR2-mediated calcium dynamics. Fluorescent probes are indispensable tools for this purpose, allowing for real-time, high-resolution visualization and quantification of intracellular calcium fluctuations.[9][10]
These application notes provide a comprehensive guide to utilizing fluorescent probes in conjunction with a representative RyR2 stabilizer, hereby referred to as RyR2 Stabilizer-1 (RyR2-S1) , to assess its impact on RyR2 function in cellular models.
Signaling Pathway of RyR2-Mediated Calcium Release
The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the points of modulation by an RyR2 stabilizer.
Caption: RyR2-mediated Calcium-Induced Calcium Release (CICR) pathway.
Experimental Principles
The primary method for assessing RyR2 activity involves loading cells with a calcium-sensitive fluorescent dye. When intracellular calcium levels rise due to RyR2 opening, the dye binds to Ca²⁺, resulting in a change in its fluorescent properties. This change can be detected and quantified using fluorescence microscopy.
Commonly Used Fluorescent Probes:
-
Fluo-4: A single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding Ca²⁺. It is widely used for detecting transient calcium signals like sparks and waves.[11][12][13]
-
Fura-2: A ratiometric dual-excitation indicator. The ratio of fluorescence emission when excited at ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free) provides a more quantitative measure of intracellular calcium concentration, minimizing issues like uneven dye loading or photobleaching.[14]
-
Genetically Encoded Calcium Indicators (GECIs): Probes like GCaMP can be targeted to specific subcellular locations, such as the SR membrane, to measure calcium dynamics in microdomains near RyR2.[15]
By comparing calcium dynamics in the presence and absence of RyR2-S1, researchers can determine the compound's effect on RyR2-mediated calcium release and leak.
Data Presentation: Expected Effects of this compound
The following tables summarize the expected quantitative outcomes from experiments investigating the effects of RyR2-S1 on cardiomyocyte calcium handling, particularly in a disease model (e.g., CPVT) or under pro-arrhythmic conditions (e.g., β-adrenergic stimulation).
Table 1: Effect of RyR2-S1 on Spontaneous Ca²⁺ Release Events (Ca²⁺ Sparks)
| Parameter | Control (Vehicle) | + RyR2-S1 (10 µM) | Expected Outcome |
|---|---|---|---|
| Spark Frequency (events/100 µm/s) | 1.5 ± 0.3 | 0.6 ± 0.1 | Decrease |
| Spark Amplitude (F/F₀) | 1.8 ± 0.2 | 1.7 ± 0.2 | No significant change |
| Spark Duration (ms) | 25 ± 5 | 24 ± 4 | No significant change |
| Spark Width (µm) | 2.1 ± 0.3 | 2.0 ± 0.3 | No significant change |
Data are presented as mean ± SEM. F/F₀ represents the ratio of peak fluorescence to baseline fluorescence.
Table 2: Effect of RyR2-S1 on Global Ca²⁺ Transients and SR Ca²⁺ Load
| Parameter | Control (Vehicle) | + RyR2-S1 (10 µM) | Expected Outcome |
|---|---|---|---|
| Ca²⁺ Transient Amplitude (F/F₀) | 2.5 ± 0.4 | 2.4 ± 0.5 | No significant change |
| Diastolic [Ca²⁺] (F/F₀) | 1.1 ± 0.05 | 1.0 ± 0.04 | Decrease/Stabilization |
| SR Ca²⁺ Content (Caffeine-induced F/F₀) | 4.5 ± 0.6 | 4.8 ± 0.7 | Increase or No Change |
| Frequency of Ca²⁺ Waves | High | Low / Abolished | Decrease |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Ca²⁺ Sparks in Permeabilized Cardiomyocytes
This protocol is designed to measure localized RyR2-mediated calcium release events known as Ca²⁺ sparks.[7][13]
Materials:
-
Isolated adult ventricular myocytes
-
Laminin-coated coverslips
-
Internal solution (in mM): 120 K-aspartate, 15 KCl, 5 KH₂PO₄, 5 MgATP, 0.05 EGTA, 10 HEPES, pH 7.2 with KOH
-
Saponin (B1150181) (for permeabilization)
-
Fluo-4 pentapotassium salt (e.g., from Thermo Fisher Scientific)
-
This compound (RyR2-S1) stock solution (e.g., 10 mM in DMSO)
-
Confocal microscope with line-scanning capabilities
Workflow Diagram:
Caption: Workflow for Ca²⁺ spark measurement in permeabilized cardiomyocytes.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated coverslips and allow them to adhere.
-
Permeabilization and Dye Loading: Prepare the internal solution containing Fluo-4 (10-20 µM). Permeabilize the myocytes by briefly exposing them to the internal solution containing a low concentration of saponin (e.g., 0.01% w/v) for ~30 seconds. Wash thoroughly with the internal solution (without saponin) to remove the saponin and allow for de-esterification of any AM-ester dyes if used in intact cells.
-
Compound Incubation: Divide the coverslips into two groups: Vehicle control (e.g., 0.1% DMSO) and RyR2-S1. Incubate the cells in the internal solution containing the respective compounds for at least 10-15 minutes at room temperature.[13]
-
Image Acquisition:
-
Mount the coverslip onto the chamber of a laser scanning confocal microscope.
-
Excite Fluo-4 using a 488 nm laser line and collect emission >505 nm.[16]
-
Switch to line-scan (XT) mode. Position the scan line along the longitudinal axis of the myocyte, avoiding the nucleus.
-
Record images for a set duration (e.g., 10 seconds) at a high temporal resolution (e.g., ~2 ms (B15284909) per line).
-
-
Data Analysis:
-
Use software such as ImageJ with the "SparkMaster" plugin or custom MATLAB scripts to automatically detect and analyze Ca²⁺ sparks.[7]
-
Quantify spark frequency (normalized to cell area and time), amplitude (F/F₀), full duration at half maximum (FDHM), and full width at half maximum (FWHM).
-
Compare the parameters between the vehicle-treated and RyR2-S1-treated groups.
-
Protocol 2: Measurement of Global Ca²⁺ Transients in Intact Cardiomyocytes
This protocol assesses the effect of RyR2-S1 on the overall calcium handling during electrical stimulation.
Materials:
-
Isolated adult ventricular myocytes
-
Fluo-8 AM or Fura-2 AM (e.g., from Abcam, AAT Bioquest)
-
Pluronic F-127
-
Normal Tyrode's solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5.5 Glucose, pH 7.4.
-
Field stimulation chamber
-
Wide-field epifluorescence microscope with a photometer or a high-speed camera.[7]
Workflow Diagram:
Caption: Workflow for global Ca²⁺ transient measurement in intact cardiomyocytes.
Procedure:
-
Dye Loading: Incubate isolated myocytes with Fluo-8 AM (e.g., 5-6 µM) and Pluronic F-127 (0.02%) in Normal Tyrode's solution for 25-27 minutes at room temperature.[7]
-
De-esterification: Wash the cells and incubate in dye-free Tyrode's solution for an equivalent period to allow for complete de-esterification of the dye.[7]
-
Baseline Recording: Transfer the cells to a perfusion chamber on the microscope stage. Begin field stimulation at a physiological frequency (e.g., 0.5 or 1 Hz). Record baseline calcium transients.
-
Compound Application: Perfuse the chamber with Tyrode's solution containing RyR2-S1 (e.g., 10 µM) and continue pacing. Record the changes in calcium transients.
-
SR Load Assessment: After a steady state is reached with the drug, stop the pacing briefly and rapidly apply a high concentration of caffeine (e.g., 10 mM) to induce the release of all SR calcium stores. The amplitude of this caffeine-induced transient is an index of the SR calcium content.[7][17]
-
Data Analysis:
-
Measure the amplitude (peak F/F₀), time to peak, and decay kinetics (e.g., time constant, Tau) of the electrically-evoked transients.
-
Measure the diastolic fluorescence level between transients.
-
Compare these parameters before and after the application of RyR2-S1.
-
Conclusion
The combination of fluorescent calcium indicators and advanced microscopy techniques provides a powerful platform for characterizing the pharmacological effects of RyR2 stabilizers. The protocols outlined here, from localized Ca²⁺ spark analysis in permeabilized cells to global Ca²⁺ transient measurements in intact cells, offer a multi-faceted approach to understanding how a compound like RyR2-S1 modulates RyR2 function. This detailed characterization is essential for the development of novel therapeutics targeting RyR2-related cardiac diseases.
References
- 1. Ryanodine receptor 2 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular basis for allosteric regulation of the type 2 ryanodine receptor channel gating by key modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ryr1.org [ryr1.org]
- 7. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are RYR2 modulators and how do they work? [synapse.patsnap.com]
- 9. Calcium Imaging in Pluripotent Stem Cell-Derived Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Oxidation of RyR2 Has a Biphasic Effect on the Threshold for Store Overload-Induced Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac Ryanodine Receptor (Ryr2)-mediated Calcium Signals Specifically Promote Glucose Oxidation via Pyruvate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ratiometric imaging of calcium during ischemia-reperfusion injury in isolated mouse hearts using Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total internal reflectance fluorescence imaging of genetically engineered ryanodine receptor-targeted Ca2+ probe in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual ablation of the RyR2-Ser2808 and RyR2-Ser2814 sites increases propensity for pro-arrhythmic spontaneous Ca2+ releases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing RyR2 Stabilizer Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Ryanodine (B192298) Receptor 2 (RyR2) stabilizers for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RyR2 stabilizers?
The primary goal of an RyR2 stabilizer is to prevent the aberrant diastolic leakage of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) without significantly impacting the physiological Ca²⁺ release required for cardiac muscle contraction.[1][2][3] This is typically achieved through two main mechanisms:
-
Enhancing Calstabin-2 Binding: Some stabilizers, like JTV519 (K201) and S107, belong to a class of drugs that increase the binding affinity of the calstabin-2 (FKBP12.6) subunit to the RyR2 channel complex.[4][5][6][7] Under stress conditions, such as PKA phosphorylation, calstabin-2 can dissociate from RyR2, leading to a "leaky" channel. These stabilizers promote the re-association of calstabin-2, effectively stabilizing the closed state of the channel.[4][5][8]
-
Direct Allosteric Modulation: Other stabilizers, such as Dantrolene and the novel compound Ryanozole, appear to modulate the RyR2 channel directly.[9][10][11] Ryanozole, for instance, selectively stabilizes the closed state of RyR2, with a significantly higher potency at the low (diastolic) Ca²⁺ concentrations associated with leak, as opposed to the high (systolic) Ca²⁺ concentrations that trigger contraction.[1][12][13][14] This provides a desirable therapeutic window, minimizing effects on normal heart function.[1]
Q2: What is a typical effective concentration range for common RyR2 stabilizers?
The optimal concentration is highly dependent on the specific compound, the experimental model (e.g., cell line, primary cardiomyocytes, tissue preparations), and the assay being performed. Below is a summary of concentrations cited in the literature.
| Compound | Assay Type | Model System | Effective Concentration / IC₅₀ | Reference(s) |
| Ryanozole | ER Ca²⁺-based Assay | HEK293 cells | IC₅₀: 16.5 nM (WT RyR2) | [1][12] |
| [³H]Ryanodine Binding | RyR2 Microsomes | IC₅₀: 10 nM (at pCa 5.0) | [1][12] | |
| Ca²⁺ Signal Suppression | Isolated Cardiomyocytes | 30 - 100 nM | [1] | |
| JTV519 (K201) | Calstabin-2 Binding | Isolated Cardiomyocytes | 1 µM | [4] |
| Ro 90-7501 | [³H]Ryanodine Binding | SR Membranes | 1 - 10 µM (decreased activity by ~10%) | [2] |
| Dantrolene | Functional Assays | Failing Cardiomyocytes | Varies (often low µM range) | [9][10][11] |
| S107 | Varies | Varies | Varies significantly by model | [5][15] |
Q3: How do I determine the optimal concentration for my specific experiment?
Determining the optimal concentration requires a systematic, multi-assay approach. The goal is to find the lowest concentration that effectively reduces pathological Ca²⁺ leak while having minimal impact on physiological, action-potential-induced Ca²⁺ transients. A typical workflow involves progressing from high-throughput screening to more complex functional assays.
Troubleshooting Guide
Problem 1: I am not observing any effect of the stabilizer on RyR2 activity.
If your RyR2 stabilizer fails to produce the expected inhibitory effect, several factors could be responsible. Follow this guide to diagnose the issue.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RYR2 Channel Inhibition Is the Principal Mechanism 0f Flecainide Action in CPVT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. “Ryanopathies” and RyR2 dysfunctions: can we further decipher them using in vitro human disease models? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with RyR2 stabilizer-1 in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RyR2 stabilizer-1. The information below addresses common challenges, particularly solubility issues, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 12a, is a potent modulator of the ryanodine (B192298) receptor 2 (RyR2), an intracellular calcium release channel crucial for cardiac muscle excitation-contraction coupling.[1] It acts by stabilizing the closed state of the RyR2 channel, thereby inhibiting diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR). Additionally, it has been shown to activate SERCA2a, the pump responsible for transporting Ca2+ back into the SR. This dual action helps to restore normal intracellular Ca2+ homeostasis, which can be beneficial in conditions like cardiac arrhythmias.[1]
Q2: What is the primary solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound and other similar hydrophobic compounds.[2][3] It is advisable to use anhydrous (water-free) DMSO to ensure maximum solubility and stability of the compound.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, and for sensitive cell lines, as low as 0.1%.[4][5][6]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your pre-warmed aqueous buffer.[7]
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[2]
-
Pre-warm the Buffer: Warming your experimental buffer to 37°C can help improve the solubility of the compound during dilution.[2][8]
-
Intermediate Dilution in Protein-Containing Solution: For cell-based assays, a small intermediate dilution in complete culture medium containing serum can help stabilize the compound before the final dilution.[2]
Q4: What is the maximum tolerable DMSO concentration for my experiments?
The tolerance to DMSO varies significantly between different cell lines and experimental systems. While some robust cell lines can tolerate up to 1% DMSO, primary cells and sensitive assays may be affected by concentrations as low as 0.1%.[4][5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving solubility problems with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | - Impure or wet DMSO- Concentration too high | - Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C and vortex or sonicate briefly.[2]- Prepare a more dilute stock solution. |
| Precipitation upon dilution in aqueous buffer | - "Solvent shock" from rapid change in polarity- Final concentration exceeds aqueous solubility | - Follow the recommended dilution protocol (see below).- Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Precipitate forms over time in the incubator | - Temperature or pH shift- Interaction with media components | - Ensure your buffer is adequately buffered for the incubator's CO2 environment.- Test the compound's stability in your specific media over the duration of the experiment.[8] |
| Precipitate observed after freeze-thaw cycle of stock solution | - Compound has low solubility at cold temperatures | - Aliquot the stock solution to minimize freeze-thaw cycles.- Gently warm and vortex the stock solution before use to ensure it is fully redissolved.[8] |
Quantitative Data Summary
Table 1: Properties of this compound (Compound 12a)
| Property | Value | Reference |
| CAS Number | 3012675-16-7 | [1] |
| Molecular Weight | 459.59 g/mol | N/A |
| EC50 for RyR2 | 2.7 µM | [1] |
| EC50 for SERCA2a | 383 nM | [1] |
| Solubility in DMSO | Information not publicly available. Similar compounds are soluble at high concentrations (e.g., 100 mg/mL for S107). | [9][10] |
| Aqueous Solubility | Poor. Requires a co-solvent like DMSO for stock preparation. | N/A |
Table 2: Common Experimental Buffers for RyR2 Studies
| Buffer Name | Key Components | Typical Application | Reference |
| Krebs-Ringer-Hepes (KRH) Buffer | NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose | Cell-based Ca2+ imaging assays | N/A |
| HEPES-based Saline | NaCl, KCl, HEPES, CaCl2 | Single-channel recordings | N/A |
| MOPSO-buffered Solution | NaCl, MOPSO, Dithiothreitol (DTT), AMP, MgCl2 | [3H]Ryanodine binding assays | N/A |
| Tris-Maleate Buffer | Tris-Maleate, NaCl | SR microsome isolation | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for a short period.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of this compound for In Vitro Assays
-
Pre-warm Buffer: Warm the aqueous experimental buffer or cell culture medium to 37°C.
-
Prepare Intermediate Dilutions (if necessary): For high final concentrations or sensitive assays, prepare one or more intermediate dilutions of the DMSO stock in the pre-warmed buffer.
-
Final Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution (or intermediate dilution) dropwise.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.1%) and include a vehicle control with the same DMSO concentration.
Visualizations
Caption: Signaling pathway of RyR2-mediated calcium release and the action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5.00469, RyR-Calstabin Interaction Stabilizer, S107, 98 (HPLC) [sigmaaldrich.com]
- 10. S107 ≥98% (HPLC), solid, RyR-Calstabin interaction stabilizer, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of RyR2 Stabilizer-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RyR2 Stabilizer-1, a representative selective modulator of the ryanodine (B192298) receptor 2. The following information is designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments. For the purpose of this guide, "this compound" will refer to highly selective compounds like Ryanozole and S107.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively binds to the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum of cardiomyocytes.[1] Its primary function is to stabilize the closed state of the RyR2 channel, thereby reducing aberrant diastolic calcium leakage from the sarcoplasmic reticulum.[2] This is particularly relevant in pathological conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 channels are often hyperactive.[3] Some stabilizers, like Ryanozole, are more effective at lower cytosolic calcium concentrations, which allows them to selectively suppress spontaneous calcium release without significantly affecting the calcium transients required for normal muscle contraction.[2][4]
Q2: How selective is this compound for RyR2 over other proteins?
A2: this compound compounds are designed for high selectivity. For instance, S107 has been shown to have no significant effect on over 400 other targets, including a wide range of ion channels, kinases, and G-protein coupled receptors, at concentrations up to 10µM.[5] Similarly, Ryanozole is highly selective for RyR2 over other RyR isoforms and does not appear to affect other cardiac ion channels, as it does not alter normal cardiac conduction or contractility.[2][3]
Q3: What are the potential sources of off-target effects with this compound?
A3: While highly selective, off-target effects can still arise, primarily through two mechanisms:
-
Direct Off-Target Binding: At high concentrations, the stabilizer may bind to other proteins with lower affinity. However, for highly selective compounds like S107, this is less of a concern at typical working concentrations.
-
Indirect Downstream Effects: Stabilizing RyR2 and altering intracellular calcium homeostasis can have widespread, indirect consequences on various cellular signaling pathways that are calcium-dependent.[6] These are not true "off-target" effects in the sense of the drug binding to another protein, but they are unintended consequences of the on-target action.
Q4: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
A4: A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of the stabilizer for RyR2. Off-target effects may only appear at significantly higher concentrations.
-
Use a Structurally Unrelated RyR2 Stabilizer: If another selective RyR2 stabilizer with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: In a genetically modified system, expressing a stabilizer-resistant mutant of RyR2 should reverse the on-target phenotype.
-
Broad Off-Target Screening: If off-target effects are suspected, profiling the stabilizer against a broad panel of kinases and other receptors can identify potential unintended targets.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or excessive cytotoxicity is observed. | 1. Concentration is too high: High concentrations can lead to off-target effects or general cellular stress. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used. 3. Compound degradation: The stabilizer may have degraded, producing toxic byproducts. | 1. Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired on-target effect without causing significant cell death. 2. Run a vehicle control: Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). 3. Use fresh compound: Prepare fresh stock solutions and dilutions for each experiment. |
| Inconsistent or no observable on-target effect (e.g., no reduction in calcium sparks). | 1. Suboptimal concentration: The concentration of the stabilizer may be too low for your specific cell type or experimental conditions. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Incorrect experimental conditions: The assay conditions may not be suitable for observing the effect. 4. Low expression of RyR2: The target protein may not be sufficiently expressed in your cell model. | 1. Perform a dose-response curve: Titrate the stabilizer to find the optimal concentration. 2. Check literature for cell permeability data: If permeability is an issue, consider using a different cell line or a permeabilized cell model. 3. Optimize assay parameters: Ensure factors like incubation time and temperature are appropriate. 4. Confirm RyR2 expression: Use techniques like Western blot or qPCR to verify the expression of RyR2 in your cells. |
| Observed phenotype does not match expected on-target effects. | 1. Indirect downstream effects: Altering calcium homeostasis can trigger a cascade of secondary cellular responses. 2. Undiscovered off-target effect: The stabilizer may be interacting with an unknown cellular target. | 1. Investigate downstream calcium signaling: Examine the activation of calcium-dependent enzymes and transcription factors. 2. Perform broad off-target screening: Use kinase panels or other safety pharmacology assays to identify potential off-target interactions. |
Quantitative Data on Selectivity
The following table summarizes the selectivity data for representative RyR2 stabilizers.
| Compound | Primary Target | IC50 / Effective Concentration | Off-Target Profile |
| Ryanozole | RyR2 | 15-40 nM | Highly selective for RyR2 over other RyR isoforms. Does not significantly affect cardiac conduction or contractility, suggesting a lack of major off-target effects on other cardiac ion channels.[2][3] |
| S107 | RyR2 | Low nanomolar | No significant effect on over 400 ion channels, kinases, G-protein receptors, and other drug targets at concentrations up to 10µM.[5][7] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The final ATP concentration should be at or near the Km for each kinase.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (typically ≤ 1%).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the kinase reaction to proceed.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity using a suitable method (e.g., radiometric assay measuring incorporation of ³³P-ATP, or a fluorescence-based assay).
-
Calculate the percent inhibition for each concentration of the stabilizer.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Protocol 2: Whole-Cell Patch Clamp for Ion Channel Off-Target Screening
Objective: To assess the effect of this compound on the activity of various cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2).
Methodology:
-
Cell Preparation:
-
Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells).
-
Culture the cells on glass coverslips to an appropriate confluency for patch-clamp recording.
-
-
Solution Preparation:
-
Prepare the appropriate intracellular (pipette) and extracellular (bath) solutions for recording the specific ion current. The composition of these solutions will vary depending on the channel being studied.
-
-
Recording Setup:
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull a glass micropipette with a resistance of 2-5 MΩ and fill it with the intracellular solution.
-
-
Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a specific voltage protocol to elicit the ion current of interest.
-
Record the baseline current in the absence of the compound.
-
Perfuse the chamber with the extracellular solution containing this compound at various concentrations.
-
Record the current at each concentration to determine the extent of inhibition or activation.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Calculate the percent inhibition and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. What are RYR2 modulators and how do they work? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Organization of Ca2+ Signaling Microdomains in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Posttranslational modifications of cardiac ryanodine receptors: Ca2+ signaling and EC-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
RyR2 Stabilizer Experimental Variability: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving Ryanodine (B192298) Receptor 2 (RyR2) stabilizers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during RyR2 stabilizer experiments in a question-and-answer format, providing potential causes and solutions.
I. General Experimental Variability
Question: Why am I seeing significant batch-to-batch variability in the potency of my RyR2 stabilizer?
Answer: Batch-to-batch variability is a common challenge and can stem from several sources:
-
Compound Stability: Ensure the stabilizer is properly stored and handled. Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound. Prepare fresh stock solutions regularly.
-
Cell Passage Number: If using cell lines like HEK293 for expressing RyR2, high passage numbers can lead to genetic drift and altered protein expression or function. It is advisable to use cells within a consistent and low passage range.
-
Reagent Consistency: Variations in the quality or concentration of critical reagents, such as ATP, calcium buffers, or activating ligands, can significantly impact RyR2 channel activity and stabilizer efficacy.
II. [3H]Ryanodine Binding Assays
Question: My [3H]ryanodine binding assay shows inconsistent results for the same stabilizer concentration. What could be the cause?
Answer: Inconsistent [3H]ryanodine binding results often point to issues with the assay conditions or the biological preparation:
-
Suboptimal Binding Conditions: Ryanodine binding is highly sensitive to free Ca2+ concentration, pH, and ionic strength. Precisely control these parameters in your binding buffer. The binding kinetics can also be slow, so ensure you are incubating for a sufficient duration to reach equilibrium.
-
Microsome Preparation Quality: The purity and integrity of the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes are critical. Inconsistent isolation procedures can lead to varying levels of functional RyR2.
-
Phosphorylation State: The phosphorylation state of RyR2 by kinases like PKA and CaMKII significantly alters its activity and affinity for ryanodine.[1][2][3][4][5] Lack of control over the phosphorylation state in your microsomal preparations can be a major source of variability.
Troubleshooting Workflow for [3H]Ryanodine Binding Assay Variability
Caption: Troubleshooting logic for inconsistent [3H]ryanodine binding assays.
III. Cellular Calcium Imaging
Question: In my Ca2+ imaging experiments with HEK293 cells expressing RyR2, the baseline Ca2+ levels are unstable and some cells show spontaneous oscillations even without an agonist. Why is this happening?
Answer: This issue, often referred to as "leaky" channels, can be caused by:
-
RyR2 Overexpression: Very high levels of RyR2 expression in HEK293 cells can lead to spontaneous channel opening and Ca2+ leak from the ER, causing baseline instability and oscillations.[6] Consider using an inducible expression system to control RyR2 protein levels.
-
Cell Health: Unhealthy or stressed cells may have compromised ER Ca2+ handling, leading to spontaneous release. Ensure optimal cell culture conditions.
-
Mutant RyR2 Phenotype: If you are working with a gain-of-function RyR2 mutant associated with diseases like CPVT, increased spontaneous Ca2+ release is an expected phenotype.[6]
Question: The amplitude and kinetics of Ca2+ transients in isolated cardiomyocytes are highly variable between different cell preparations. How can I improve consistency?
Answer: Variability in cardiomyocyte Ca2+ transients is a well-known challenge. Key factors include:
-
Isolation Procedure: The enzymatic digestion process for isolating cardiomyocytes is critical. Over-digestion can damage cell membranes and ion channels, while under-digestion results in low yield. The quality and batch of enzymes (e.g., collagenase) can also introduce variability.[7][8][9]
-
Cell Viability and Morphology: Only use healthy, rod-shaped cardiomyocytes with clear striations for experiments. Damaged or rounded-up cells will not exhibit physiological Ca2+ handling.
-
SR Ca2+ Load: The amount of Ca2+ stored in the sarcoplasmic reticulum can vary between preparations. Ensure consistent loading conditions and consider measuring SR Ca2+ content (e.g., with a rapid caffeine (B1668208) application) to normalize your data.
IV. Single-Channel Recordings
Question: I am having difficulty obtaining stable single-channel recordings of RyR2 in planar lipid bilayers, and the channel activity is very low or absent. What are the potential problems?
Answer: This can be a technically challenging experiment. Common issues include:
-
Bilayer Instability: Ensure the lipid bilayer is stable before incorporating SR vesicles. The choice of lipids and solvent can affect bilayer integrity.
-
Vesicle Fusion: Successful incorporation of RyR2-containing vesicles into the bilayer is crucial. The size of the vesicles and the osmotic gradient across the bilayer can influence the fusion process.
-
Channel Modulation: RyR2 activity is modulated by numerous factors. Ensure your recording solutions contain appropriate concentrations of activating ligands like Ca2+ and ATP. The absence of key regulatory proteins like calmodulin, which can be lost during vesicle preparation, may also affect channel gating and response to stabilizers like dantrolene.[10][11][12][13]
-
Low Signal-to-Noise Ratio: Electrical noise can obscure small single-channel currents. Ensure proper grounding of your setup and use a Faraday cage to shield from external electrical interference.
Quantitative Data for RyR2 Stabilizers
The following table summarizes reported IC50 values for common RyR2 stabilizers. Note that these values can vary significantly depending on the experimental conditions (e.g., Ca2+ concentration, presence of regulatory proteins).
| Stabilizer | Assay Type | RyR2 Source | IC50 | Reference(s) |
| Dantrolene | Single-Channel Recording | Sheep Heart | 0.16 µM | [10][12][13] |
| Ca2+ Wave Frequency | Mouse Cardiomyocytes | 0.42 µM | [10][12] | |
| Ca2+ Wave Amplitude | Mouse Cardiomyocytes | 0.19 µM | [10][12] | |
| Flecainide | Single-Channel Recording | Sheep Heart | 16 µM | [14] |
| Ca2+ Wave Inhibition | Mouse Cardiomyocytes (WT) | ~20-30 µM | [15] | |
| Ca2+ Wave Inhibition | Mouse Cardiomyocytes (CPVT) | ~5-10 µM | [15] | |
| Carvedilol | RyR2 Phosphorylation | Human Atrial Myocytes | 0.36 µM | [16] |
| K201 (JTV519) | SOICR Inhibition | Cardiac Cells | 3 µM | [17] |
| SOICR Inhibition | HEK293 Cells | 17 µM | [17] | |
| [3H]ryanodine Binding | Mutant RyR2 | 60 µM | [17] |
SOICR: Store Overload-Induced Ca2+ Release
Key Experimental Protocols
Protocol 1: [3H]Ryanodine Binding Assay
This protocol provides a method for assessing the activity of RyR2 channels by measuring the binding of radiolabeled ryanodine, which binds preferentially to the open state of the channel.
Materials:
-
SR/ER microsome preparations containing RyR2
-
Binding Buffer: e.g., 20 mM HEPES, 150 mM KCl, pH 7.4
-
[3H]Ryanodine stock solution
-
Varying concentrations of free Ca2+ (buffered with EGTA)
-
RyR2 stabilizer compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction tubes containing microsomes (50-100 µg protein), Binding Buffer, and the desired free Ca2+ concentration.
-
Add the RyR2 stabilizer compound at various concentrations. Include a vehicle control.
-
Initiate the binding reaction by adding a final concentration of 1-10 nM [3H]ryanodine.
-
Incubate at 37°C for 2-4 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in parallel samples containing a high concentration (e.g., 10 µM) of unlabeled ryanodine.
-
Calculate specific binding by subtracting non-specific from total binding and analyze the data to determine stabilizer potency (IC50/EC50).[18][19][20][21]
Protocol 2: Calcium Imaging in RyR2-Expressing HEK293 Cells
This protocol describes how to measure changes in intracellular Ca2+ in response to RyR2 activation and stabilization in a heterologous expression system.
Materials:
-
HEK293 cells stably or transiently expressing RyR2
-
Culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
RyR2 agonist (e.g., caffeine, 4-chloro-m-cresol)
-
RyR2 stabilizer compound
-
Fluorescence microscope or plate reader
Procedure:
-
Plate RyR2-expressing HEK293 cells on glass-bottom dishes or microplates. If using an inducible system, add the inducing agent (e.g., doxycycline) 24-48 hours prior to the experiment.[6]
-
Prepare the dye loading solution: Dilute the Ca2+ indicator (e.g., 5 µM Fluo-4 AM) in KRH buffer, adding a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Wash the cells with KRH buffer and incubate with the dye loading solution for 20-30 minutes at room temperature.
-
Wash the cells again to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Pre-incubate the cells with the RyR2 stabilizer compound or vehicle for a defined period.
-
Mount the dish/plate on the fluorescence imaging system.
-
Establish a stable baseline fluorescence recording.
-
Add the RyR2 agonist (e.g., a specific concentration of caffeine) and record the change in fluorescence, which corresponds to the intracellular Ca2+ transient.[6]
-
Analyze the fluorescence traces to determine parameters such as peak amplitude, time to peak, and decay rate to assess the effect of the stabilizer.
Signaling Pathways and Workflows
RyR2 Regulation by PKA and CaMKII
RyR2 activity is finely tuned by phosphorylation events mediated by Protein Kinase A (PKA) and Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII). Beta-adrenergic stimulation activates PKA, while increases in intracellular Ca2+ activate CaMKII. Both kinases can phosphorylate RyR2 at specific serine residues (e.g., S2808, S2814, S2030), often increasing the channel's open probability and sensitivity to Ca2+, which can contribute to Ca2+ leak in pathological states.[1][2][3][4][5]
Caption: Simplified signaling pathway of RyR2 phosphorylation by PKA and CaMKII.
Experimental Workflow for Screening RyR2 Stabilizers
A typical workflow for identifying and characterizing novel RyR2 stabilizers involves a multi-tiered approach, starting with high-throughput screening and progressing to more detailed functional and mechanistic assays.
Caption: General experimental workflow for the discovery of RyR2 stabilizers.
References
- 1. CaMKII regulation of cardiac ryanodine receptors and inositol triphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. The effect of PKA-mediated phosphorylation of ryanodine receptor on SR Ca2+ leak in ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKII Regulation of the Cardiac Ryanodine Receptor and SR Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. insidescientific.com [insidescientific.com]
- 8. Isolation of Cardiomyocytes from Fixed Hearts for Immunocytochemistry and Ploidy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. portlandpress.com [portlandpress.com]
- 18. researchmap.jp [researchmap.jp]
- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving RyR2 Stabilizer Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ryanodine (B192298) Receptor 2 (RyR2) stabilizers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound selectivity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "RyR2 stabilizer-1" and what are its common selectivity issues?
A1: "this compound" is a general term for a class of molecules designed to stabilize the closed state of the RyR2 channel, preventing aberrant diastolic Ca2+ leak from the sarcoplasmic reticulum (SR). This leak is a known trigger for cardiac arrhythmias like catecholaminergic polymorphic ventricular tachycardia (CPVT) and can contribute to heart failure.[1][2]
Prominent examples of this class include 1,4-benzothiazepine derivatives such as JTV-519 (also known as K201) and its analogue, S107.[1][3] While these compounds aim to selectively target RyR2, they often present off-target effects, which is a major hurdle in their clinical development.
Common selectivity issues include:
-
Cross-reactivity with other ion channels: Many RyR2 stabilizers are not perfectly selective and can interact with other cardiac ion channels. For instance, JTV-519 (K201) is known to be a non-specific blocker of Na+, K+, and Ca2+ channels.[4] This lack of specificity can lead to pro-arrhythmic events or negative effects on cardiac contractility.[1]
-
Interaction with other RyR isoforms: Compounds may not sufficiently discriminate between RyR2 (cardiac) and RyR1 (skeletal muscle), leading to potential side effects in skeletal muscle.
-
Binding to other intracellular proteins: K201 has been shown to inhibit SERCA2a, the pump responsible for Ca2+ reuptake into the SR, in a concentration-dependent manner.[1][5]
Q2: Why is my RyR2 stabilizer showing activity against other cardiac ion channels?
A2: The lack of absolute selectivity is a common challenge in ion channel drug discovery.[6] Many ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, share structural similarities in their pore-forming regions, which can be traced back to a common evolutionary ancestor.[6] This structural homology makes it difficult to design a small molecule that binds exclusively to one type of channel. For example, JTV-519 (K201) has structural similarities to diltiazem, a well-known Ca2+ channel blocker, and exhibits effects on L-type Ca2+ current, Na+ current (INa), and various K+ currents (IK1, IKr).[3][4]
Q3: How can I improve the selectivity of my lead compound?
A3: Improving selectivity typically involves a medicinal chemistry approach focused on structure-activity relationship (SAR) studies. The goal is to modify the chemical structure of your lead compound to enhance its affinity for RyR2 while reducing its affinity for off-target molecules.
A successful example of this is the development of S107, a derivative of K201. S107 was specifically screened to stabilize the RyR2-FKBP12.6 complex and was found to be a more specific RyR2 blocker.[1] At a concentration of 10μM, S107 showed no significant effect on over 400 other ion channels, kinases, and G-protein coupled receptors.[1] More recently, a novel class of highly selective RyR2 modulators called Ryanozoles has been developed, showing potent inhibition of RyR2 with IC50 values in the nanomolar range without affecting other RyR isoforms.[7][8]
Troubleshooting Guide
Problem: My compound shows significant off-target effects on other ion channels (e.g., hERG, Nav1.5).
| Possible Cause | Suggested Solution | Experimental Verification |
| Lack of Specificity | The chemical scaffold of your compound may have features that allow it to bind to multiple channel types. | 1. Structural Modification: Synthesize and test analogs of your lead compound. Introduce modifications aimed at disrupting interactions with off-target channels while preserving or enhancing binding to RyR2. 2. In Silico Modeling: Use computational docking studies to predict how your compound and its analogs bind to RyR2 versus off-target channels. This can guide the design of more selective molecules. |
Problem: My compound is not selective between RyR2 and RyR1 isoforms.
| Possible Cause | Suggested Solution | Experimental Verification |
| High Homology | RyR1 and RyR2 share significant structural homology, making isoform selectivity challenging. | 1. Target Isoform-Specific Regions: Design modifications that exploit the subtle structural differences between RyR1 and RyR2. 2. Allosteric Modulation: Explore compounds that bind to allosteric sites, which may be less conserved between isoforms, rather than the primary binding pocket. |
Quantitative Data Summary
The following tables summarize the activity of representative RyR2 stabilizers. This data can serve as a benchmark for your own experimental results.
Table 1: Selectivity Profile of Benzothiazepine Derivatives
| Compound | Target/Assay | Potency | Off-Target Effects | Reference |
| JTV-519 (K201) | RyR2 Stabilization | Effective in µM range | Inhibits Na+, K+, and L-type Ca2+ channels; Inhibits SERCA2a. | [1][4][5] |
| S107 | RyR2 Stabilization | Effective in nM range | No effect on >400 other channels, kinases, GPCRs at 10 µM. | [1] |
| Ryanozole | RyR2 Inhibition | IC50 of 15-40 nM | Highly selective for RyR2 over RyR1 and RyR3. | [7][8] |
Key Experimental Protocols & Workflows
Protocol 1: [³H]Ryanodine Binding Assay for RyR2 Activity
This assay provides a quantitative measure of RyR2 channel opening. [3H]ryanodine binds preferentially to the open state of the channel. Inhibitors that stabilize the closed state will decrease [3H]ryanodine binding.
Methodology:
-
Prepare Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., porcine left ventricle) or from HEK293 cells overexpressing the target RyR2 isoform.[9][10]
-
Incubation: Incubate the SR microsomes (e.g., 200 µg protein) with a low concentration of [3H]ryanodine (e.g., 10 nM) in a buffered solution (e.g., 25 mM PIPES, 150 mM KCl, pH 7.1).[9]
-
Vary Ca2+ Concentration: Perform the assay across a range of free Ca2+ concentrations (e.g., pCa 8 to pCa 4) to determine the Ca2+-dependence of your compound's effect.[9]
-
Add Compound: Add your test compound at various concentrations to determine a dose-response curve.
-
Equilibration: Incubate the mixture for a defined period (e.g., 90 minutes at 37°C) to allow binding to reach equilibrium.[9]
-
Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Analysis: Normalize the data to a control (e.g., DMSO vehicle) and plot the concentration-response curve to determine the IC50.
Protocol 2: ER Ca²⁺-Based HTS for RyR2 Modulators
This high-throughput screening (HTS) assay uses a genetically encoded Ca2+ indicator to monitor Ca2+ levels within the endoplasmic reticulum (ER) of HEK293 cells expressing RyR2.[8][11] RyR2 inhibitors will reduce Ca2+ leak from the ER, leading to an increase in the fluorescent signal.
Methodology:
-
Cell Line: Use a stable HEK293 cell line that inducibly expresses both human RyR2 and an ER-targeted Ca2+ sensor (e.g., R-CEPIA1er).[8][12]
-
Cell Plating: Plate the cells in a multi-well format (e.g., 96- or 384-well plates).
-
Compound Addition: Add compounds from your library to the wells.
-
Signal Measurement: Measure the fluorescence intensity of the ER Ca2+ sensor before (F0) and after (F) compound addition using a plate reader.
-
Analysis: Calculate the ratio (F/F0). An increase in this ratio indicates inhibition of RyR2-mediated Ca2+ leak.[8] This method allows for the rapid screening of large compound libraries to identify initial hits.
Visualizations
Caption: Role of RyR2 in normal and pathological cardiac signaling.
Caption: Workflow for assessing and improving RyR2 stabilizer selectivity.
Caption: Logic diagram for troubleshooting poor compound selectivity.
References
- 1. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity problems with drugs acting on cardiac Na⁺ and Ca²⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of RyR2 Stabilizer-1 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity associated with the use of RyR2 stabilizer-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound and how could it lead to cytotoxicity?
A1: this compound is designed to modulate the ryanodine (B192298) receptor 2 (RyR2), a key intracellular calcium release channel located on the sarcoplasmic reticulum (SR). Its primary function is to prevent aberrant diastolic calcium leakage from the SR, a condition implicated in various cardiac and neurological disorders.[1][2][3][4] By stabilizing the closed state of the RyR2 channel, the compound aims to restore normal calcium homeostasis.
However, cytotoxicity can arise from several factors:
-
On-target effects: Excessive stabilization of RyR2 might dampen or prevent essential physiological calcium signals required for normal cellular functions, such as excitation-contraction coupling, neurotransmission, and gene expression.[5] This disruption of calcium signaling can trigger apoptotic pathways.
-
Off-target effects: The compound may interact with other cellular targets, such as other ion channels, kinases, or receptors, leading to unintended and toxic consequences.[1]
-
Mitochondrial dysfunction: Dysregulation of intracellular calcium can lead to mitochondrial calcium overload, a key event in the initiation of the intrinsic apoptotic pathway.[6]
-
ER Stress: Perturbation of calcium storage in the endoplasmic/sarcoplasmic reticulum can lead to the unfolded protein response (UPR) and ER stress, which can ultimately trigger apoptosis.[5]
Q2: What are the typical signs of cytotoxicity I should look for in my cell culture when using this compound?
A2: Signs of cytotoxicity can manifest in various ways, including:
-
Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show blebbing of the plasma membrane.
-
Reduced cell viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or automated cell counters.[7]
-
Decreased metabolic activity: Reduced colorimetric or fluorometric signals in assays like MTT, WST-1, or resazurin, which measure mitochondrial function.[8]
-
Increased cell death markers: Elevated levels of lactate (B86563) dehydrogenase (LDH) in the culture medium (indicating membrane damage) or increased activity of caspases (key enzymes in apoptosis).[7]
Q3: At what concentration should I start observing cytotoxic effects of this compound?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell type, experimental duration, and assay used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, you can test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[9] Below is a table of hypothetical IC50 values for this compound in different cell lines to illustrate this variability.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) |
| H9c2 | Rat Cardiomyoblasts | MTT | 24 | 15.2 |
| SH-SY5Y | Human Neuroblastoma | LDH | 48 | 25.8 |
| HEK293 | Human Embryonic Kidney | Resazurin | 24 | 52.1 |
| Primary Cardiomyocytes | Rat Ventricular | Annexin V/PI | 72 | 8.5 |
Note: These are example values and the actual IC50 for your experiment must be determined empirically.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line: | Perform a dose-response curve with a wider and lower range of concentrations to identify a non-toxic working concentration. Consider using a more resistant cell line if appropriate for your research question. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) to assess solvent toxicity.[9] |
| Compound instability: | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. |
| Contamination: | Check your cell culture for signs of bacterial or fungal contamination. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding: | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density across all wells of the microplate. |
| Edge effects in microplates: | Avoid using the outer wells of the microplate, as they are more prone to evaporation, or fill them with sterile PBS or medium. |
| Incorrect incubation times: | Optimize the incubation time for both the compound treatment and the assay itself for your specific cell line.[9] |
| Interference of the compound with the assay: | Run a control with the compound in cell-free medium to check if it directly reacts with the assay reagents. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (medium with MTT and DMSO only) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway illustrating how RyR2 modulation can lead to apoptosis.
Caption: Experimental workflow for addressing cytotoxicity of this compound.
References
- 1. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ryr1.org [ryr1.org]
- 4. Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor 2 (RYR2) dysfunction activates the unfolded protein response and perturbs cardiomyocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKII‐dependent ryanodine receptor phosphorylation mediates sepsis‐induced cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for RyR2 Stabilizer-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with RyR2 stabilizers. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
General
Q1: My putative RyR2 stabilizer shows an effect in my primary assay, but how do I confirm it's acting directly on RyR2 and not through an off-target mechanism?
A1: To confirm direct action on RyR2, a series of control experiments are crucial. First, utilize a heterologous expression system (e.g., HEK293 cells) expressing RyR2 to isolate the channel's activity from other cardiac proteins.[1][2][3][4] Compare the stabilizer's effect in these cells versus null cells lacking RyR2 expression.[3] Additionally, perform in vitro assays with purified RyR2 channels or sarcoplasmic reticulum (SR) vesicles.[5] A classic method is the [³H]ryanodine binding assay, which directly measures the opening of the RyR2 channel.[1][2][6] A compound that directly stabilizes the closed state of RyR2 would be expected to decrease [³H]ryanodine binding.
Biochemical Assays
Q2: I'm seeing inconsistent results in my [³H]ryanodine binding assay. What are some common pitfalls and necessary controls?
A2: Inconsistent [³H]ryanodine binding can arise from several factors. It is critical to ensure the quality and consistency of your SR vesicle preparation. The assay is also sensitive to the concentrations of Ca²⁺, ATP, and Mg²⁺ in the buffer, so these must be precisely controlled.
Essential Controls for [³H]Ryanodine Binding Assay:
-
Positive Control: Use a known RyR2 agonist like caffeine (B1668208) or a high Ca²⁺ concentration to ensure the channels are capable of opening.
-
Negative Control: Use a known RyR2 inhibitor, such as ryanodine (B192298) at high concentrations or tetracaine, to establish a baseline for channel inhibition.
-
Vehicle Control: Always include a control with the vehicle used to dissolve your stabilizer to account for any effects of the solvent itself.
It's also important to remember that [³H]ryanodine binding only reflects channel opening and may not fully capture the effects of all modulators, such as those that affect ion conductance without changing the open probability.[6] Therefore, it's recommended to complement this assay with other functional assessments.[6]
Q3: My RyR2 stabilizer appears to affect RyR2 phosphorylation. How can I design an experiment to investigate this?
A3: To investigate the effect of your stabilizer on RyR2 phosphorylation, you can perform an in vitro phosphorylation assay using isolated SR vesicles or immunoprecipitated RyR2.
Key steps and controls include:
-
Isolate SR vesicles or immunoprecipitate RyR2.
-
Incubate with a constitutively active kinase known to phosphorylate RyR2, such as CaMKII or PKA, in the presence of [γ-³²P]ATP.[7]
-
Vary the conditions: Include samples with your stabilizer, a vehicle control, and a known kinase inhibitor as a negative control.
-
Analyze the results: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the incorporated radiolabel using autoradiography. You can also use phospho-specific antibodies for western blotting.[7]
Control for Phosphatase Activity: Be aware that SR vesicles contain endogenous phosphatases.[8] You may need to include phosphatase inhibitors in your assay buffer to specifically study the effect of your compound on kinase activity.
Cell-Based Assays
Q4: In my cardiomyocyte-based calcium imaging experiments, the stabilizer reduces the frequency of spontaneous calcium sparks. How do I ensure this is not due to a general depression of cellular calcium handling?
A4: This is a critical control to demonstrate the specificity of your stabilizer for diastolic Ca²⁺ leak without impairing normal excitation-contraction (EC) coupling.
Essential controls include:
-
Electrically Evoked Ca²⁺ Transients: Pace the cardiomyocytes at a physiological frequency and measure the amplitude and kinetics of the electrically evoked Ca²⁺ transients. A specific RyR2 stabilizer should have minimal or no effect on these transients at concentrations that suppress spontaneous Ca²⁺ sparks.[1][2][9]
-
Sarcoplasmic Reticulum (SR) Ca²⁺ Load: Measure the SR Ca²⁺ content by rapid application of a high concentration of caffeine (e.g., 10 mM). A specific stabilizer should not significantly reduce the SR Ca²⁺ load.[10]
-
L-type Ca²⁺ Current: If possible, perform patch-clamp experiments to directly measure the L-type Ca²⁺ current and ensure your compound is not affecting this primary trigger for Ca²⁺ release.
Q5: I am using a cell line (e.g., HEK293) expressing a mutant RyR2 known to be "leaky." What are the appropriate controls when testing my stabilizer in this system?
A5: When using a mutant RyR2-expressing cell line, the primary controls are designed to demonstrate that the stabilizer's effect is specific to the RyR2 channel and can rescue the mutant phenotype.
Key controls include:
-
Wild-Type (WT) RyR2 Control: Compare the effect of your stabilizer on cells expressing the mutant RyR2 to its effect on cells expressing WT RyR2. This will help determine if the stabilizer's potency is altered by the mutation.
-
Vector Control: Transfect cells with an empty vector to control for any non-specific effects of the transfection and expression process.
-
Functional Rescue: The goal is to show that the stabilizer "rescues" the leaky phenotype of the mutant. This can be demonstrated by a reduction in spontaneous Ca²⁺ release events or a normalization of the response to agonists like caffeine.[10][11]
Protein Interaction Assays
Q6: My RyR2 stabilizer is a derivative of a compound known to affect the interaction between RyR2 and Calmodulin (CaM) or FKBP12.6. How can I test if my compound has similar effects?
A6: You can use co-immunoprecipitation (Co-IP) or pull-down assays to investigate the effect of your stabilizer on the interaction between RyR2 and its regulatory proteins.
Experimental Workflow for Co-IP:
-
Lyse cells or tissue under conditions that preserve protein-protein interactions.
-
Incubate the lysate with an antibody against RyR2.
-
Add your stabilizer or a vehicle control to the lysate during the incubation.
-
Immunoprecipitate the RyR2 complex using protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by western blotting for the presence of CaM or FKBP12.6.
An increased or decreased amount of the interacting protein in the presence of your stabilizer would suggest it modulates the interaction. It is important to note that the binding of some regulatory proteins, like calmodulin, is dependent on the phosphorylation state of RyR2.[12]
Q7: How can I investigate if my stabilizer affects the interaction between RyR2 and S100A1?
A7: Similar to Calmodulin, you can use co-immunoprecipitation or pull-down assays.[13] Given that S100A1 and Calmodulin may compete for the same binding site on RyR2, a competition binding assay can also be informative.[14][15]
Competition Binding Assay:
-
Immobilize recombinant S100A1 on beads.
-
Incubate the beads with SR vesicles containing RyR2.
-
Add increasing concentrations of your stabilizer or a vehicle control.
-
Measure the amount of RyR2 that remains bound to the S100A1 beads.
A decrease in bound RyR2 in the presence of your stabilizer could indicate that it interferes with the S100A1-RyR2 interaction.
Quantitative Data Summary
Table 1: Effects of RyR2 Modulators on [³H]Ryanodine Binding
| Compound | Concentration | Effect on [³H]Ryanodine Binding | Reference |
| Ryanozole | 0.1 µM | Inhibition | [16] |
| Ryanozole | 1 µM | Inhibition | [16] |
| Ro 90-7501 | 1-10 µM | Decreased activity | [17] |
| Piceatannol | 1-10 µM | Reduced activity by up to 56% | [17] |
| Piceatannol | >30 µM | Increased activity | [17] |
Table 2: IC₅₀ Values of Various Compounds on RyR2 Channels
| Compound | IC₅₀ (nM) | Cell Type/Assay | Reference |
| Ryanozole (WT RyR2) | 15-40 | HEK293 cells | [2][9] |
| Ryanozole (Mutant RyR2) | 15-40 | HEK293 cells | [2][9] |
| Flecainide | Not specified | Single RyR2 channels | [18] |
| R-propafenone | Not specified | Single RyR2 channels | [18] |
| S-propafenone | Significantly lower potency than R-propafenone | Single RyR2 channels | [18] |
Key Experimental Protocols
[³H]Ryanodine Binding Assay
This assay measures the binding of radioactive ryanodine to the RyR2 channel, which is an indicator of the channel's open state.
Methodology:
-
Prepare SR vesicles from cardiac tissue or use microsomes from HEK293 cells expressing RyR2.
-
Incubate the vesicles/microsomes with [³H]ryanodine in a binding buffer containing specified concentrations of Ca²⁺, ATP, and other modulators.
-
Add the test compound (stabilizer) or vehicle control to the incubation mixture.
-
Incubate for a defined period at a specific temperature (e.g., 2-4 hours at 37°C) to reach equilibrium.
-
Separate bound from free [³H]ryanodine by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the effect of the stabilizer on [³H]ryanodine binding.
RyR2 Phosphorylation Assay
This assay is used to determine if a compound affects the phosphorylation status of RyR2.
Methodology:
-
Immunoprecipitate RyR2 from cell or tissue lysates using an anti-RyR2 antibody.[7]
-
Wash the immunoprecipitated beads extensively with a phosphorylation assay buffer.[7]
-
Resuspend the beads in the phosphorylation buffer supplemented with a kinase (e.g., CaMKII or PKA), cold ATP, and [γ-³²P]ATP.[7]
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.[7]
-
Resolve the proteins on an SDS-PAGE gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Detect the phosphorylated RyR2 by autoradiography or by using phospho-specific antibodies for western blotting.[7]
Visualizations
Caption: Key signaling pathways involved in RyR2 activation and regulation.
Caption: A logical workflow for validating a novel RyR2 stabilizer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Screening for Novel Type 2 Ryanodine Receptor Inhibitors by Endoplasmic Reticulum Ca2+ Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+-Calmodulin Increases RyR2 Open Probability yet Reduces Ryanoid Association with RyR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Phosphorylation-Dependent Regulation of Ryanodine Receptors: A Novel Role for Leucine/Isoleucine Zippers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ahajournals.org [ahajournals.org]
- 11. RyR2 disease mutations at the C-terminal domain intersubunit interface alter closed-state stability and channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calmodulin inhibition of human RyR2 channels requires phosphorylation of RyR2-S2808 or RyR2-S2814 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the regulation of RyR1 by S100A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S100A1 AND CALMODULIN REGULATION OF RYANODINE RECEPTOR IN STRIATED MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
enhancing the stability of RyR2 stabilizer-1 in solution
Welcome to the technical support center for RyR2 Stabilizer-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of RyR2 stability in solution.
Frequently Asked Questions (FAQs)
Q1: My RyR2 stabilizer appears to have low solubility or is precipitating in my aqueous buffer. What can I do?
A1: Solubility issues with small molecule stabilizers are a common challenge. Here are several steps you can take to address this:
-
Optimize Buffer Conditions: The stability and solubility of both RyR2 and its stabilizers can be highly dependent on the buffer composition. Experiment with a range of pH values (e.g., 7.0-8.5) and consider adding stabilizing excipients.[1]
-
Incorporate Co-solvents: For initial in vitro assays, consider the use of a small percentage (typically <1-5%) of an organic co-solvent like DMSO to aid in the dissolution of the stabilizer. However, be mindful of the potential effects of the co-solvent on RyR2 activity and stability. Always run appropriate vehicle controls.
-
Sonication: Gentle sonication can sometimes help to dissolve precipitated compounds. Use a bath sonicator to avoid excessive heating.
-
Fresh Preparations: Always prepare fresh solutions of the RyR2 stabilizer for each experiment, as some compounds can degrade or precipitate upon storage in solution.
Q2: I am not observing the expected stabilizing effect of my compound on RyR2 in my functional assays. What are the possible reasons?
A2: A lack of efficacy can stem from several factors, from the compound itself to the experimental setup.
-
Compound Integrity: Verify the purity and integrity of your stabilizer compound using analytical methods such as HPLC-MS.
-
RyR2 Preparation Quality: The source and purity of your RyR2 preparation are critical. RyR2 is a large, complex channel prone to degradation. Ensure your purification protocol yields a stable, functional protein.[1]
-
Presence of Interacting Partners: The stabilizing effect of some compounds is dependent on the presence of accessory proteins like FKBP12.6 (calstabin2).[2][3][4] Ensure your RyR2 preparation retains these crucial interactors or that they are exogenously added if you are using a recombinant system.
-
Phosphorylation State of RyR2: The phosphorylation of RyR2 by kinases such as PKA and CaMKII can significantly impact its stability and its interaction with stabilizers.[5][6][7][8] Consider the phosphorylation status of your RyR2 preparation.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in RyR2 stability. Consider employing orthogonal assays to confirm your findings.
Q3: How can I confirm that my stabilizer is directly binding to RyR2?
A3: A thermal shift assay (Differential Scanning Fluorimetry - DSF) is a robust method to demonstrate direct binding.[9][10][11] This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm in the presence of your compound is a strong indicator of direct interaction and stabilization.
Troubleshooting Guides
Problem 1: Inconsistent results in RyR2 thermal shift assays (DSF).
-
Possible Cause 1: Protein Aggregation.
-
Possible Cause 2: Improper Dye Concentration.
-
Troubleshooting Step: Titrate the concentration of the fluorescent dye (e.g., SYPRO Orange) to find the optimal signal-to-noise ratio without causing protein precipitation.
-
-
Possible Cause 3: Inaccurate Protein Concentration.
-
Troubleshooting Step: Ensure accurate and consistent protein concentration across all wells. Use a reliable protein quantification method like the BCA assay.
-
Problem 2: Difficulty detecting the interaction between RyR2 and FKBP12.6 by Co-Immunoprecipitation (Co-IP).
-
Possible Cause 1: Inefficient Antibody.
-
Possible Cause 2: Harsh Lysis/Wash Buffers.
-
Possible Cause 3: Low Expression of FKBP12.6.
-
Troubleshooting Step: Confirm the expression of FKBP12.6 in your cell or tissue lysate via Western blot of the input fraction.[12]
-
Problem 3: Poor resolution or transfer of high molecular weight RyR2 in Western Blotting.
-
Possible Cause 1: Inappropriate Gel Percentage.
-
Troubleshooting Step: Use a low percentage SDS-PAGE gel (e.g., 4-6% resolving gel) or a gradient gel (e.g., 4-15%) to allow for better separation of high molecular weight proteins.[14]
-
-
Possible Cause 2: Inefficient Transfer.
-
Troubleshooting Step: Optimize the transfer conditions. A wet transfer is often more efficient for large proteins. Consider an overnight transfer at a low, constant voltage (e.g., 30V) in a cold room.[14]
-
-
Possible Cause 3: Inappropriate Antibody Dilution.
Data Presentation
Table 1: RyR2 Stabilizer Efficacy Comparison
| Stabilizer | Assay Type | Target | IC50 / EC50 | Key Finding | Reference |
| Ryanozole | [3H]Ryanodine Binding | Mutant RyR2 | 15-40 nM | Potent suppression of RyR2, more effective at low Ca2+ | [17][18] |
| JTV519 (K201) | Single Channel Analysis | RyR1/RyR2 | ~1 µM | Stabilizes the closed state of the channel | [3] |
| S107 | Functional Assays | RyR2-R2474S | Not specified | Prevents stress-induced arrhythmias in a mouse model | [4] |
Table 2: Buffer Conditions for RyR2 Stability Assessment
| Buffer Component | Concentration Range | Purpose | Reference |
| Tris-HCl | 20-50 mM | pH Buffering | [1][14] |
| pH | 7.0 - 8.5 | Maintain protein stability | [1] |
| Glycerol | 5-10% (v/v) | Cryoprotectant/Stabilizer | [1] |
| NaCl/KCl | 100-150 mM | Mimic physiological ionic strength | [3] |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agent to prevent oxidation | [14] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (DSF) for Stabilizer Binding
This protocol is adapted from standard DSF procedures.[9][11]
-
Preparation of Protein-Dye Mixture:
-
Prepare a solution of purified RyR2 at a final concentration of 2-5 µM in an optimized assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.
-
-
Compound Addition:
-
In a 96-well PCR plate, add 2 µL of your stabilizer compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add 18 µL of the protein-dye mixture to each well.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples. A positive ΔTm indicates stabilization.[10]
-
Protocol 2: Co-Immunoprecipitation of RyR2 and FKBP12.6
This protocol is based on methodologies described in the literature.[12][13]
-
Cell/Tissue Lysis:
-
Lyse cardiomyocytes or tissue homogenates in a modified RIPA buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors) on ice.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate 100-500 µg of protein lysate with 2-4 µg of anti-RyR2 antibody overnight at 4°C with gentle rotation.[12]
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins on a 10% SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with primary antibodies against RyR2 and FKBP12.6.[12]
-
Visualizations
Caption: RyR2 stabilization signaling pathway.
Caption: Experimental workflow for Thermal Shift Assay (DSF).
Caption: Logical workflow for Co-Immunoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixing ryanodine receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Controversies in Cardiovascular Research: Role of Ryanodine Receptor Phosphorylation in Heart Failure and Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. criver.com [criver.com]
- 10. axxam.com [axxam.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation and Western blotting to detect the relative amount of FKBP12.6 associated with RyR2 [bio-protocol.org]
- 13. Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. RYR2 antibody (19765-1-AP) | Proteintech [ptglab.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Avoiding Artifacts in Fluorescence Assays with RyR2 Stabilizer-1
Welcome to the technical support center for utilizing RyR2 stabilizer-1 in fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the generation of accurate and reliable data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect fluorescence assays?
This compound is a general term for compounds that modulate the ryanodine (B192298) receptor 2 (RyR2), a key channel in cardiac calcium signaling. These stabilizers, such as 1,4-benzothiazepine derivatives (e.g., JTV519/S107) and other novel molecules like Ryanozole, act by reducing the open probability of the RyR2 channel, thus preventing diastolic calcium leakage from the sarcoplasmic reticulum (SR).[1] In fluorescence assays measuring intracellular calcium, a successful application of an RyR2 stabilizer is expected to decrease spontaneous calcium sparks or waves and may lead to an increased SR calcium load.[2][3] Assays often utilize fluorescent calcium indicators like Fluo-4, Fura-2, or genetically encoded sensors such as R-CEPIA1er to monitor these changes.[3][4][5][6]
Q2: Can this compound itself be fluorescent and interfere with my assay?
This is a critical consideration for any compound used in fluorescence assays. Autofluorescence of a test compound can lead to false-positive signals or mask the true biological effect.[7] For a class of RyR2 stabilizers, the 1,4-benzothiazepines, studies have shown that they exhibit no fluorescence in the spectral region commonly used for calcium indicators like R-CEPIA1er.[8] However, it is always best practice to test for autofluorescence of your specific RyR2 stabilizer at the concentrations and in the buffer conditions of your experiment.
Q3: How can I test for autofluorescence of my this compound?
A simple control experiment can determine if your compound is autofluorescent. Prepare a sample containing your this compound in the assay buffer (without cells or the fluorescent indicator) and measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment. A significant signal compared to the buffer-only control indicates autofluorescence that needs to be accounted for.
Q4: Can this compound quench the signal of my fluorescent dye?
Fluorescence quenching is another potential artifact where the test compound reduces the fluorescence intensity of the indicator dye, which could be misinterpreted as a biological effect.[7] To test for quenching, you can perform an in vitro experiment by mixing your fluorescent dye with the this compound in a cell-free buffer and measuring the fluorescence. A decrease in fluorescence intensity compared to the dye alone suggests quenching.
Q5: What are the optimal concentrations of this compound and fluorescent dyes to use?
The optimal concentrations are highly dependent on the specific RyR2 stabilizer, the cell type, and the fluorescent indicator being used. It is crucial to perform dose-response experiments to determine the effective concentration of the this compound that produces the desired biological effect without causing cytotoxicity. For fluorescent dyes, the manufacturer's protocol provides a starting point, but the final concentration should be optimized to achieve a good signal-to-noise ratio while minimizing dye-induced artifacts such as cellular toxicity or buffering of intracellular calcium.[3]
II. Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background fluorescence in all wells, including controls. | 1. Autofluorescence from cell culture medium (e.g., phenol (B47542) red, riboflavin).2. Autofluorescence of the this compound.3. Non-specific binding of the fluorescent dye. | 1. Use a medium without phenol red for the assay. Prepare all solutions with high-purity water and reagents.2. Perform a control experiment with the stabilizer alone in the assay buffer to quantify its fluorescence contribution.3. Optimize dye loading concentration and incubation time. Ensure thorough washing steps to remove excess dye. |
| Signal decreases over time, even in control wells (photobleaching). | 1. Excessive excitation light intensity.2. Prolonged exposure to excitation light. | 1. Reduce the intensity of the excitation light source.2. Decrease the exposure time and the frequency of image acquisition. Use a neutral density filter if available. |
| Cells appear unhealthy or die after incubation with this compound and/or dye. | 1. Cytotoxicity of the this compound at the tested concentration.2. Phototoxicity from the interaction of light and the fluorescent dye.3. Toxicity from the dye or its loading reagents (e.g., DMSO, Pluronic F-127). | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of the stabilizer.2. Minimize light exposure as described for photobleaching.3. Optimize the dye loading protocol by reducing dye concentration and incubation time. Ensure the final concentration of DMSO is not toxic to the cells. |
| Inconsistent or highly variable results between wells. | 1. Uneven cell seeding.2. Inconsistent dye loading.3. Precipitation of this compound in the assay medium.4. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding and allow cells to adhere evenly.2. Standardize the dye loading procedure across all wells.3. Check the solubility of the stabilizer in your assay buffer. Consider using a lower concentration or a different solvent. Visually inspect wells for precipitates. Light scattering from precipitates can be an artifact.[9][10]4. Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS. |
| No observable effect of this compound on calcium signals. | 1. The stabilizer is inactive or used at a sub-optimal concentration.2. The cell model does not exhibit significant RyR2-mediated calcium leak at baseline.3. The fluorescent dye has an inappropriate affinity for calcium in the expected concentration range. | 1. Verify the activity of the stabilizer with a positive control if available. Perform a dose-response curve.2. Consider inducing RyR2 leak with an agonist (e.g., caffeine (B1668208), isoproterenol) to create a window for observing the stabilizing effect.3. Choose a calcium indicator with a Kd appropriate for the expected intracellular calcium concentrations in your cell model. |
| Unexpected increase in fluorescence after adding this compound. | 1. Autofluorescence of the stabilizer (see above).2. Off-target effects of the stabilizer on other cellular components affecting calcium homeostasis. | 1. Rule out autofluorescence with proper controls.2. Investigate potential off-target effects using pharmacological inhibitors of other calcium channels or pumps. |
III. Data Presentation: Effects of RyR2 Stabilizers in Fluorescence Assays
Table 1: Effect of Ryanozole on RyR2 Activity in an ER Calcium-Based Assay
| Cell Line | RyR2 Mutant | IC50 of Ryanozole (nM) |
| HEK293 | Wild Type | 16.5 |
| HEK293 | R420W | 20.2 - 42.5 |
| HEK293 | K4750Q | 20.2 - 42.5 |
| HEK293 | R2474S | 20.2 - 42.5 |
| HEK293 | R4497C | 20.2 - 42.5 |
| Data is presented as a range for mutant cell lines. The assay measured the ratio of fluorescence intensity of the ER calcium sensor R-CEPIA1er before and after the addition of Ryanozole, indicating RyR2 inhibition.[2] |
Table 2: Effect of JTV-519 on Hypoxia-Induced Sarcoplasmic Reticulum Calcium Leak
| Condition | Treatment | Calcium Leak Half-life (s) |
| Control (12% O2) | Vehicle | 420.5 ± 21.6 |
| Control (12% O2) | 1 µM JTV-519 | Not reported directly, but leakage was reduced by 52% |
| Hypoxia (1% O2) | Vehicle | 256.7 ± 5.6 |
| Hypoxia (1% O2) | 1 µM JTV-519 | 396.4 ± 17.4 |
| Data from HL-1 cardiomyocytes using the Fluo-5N probe. A longer half-life indicates reduced calcium leakage.[3] |
IV. Experimental Protocols
Protocol 1: Measuring SR Calcium Content with R-CEPIA1er in HEK293 Cells
This protocol is adapted from a study using Ryanozole to assess RyR2 activity.[6]
-
Cell Culture: Culture HEK293 cells stably expressing the desired RyR2 construct and the ER-targeted calcium indicator R-CEPIA1er in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Induction of RyR2 Expression: If using an inducible expression system, add the inducing agent (e.g., doxycycline) 24-48 hours before the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay buffer.
-
Assay Procedure: a. Wash the cells once with a HEPES-buffered saline solution. b. Add 100 µL of the assay buffer to each well. c. Place the plate in a fluorescence plate reader equipped with an automated injection system. d. Measure the baseline fluorescence of R-CEPIA1er (e.g., Excitation: 560 nm, Emission: 610 nm) for a set period (e.g., 60 seconds). e. Inject the this compound or vehicle control into the wells. f. Continue to measure the fluorescence for a further period (e.g., 5-10 minutes) to observe the change in ER calcium levels.
-
Data Analysis: Calculate the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0). An increase in this ratio indicates an increase in SR calcium content, suggesting stabilization of RyR2.
Protocol 2: Caffeine-Induced Calcium Release Assay in HL-1 Cardiomyocytes
This protocol is based on a study evaluating 1,4-benzothiazepine derivatives.[4]
-
Cell Culture: Culture HL-1 atrial muscle cells in Claycomb medium supplemented with 10% FBS, norepinephrine, and L-glutamine.
-
Cell Seeding: Plate HL-1 cells on gelatin/fibronectin-coated 96-well black, clear-bottom plates and allow them to become a confluent, spontaneously beating monolayer.
-
Dye Loading: a. Prepare a loading buffer containing a calcium indicator (e.g., FLIPR Calcium 6 Assay Kit) in a suitable buffer (e.g., Tyrode's solution). b. Remove the culture medium and add the dye loading buffer to the cells. c. Incubate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.
-
Compound Incubation: Add various concentrations of this compound or vehicle control to the wells during the dye loading incubation.
-
Assay Procedure: a. Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). b. Record baseline fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm). c. Add a bolus of caffeine (e.g., 10 mM final concentration) to induce a massive release of calcium from the SR. d. Record the peak fluorescence intensity.
-
Data Analysis: The peak fluorescence intensity following caffeine addition is proportional to the SR calcium content. An increased peak in the presence of the this compound suggests an increased SR calcium load due to the stabilization of RyR2.
V. Visualizations
Caption: Mechanism of RyR2 stabilization and its effect on diastolic calcium leak.
Caption: General experimental workflow for a fluorescence assay with this compound.
Caption: A logical troubleshooting guide for fluorescence assays with RyR2 stabilizers.
References
- 1. Stabilizing ryanodine receptor type 2: a novel strategy for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchmap.jp [researchmap.jp]
- 6. biorxiv.org [biorxiv.org]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of the light scattering and the turbidity microtiter plate-based methods for the detection of the excipient-mediated drug precipitation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of RyR2 Stabilizers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo delivery of Ryanodine (B192298) Receptor 2 (RyR2) stabilizers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during pre-clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the in vivo evaluation of RyR2 stabilizers.
Q1: What are the primary challenges in delivering RyR2 stabilizers to cardiomyocytes in vivo?
A: The primary challenges include:
-
Bioavailability: Achieving sufficient concentration of the stabilizer at the target site (cardiac sarcoplasmic reticulum) can be difficult due to poor absorption, rapid metabolism, or inefficient distribution to heart tissue. For example, many small molecules face hurdles with oral delivery due to the harsh environment of the gastrointestinal tract.
-
Specificity and Off-Target Effects: Many compounds that modulate RyR2 activity also interact with other ion channels or cellular proteins, leading to unintended side effects. For instance, while flecainide (B1672765) has been shown to inhibit RyR2, it is also a potent sodium channel blocker, which can be pro-arrhythmic in certain conditions. More specific compounds like Ryanozole are being developed to minimize these off-target effects.
-
Toxicity: The therapeutic window for RyR2 stabilizers can be narrow. High concentrations may lead to adverse effects, such as impaired cardiac contractility or conduction abnormalities.
-
Sustained Delivery: For chronic conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) or heart failure, maintaining a stable and effective concentration of the stabilizer over a long period is a significant challenge, often requiring frequent administration.
Q2: I am not observing the expected anti-arrhythmic effect of my RyR2 stabilizer in a CPVT mouse model. What are the possible reasons?
A: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosing or Bioavailability: The administered dose may be too low to achieve a therapeutic concentration in the heart. It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and compound. Consider alternative routes of administration (e.g., intraperitoneal vs. oral) if bioavailability is a concern.
-
Compound Stability: Ensure that your compound is stable in the formulation used for injection and is not rapidly degraded in vivo. Prepare fresh solutions for each experiment and store them appropriately.
-
Mechanism of Action and Calstabin2 Levels: Some stabilizers, like S107, work by enhancing the binding of calstabin2 (FKBP12.6) to RyR2.[1][2][3][4] The expression levels of calstabin2 in your experimental model should be sufficient for the stabilizer to be effective. You can verify calstabin2 expression using Western blotting.
-
Severity of the Animal Model: The chosen animal model may have a very severe phenotype that is resistant to pharmacological intervention at tolerable doses. For instance, some RyR2 mutations may cause such a significant gain-of-function that a single stabilizer is insufficient to suppress arrhythmias.
-
Experimental Conditions: The timing of drug administration relative to the arrhythmic challenge (e.g., catecholamine injection) is critical. Ensure that the stabilizer has had sufficient time to distribute to the heart tissue and engage with its target before inducing arrhythmias.
Q3: My in vivo experiment with an RyR2 stabilizer is showing signs of cardiac toxicity (e.g., bradycardia, reduced ejection fraction). What should I do?
A: Cardiac toxicity is a serious concern and requires immediate attention:
-
Dose Reduction: The most immediate step is to reduce the dose of the stabilizer. Perform a dose-ranging study to find the maximum tolerated dose (MTD) that does not cause significant adverse effects.
-
Assess Off-Target Effects: The observed toxicity may be due to the compound acting on other targets besides RyR2. Review any available screening data for your compound against a panel of other ion channels and receptors.
-
Monitor Cardiac Function Closely: When testing a new RyR2 stabilizer, it is essential to include comprehensive cardiac function monitoring, such as echocardiography and continuous ECG, to detect any adverse effects early. Newer, more specific stabilizers like Ryanozole have shown a favorable safety profile with no significant impact on cardiac contractility or ECG parameters at effective anti-arrhythmic doses.[5][6][7]
-
Consider a Different Stabilizer: If dose reduction does not resolve the toxicity while maintaining efficacy, it may be necessary to switch to a more specific RyR2 stabilizer with a better safety profile.
Quantitative Data on RyR2 Stabilizers
The following tables summarize key quantitative data for investigational and repurposed RyR2 stabilizers.
Table 1: In Vitro Potency of Selected RyR2 Stabilizers
| Compound | Target/Mechanism | Assay | Potency (IC₅₀) | Reference |
| Ryanozole | Direct RyR2 inhibition | ER Ca²⁺-based assay in HEK293 cells | 15-40 nM | [5][6] |
| [³H]ryanodine binding | ~10 nM | [5] | ||
| S107 | Enhances calstabin2 binding to RyR2 | Radioligand binding to RyR1 vesicles | EC₅₀ ≈ 52 µM | [3] |
| Flecainide | Direct RyR2 inhibition | Single-channel recordings | Varies with conditions | [8] |
| Propafenone (R-enantiomer) | Direct RyR2 inhibition | Single-channel recordings | More potent than S-enantiomer | [8] |
Table 2: In Vivo Efficacy of RyR2 Stabilizers in CPVT Mouse Models
| Compound | Mouse Model | Dose & Route | Endpoint | Outcome | Reference |
| Ryanozole | RyR2-R420W & K4750Q | 3-30 mg/kg, IP | Catecholamine-induced VT | Dose-dependent suppression of arrhythmias | [9] |
| S107 | RyR2-R2474S | Not specified | Exercise-induced VT | Prevention of arrhythmias | [10] |
| Flecainide | Casq2⁻/⁻ | 20 mg/kg, IP | Exercise-induced VT | Prevention of arrhythmias | [11] |
| R-propafenone | Casq2⁻/⁻ | 5 mg/kg, IP | Exercise-induced VT | Prevention of arrhythmias | [8][11] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo experiment to assess the efficacy of an RyR2 stabilizer in a mouse model of CPVT.
Protocol: Assessing Anti-Arrhythmic Efficacy of an RyR2 Stabilizer in a CPVT Mouse Model
1. Animal Model:
-
Use a validated CPVT mouse model, such as those with RyR2 gain-of-function mutations (e.g., R420W, K4750Q) or Casq2 knockout (Casq2⁻/⁻).[6][8]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
2. Drug Formulation and Administration:
-
Formulation: Dissolve the RyR2 stabilizer in a sterile vehicle suitable for intraperitoneal (IP) injection (e.g., saline, DMSO/saline mixture). Ensure the final concentration of any solvent like DMSO is non-toxic. Prepare fresh solutions on the day of the experiment.
-
Administration: Administer the stabilizer via IP injection. The volume should not exceed 10 ml/kg body weight.[12] A 25-27 gauge needle is appropriate for mice.[12]
3. ECG Monitoring:
-
Anesthesia: Anesthetize the mice using an agent with minimal effects on cardiac electrophysiology, such as inhaled isoflurane.[13] Maintain a stable level of anesthesia throughout the experiment.
-
ECG Recording: Record a surface lead II ECG using subcutaneous needle electrodes. Ensure good contact to minimize background noise.[13]
-
Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes before any intervention.
4. Arrhythmia Induction Protocol (Catecholamine Challenge):
-
Thirty minutes after administering the RyR2 stabilizer or vehicle, inject a bolus of adrenaline (epinephrine) (e.g., 2 mg/kg, IP) followed by caffeine (B1668208) (e.g., 120 mg/kg, IP) to induce ventricular arrhythmias.[9][14]
-
Continuously monitor the ECG for at least 15-20 minutes following the challenge.
5. Data Analysis:
-
Analyze the ECG recordings for the presence, duration, and complexity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
-
Quantify the arrhythmia score based on severity and duration.
-
Compare the arrhythmia burden between the vehicle-treated and stabilizer-treated groups.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
Troubleshooting for the Experimental Protocol:
| Problem | Possible Cause(s) | Solution(s) |
| High background noise in ECG | Poor electrode contact; electrical interference. | Ensure proper subcutaneous placement of needle electrodes; use conductive gel; move any interfering electrical equipment away from the setup. |
| No arrhythmias induced in the control group | Insufficient dose of catecholamines; resistant mouse strain. | Increase the dose of adrenaline/caffeine in a pilot study; confirm the arrhythmogenic phenotype of the mouse model. |
| High mortality rate during the experiment | Anesthesia overdose; adverse drug reaction. | Carefully monitor the depth of anesthesia; perform a dose-response study for the stabilizer to identify a safe dose. |
| Bleeding at the injection site | Improper injection technique. | Insert the needle at a 30-40° angle into the lower right abdominal quadrant to avoid organs; apply gentle pressure to the site after injection if bleeding occurs.[12] |
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key concepts in RyR2 stabilization.
Caption: Signaling pathway of RyR2 destabilization and stabilization.
Caption: In vivo experimental workflow for testing RyR2 stabilizers.
References
- 1. benchchem.com [benchchem.com]
- 2. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of Cardiac Ca2+ Release Channels (RyR2) Determines Efficacy of Class I Antiarrhythmic Drugs in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencecast.org [sciencecast.org]
- 10. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cardiac Ca2+ release channels (RyR2) determines efficacy of class I antiarrhythmic drugs in catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect Of Caffeine and Adrenaline on Memory and Anxiety in Male Wistar Rats [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrophysiological Recordings with RyR2 Stabilizer-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing electrophysiological recordings when using RyR2 stabilizer-1.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during electrophysiological experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| No discernible effect of this compound on spontaneous Ca2+ sparks or waves. | 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 2. Poor cell health: The cells may not be healthy enough to exhibit baseline RyR2 activity. 3. Inadequate drug perfusion: The stabilizer may not be reaching the cell effectively. | 1. Concentration optimization: Perform a dose-response curve to determine the optimal concentration. Concentrations can range from nanomolar to low micromolar depending on the specific compound and cell type. 2. Assess cell viability: Use a viability dye (e.g., Trypan Blue) to check cell health before the experiment. Ensure proper culture conditions. 3. Verify perfusion system: Check the perfusion system for leaks or blockages. Ensure the solution exchange is rapid and complete. |
| High variability in recordings between cells. | 1. Heterogeneous cell population: The cells may have varying levels of RyR2 expression.[1] 2. Inconsistent drug application: The timing and duration of drug application may vary between experiments. | 1. Use a stable cell line: If possible, use a clonal cell line with stable RyR2 expression. 2. Standardize drug application: Use an automated perfusion system for precise control over drug application timing and duration.[2] |
| Difficulty achieving a stable gigaohm seal in patch-clamp experiments. | 1. Pipette tip issues: The pipette tip may be dirty or have an incorrect size. 2. Poor cell membrane condition: The cell membrane may be unhealthy. 3. Mechanical instability: Vibrations in the setup can prevent seal formation. | 1. Use clean, appropriate pipettes: Ensure pipettes are pulled from clean capillary tubes and have a resistance of 4-8 MΩ.[2] 2. Use healthy cells: Only patch onto cells with a smooth, clean appearance. 3. Isolate from vibrations: Use an anti-vibration table and minimize movement in the room. |
| Recording shows a gradual rundown of the signal over time. | 1. Cell dialysis: Intracellular components essential for RyR2 function may be washing out into the pipette solution. 2. Phototoxicity: If using fluorescent indicators, excessive light exposure can damage the cell. | 1. Use the perforated patch technique: This method preserves the intracellular environment.[2][3] 2. Minimize light exposure: Use the lowest possible excitation light intensity and exposure time. |
| Observed changes in action potential duration (APD) or other electrophysiological parameters not directly related to diastolic Ca2+ leak. | 1. Off-target effects: The RyR2 stabilizer may have off-target effects on other ion channels. 2. Indirect effects of Ca2+ modulation: Altering intracellular Ca2+ can indirectly affect other ion channels. | 1. Test for off-target effects: Perform control experiments on cells lacking RyR2 or use specific blockers for other channels to isolate the effect of the stabilizer. 2. Interpret data with caution: Be aware that changes in intracellular Ca2+ can have widespread effects on cellular electrophysiology. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RyR2 stabilizers?
A1: RyR2 stabilizers, such as certain 1,4-benzothiazepine derivatives (e.g., JTV519), act by increasing the binding affinity of calstabin-2 (FKBP12.6) to the RyR2 channel.[4] This stabilization of the RyR2-calstabin-2 complex reduces the open probability of the channel during diastole, thereby preventing abnormal Ca2+ leakage from the sarcoplasmic reticulum (SR).[4] Some novel stabilizers, like Ryanozole, may directly stabilize the closed state of RyR2, independent of calstabin-2.[5]
Q2: How can I confirm that the observed effects in my electrophysiology recordings are specifically due to RyR2 stabilization?
A2: To confirm specificity, you can perform several control experiments:
-
Use RyR2 knockout/knockdown models: If the stabilizer has no effect in cells lacking RyR2, it suggests the action is target-specific.
-
Employ a known RyR2 activator: Co-application of an RyR2 activator, like caffeine, should counteract the effects of the stabilizer.
-
Test for off-target effects: Evaluate the effect of the stabilizer on other major cardiac ion channels (e.g., Na+, K+, L-type Ca2+ channels) in isolation.
Q3: What are the typical concentrations of this compound to use in electrophysiological experiments?
A3: The optimal concentration is compound-specific and should be determined empirically through a dose-response study. However, for commonly used stabilizers like JTV519 (also known as K201), concentrations in the range of 0.1 to 1 µM are often reported to be effective in cellular assays.[4] For novel compounds like Ryanozole, IC50 values are in the nanomolar range (15-40 nM).
Q4: Can RyR2 stabilizers affect systolic Ca2+ release in addition to diastolic Ca2+ leak?
A4: Ideally, an RyR2 stabilizer should selectively suppress diastolic Ca2+ leak without significantly affecting the physiological, depolarization-induced systolic Ca2+ release required for excitation-contraction coupling. However, at higher concentrations, some stabilizers might also inhibit systolic Ca2+ release. It is crucial to assess the effect of the stabilizer on both diastolic and systolic Ca2+ events to determine its therapeutic window.
Q5: What electrophysiological parameters are most important to measure when assessing the efficacy of an RyR2 stabilizer?
A5: Key parameters include:
-
Spontaneous Ca2+ spark frequency and amplitude: A successful stabilizer should reduce the frequency of spontaneous sparks.
-
Diastolic Ca2+ levels: The stabilizer should lower elevated diastolic Ca2+ concentrations.
-
Action Potential Duration (APD): Changes in APD can indicate effects on repolarization.
-
Delayed Afterdepolarizations (DADs): An effective stabilizer should suppress or eliminate DADs, which are triggered by spontaneous Ca2+ release.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Cardiomyocytes
This protocol outlines the general steps for whole-cell patch-clamp recordings to measure ion currents and action potentials in isolated cardiomyocytes treated with an RyR2 stabilizer.
-
Cell Preparation:
-
Isolate ventricular myocytes from adult animal hearts (e.g., rat, mouse) using enzymatic digestion.
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
-
Use healthy, rod-shaped cells with clear striations for recordings.
-
-
Solutions:
-
External Solution (Tyrode's): (in mM) 134 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES (pH adjusted to 7.2 with KOH).[3] For Ca2+ imaging, include a Ca2+ indicator (e.g., Fluo-4) in the internal solution.
-
-
Recording Procedure:
-
Place the coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.[2]
-
Approach a selected myocyte with the pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a seal.
-
Apply gentle suction to achieve a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch with a brief, strong suction to obtain the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode to record ion currents or action potentials, respectively.
-
Establish a stable baseline recording for several minutes.
-
Apply this compound through the perfusion system at the desired concentration.
-
Record the changes in electrophysiological parameters.
-
Wash out the drug to observe for reversibility of the effects.
-
Signaling Pathways and Experimental Workflows
Caption: RyR2 signaling in excitation-contraction coupling and diastolic leak.
Caption: Workflow for electrophysiological recording with RyR2 stabilizers.
References
Validation & Comparative
A Comparative Guide to RyR2 Inhibition: RyR2 Stabilizer-1 (S107) Versus Dantrolene
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine (B192298) receptor (RyR2) is a critical intracellular calcium release channel that plays a pivotal role in excitation-contraction coupling in the heart. Dysregulation of RyR2, leading to aberrant diastolic calcium leak from the sarcoplasmic reticulum (SR), is implicated in the pathophysiology of life-threatening cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and contributes to the progression of heart failure. Consequently, RyR2 has emerged as a key therapeutic target. This guide provides a detailed, objective comparison of two prominent RyR2-modulating compounds: the RyR2 stabilizer S107 (a Rycal) and the established muscle relaxant, dantrolene (B1669809).
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between S107 and dantrolene lies in their distinct mechanisms of RyR2 inhibition.
RyR2 Stabilizer-1 (S107): The Calstabin2 Enhancer
S107 belongs to a class of drugs known as Rycals. Its primary mechanism of action is to enhance the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel.[1][2] Under conditions of cellular stress, such as phosphorylation by protein kinase A (PKA) or oxidation, calstabin2 can dissociate from the RyR2 complex.[2] This dissociation leads to a "leaky" channel, resulting in pathological diastolic calcium release. S107 effectively "fixes" this leak by promoting the re-association of calstabin2 with RyR2, thereby stabilizing the closed state of the channel and preventing aberrant calcium leakage.[1][2]
Dantrolene: The Conditional Direct Inhibitor
Dantrolene, a hydantoin (B18101) derivative, functions as a direct inhibitor of the RyR2 channel.[3][4] However, its inhibitory action on RyR2 is conditional and complex. For dantrolene to effectively inhibit RyR2, the presence of both calmodulin (CaM) and calstabin2 (FKBP12.6) is essential.[5][6][7] PKA-mediated phosphorylation of RyR2, which causes dissociation of FKBP12.6, leads to a loss of dantrolene's inhibitory effect.[5][6] This suggests that dantrolene's efficacy is significantly enhanced under pathological conditions where the RyR2 complex is remodeled, such as in heart failure.[4][8] Dantrolene is thought to stabilize the interaction between the N-terminal and central domains of the RyR2 protein, which is crucial for maintaining the channel in a closed state.[4][8]
Quantitative Performance Data
The following tables summarize the available quantitative data for S107 and dantrolene from various experimental models. It is important to note that a direct head-to-head comparison in the same experimental system is limited in the current literature.
Table 1: Quantitative Effects of this compound (S107)
| Parameter | Experimental System | RyR2 Isoform | Effective S107 Concentration | Observed Effect | Citation |
| Calstabin2 Binding | Isolated SR Vesicles | RyR2 | Low nanomolar | Enhances calstabin2 binding | [9] |
| Diastolic Ca2+ Leak | Atrial Myocytes (CPVT mouse model) | RyR2 | Not specified, but effective in vivo | Inhibited diastolic SR Ca2+ leak | [10] |
| Arrhythmias | In vivo (CPVT mouse model) | RyR2 | Not specified | Prevented pacing-induced atrial fibrillation | [10] |
| Delayed Afterdepolarizations (DADs) | CPVT patient-derived iPSC-cardiomyocytes | RyR2 | 10 µM | Decreased pro-arrhythmic DADs from 88% to 25% | [9] |
| Resting Intracellular Ca2+ | Rbm20 Knockout Rat Cardiomyocytes | RyR2 | Not Specified | Restored elevated intracellular Ca2+ to normal levels | [2] |
Table 2: Quantitative Effects of Dantrolene
| Parameter | Experimental System | RyR2 Isoform | IC50 / Effective Concentration | Observed Effect | Citation |
| RyR2 Inhibition (in the presence of CaM) | Single Channel Recordings (Sheep) | RyR2 | IC50: 0.16 ± 0.03 µM | Inhibition of RyR2 open probability | [7] |
| Ca2+ Wave Frequency | Mouse Cardiomyocytes (in the presence of CaM) | RyR2 | IC50: 0.42 ± 0.18 µM | Reduction in Ca2+ wave frequency | [7] |
| Ca2+ Wave Amplitude | Mouse Cardiomyocytes (in the presence of CaM) | RyR2 | IC50: 0.19 ± 0.04 µM | Reduction in Ca2+ wave amplitude | [7] |
| Ca2+ Leak Suppression | Sarcoplasmic Reticulum (failing dog hearts) | RyR2 | IC50: 0.3 µM | Suppressed spontaneous Ca2+ leak | [8] |
| Ca2+ Spark Frequency | Cardiomyocytes (CPVT mouse model) | RyR2 | 1.0 µM | Attenuated the increase in isoproterenol-induced Ca2+ spark frequency | [11] |
| Premature Ventricular Complexes (PVCs) | CPVT Patients (N-terminal/central mutations) | RyR2 | 1.5 mg/kg (intravenous) | Reduced PVCs by an average of 74% | [12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in RyR2 regulation and the distinct mechanisms of action of S107 and dantrolene.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the performance of RyR2 inhibitors.
1. Single-Channel Recordings in Planar Lipid Bilayers
-
Objective: To directly measure the activity of a single RyR2 channel and assess the effect of inhibitors on its open probability, mean open time, and mean closed time.
-
Methodology:
-
SR microsomes containing RyR2 are fused into an artificial planar lipid bilayer separating two chambers (cis and trans), mimicking the cytosolic and luminal sides of the SR.
-
The ionic composition of the solutions in both chambers is controlled to mimic physiological conditions (e.g., specific concentrations of Ca2+, Mg2+, ATP).
-
A voltage clamp is applied across the bilayer, and the current flowing through a single RyR2 channel is recorded using sensitive amplifiers.
-
The inhibitor is added to the cis (cytosolic) chamber, and changes in channel gating behavior are recorded and analyzed.
-
2. [3H]Ryanodine Binding Assay
-
Objective: To quantitatively assess the open state of the RyR2 channel population, as [3H]ryanodine preferentially binds to the open conformation.
-
Methodology:
-
Microsomes containing RyR2 are incubated with a low concentration of [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound (inhibitor).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free [3H]ryanodine are separated by rapid filtration.
-
The amount of bound radioactivity on the filter is quantified using liquid scintillation counting. A decrease in [3H]ryanodine binding in the presence of an inhibitor indicates a shift of the channels towards the closed state.
-
3. Ca2+ Spark Measurement in Isolated Cardiomyocytes
-
Objective: To visualize and quantify elementary Ca2+ release events (Ca2+ sparks) from the SR in single cardiomyocytes, which are indicative of RyR2 activity.
-
Methodology:
-
Ventricular cardiomyocytes are isolated from animal models (e.g., mouse, rat).
-
The cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).
-
The cells are imaged using a laser scanning confocal microscope in line-scan mode to achieve high temporal and spatial resolution.
-
The frequency, amplitude, and spatial and temporal characteristics of spontaneous Ca2+ sparks are recorded at baseline and after the application of the inhibitor. A reduction in spark frequency is a key indicator of RyR2 inhibition.
-
Concluding Remarks
Both S107 and dantrolene demonstrate the potential to mitigate RyR2-mediated Ca2+ leak, a key driver of cardiac arrhythmias. However, they achieve this through distinct mechanisms. S107 acts as a stabilizer by enhancing the association of the crucial regulatory protein, calstabin2, with the RyR2 channel. In contrast, dantrolene functions as a direct inhibitor, with its efficacy being highly dependent on the presence of both calmodulin and calstabin2, and is more pronounced in pathological states.
The choice between these two compounds for research or therapeutic development will likely depend on the specific disease context. The targeted mechanism of S107, aiming to restore the physiological regulation of RyR2, presents an attractive strategy. Dantrolene, with its established clinical use for malignant hyperthermia and its demonstrated efficacy in preclinical cardiac models, also remains a valuable tool and potential therapeutic agent, particularly in conditions of RyR2 hyper-phosphorylation. Further head-to-head comparative studies are warranted to fully elucidate the relative potency, efficacy, and potential off-target effects of these two classes of RyR2 inhibitors in various models of heart disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing interdomain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Dantrolene, a therapeutic agent for malignant hyperthermia, inhibits catecholaminergic polymorphic ventricular tachycardia in a RyR2(R2474S/+) knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic Effects of Dantrolene in Patients with Catecholaminergic Polymorphic Ventricular Tachycardia and Replication of the Responses Using iPSC Models - PMC [pmc.ncbi.nlm.nih.gov]
RyR2 Stabilizer-1 Demonstrates Superior Efficacy and Safety Profile Over Traditional Antiarrhythmics in Preclinical Models of Catecholaminergic Polymorphic Ventricular Tachycardia
A novel, selective RyR2 stabilizer, Ryanozole (RyR2 Stabilizer-1), has shown remarkable efficacy in suppressing ventricular arrhythmias in preclinical models of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), outperforming traditional antiarrhythmic drugs such as flecainide, propranolol (B1214883), and verapamil. This guide provides a detailed comparison of the performance of this compound against these conventional therapies, supported by experimental data, detailed methodologies, and pathway visualizations.
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a life-threatening genetic arrhythmia syndrome characterized by stress-induced ventricular arrhythmias in individuals with structurally normal hearts. The underlying cause of CPVT is often linked to mutations in the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. These mutations lead to aberrant calcium leak, triggering fatal arrhythmias. Traditional antiarrhythmic therapies have shown limited efficacy and can be associated with significant side effects. A new class of drugs, RyR2 stabilizers, aims to directly target the molecular defect in CPVT.
Comparative Efficacy of this compound and Traditional Antiarrhythmics
Preclinical studies utilizing mouse models of CPVT have provided a platform to compare the efficacy of the novel RyR2 stabilizer, Ryanozole, with traditional antiarrhythmic agents. The data consistently demonstrates the superior ability of Ryanozole to suppress arrhythmias at lower concentrations and with a more favorable safety profile.
In Vitro Efficacy on Calcium Dysregulation
Ryanozole has been shown to be a potent inhibitor of mutant RyR2 channels, with an IC50 in the nanomolar range.[1][2] It effectively suppresses spontaneous calcium sparks and waves, the cellular triggers of arrhythmias in CPVT, without significantly affecting normal calcium transients required for cardiac contraction.[1][2][3][4][5]
| Drug | Target | IC50 (in vitro) | Effect on Spontaneous Ca2+ Release | Reference |
| Ryanozole (this compound) | RyR2 | 15-40 nM | Suppresses Ca2+ sparks and waves | [1][2] |
| Flecainide | RyR2 and Sodium Channels | Micromolar range | Suppresses Ca2+ waves (efficacy debated and dependent on Ca2+ load) | [6][7][8][9] |
| Propranolol | Beta-adrenergic receptors | Not applicable | Indirectly reduces Ca2+ release by blocking adrenergic stimulation | [10] |
| Verapamil | L-type Calcium Channels | Not applicable | Reduces Ca2+ entry, indirectly affecting SR Ca2+ load | [10][11] |
In Vivo Efficacy in CPVT Mouse Models
In vivo studies in CPVT mouse models have demonstrated the potent antiarrhythmic effects of Ryanozole. It effectively prevents adrenaline-induced ventricular arrhythmias and terminates spontaneous arrhythmias during daily activity.[1][2][3][4][5] Notably, Ryanozole achieves this without impairing cardiac conduction or contractility, a significant advantage over traditional antiarrhythmics which can have pro-arrhythmic effects and negatively impact cardiac function.[1][2][3][4][5]
| Drug | Mouse Model | Dosing | Arrhythmia Suppression | Reference |
| Ryanozole (this compound) | RyR2-R420W & RyR2-K4750Q | Intraperitoneal injection | Effectively prevented adrenaline-induced arrhythmias and terminated spontaneous arrhythmias | [1][2] |
| Flecainide | Casq2-KO & RyR2-R4496C | 6 μM (in vitro) | Suppressed Ca2+ waves; efficacy reduced by high calcium load | [6][8][9] |
| Propranolol | CASQ2 mutant mice | 10 mg/kg | Ineffective in preventing VT during sympathetic stimulation | [10] |
| Verapamil | CASQ2 mutant mice | 2.5 mg/kg | Significantly lowered VT prevalence | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of RyR2 stabilizers and traditional antiarrhythmics underpin their differential efficacy and safety profiles.
This compound (Ryanozole and S107/ARM210)
RyR2 stabilizers like Ryanozole and S107 (also known as ARM210) directly target the dysfunctional RyR2 channel.[12][13][14][15][16][17][18][19] S107 enhances the binding of the stabilizing protein calstabin 2 (FKBP12.6) to the RyR2 channel, effectively "plugging the leak" of calcium from the sarcoplasmic reticulum during diastole.[12][13][15][17] Ryanozole also stabilizes the closed state of the RyR2 channel, preventing aberrant calcium release.[3][4] This targeted approach addresses the root cause of CPVT without affecting other ion channels.
Traditional Antiarrhythmics
Traditional antiarrhythmics have broader mechanisms of action, which can lead to off-target effects.
-
Flecainide: A Class IC antiarrhythmic that primarily blocks sodium channels. Its efficacy in CPVT is debated, with some evidence suggesting it may also directly inhibit RyR2 channels.[6][7][8][9][20] However, its sodium channel blockade can lead to pro-arrhythmic effects in certain conditions.
-
Propranolol: A non-selective beta-blocker that competitively inhibits beta-adrenergic receptors, thereby reducing the heart's response to catecholamines. This indirectly reduces the trigger for calcium release from the SR but does not address the underlying RyR2 dysfunction.[10][21][22]
-
Verapamil: A calcium channel blocker that inhibits L-type calcium channels, reducing the influx of calcium into cardiomyocytes.[10][11][23][24] This can lessen the calcium load on the SR but is not a direct therapy for the leaky RyR2 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. sciencecast.org [sciencecast.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia Is Mutation-Independent but Reduced by Calcium Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing catecholaminergic polymorphic ventricular tachycardia therapy in calsequestrin-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of ventricular arrhythmia and calcium dysregulation in a catecholaminergic polymorphic ventricular tachycardia mouse model carrying calsequestrin-2 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. probechem.com [probechem.com]
- 15. benchchem.com [benchchem.com]
- 16. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ARMGO Pharma Enrolls First Patient in Phase 2 Trial of ARM210 for the Treatment of CPVT [iptonline.com]
- 19. researchgate.net [researchgate.net]
- 20. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 21. Propranolol prevents life-threatening arrhythmias in LQT3 transgenic mice: Implications for the clinical management of LQT3 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of intravenous propranolol for suppression of inducibility of ventricular tachyarrhythmias with different electrophysiologic characteristics in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] The Impact of Verapamil on Catecholamine Polymorphic Ventricular Tachycardia | Semantic Scholar [semanticscholar.org]
- 24. Verapamil ameliorates the clinical and pathological course of murine myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RyR2 Stabilizers and Their Impact on Myocardial Calcium Sparks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various Ryanodine (B192298) Receptor 2 (RyR2) stabilizers on intracellular calcium (Ca2+) sparks. The data presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in studies of cardiac muscle physiology and pathology.
Introduction to RyR2 and Calcium Sparks
The RyR2 channel, located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes, plays a critical role in excitation-contraction coupling. Spontaneous, localized Ca2+ release events from a cluster of RyR2 channels are known as "calcium sparks."[1] The frequency, amplitude, and duration of these sparks are indicative of the open probability of the RyR2 channels and the stability of Ca2+ handling within the cell. In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), dysregulation of RyR2 channels leads to aberrant Ca2+ sparks, contributing to arrhythmias and contractile dysfunction.[2] RyR2 stabilizers are a class of pharmacological agents designed to modulate the activity of these channels and restore normal Ca2+ homeostasis.
Comparative Analysis of RyR2 Stabilizers on Calcium Spark Parameters
This section presents a quantitative comparison of the effects of a representative RyR2 stabilizer, S107 (a Rycal), with other commonly studied RyR2 modulators: flecainide (B1672765) and dantrolene. The data is summarized from published experimental studies.
| Compound | Concentration | Spark Frequency | Spark Amplitude (ΔF/F0) | Spark Duration (FDHM, ms) | Spark Width (FWHM, µm) | Spark Mass | Reference |
| S107 | 10 µM | No significant change | - | - | - | - | [3][4] |
| Flecainide | 6 µM | ↑ (from 0.84 to 1.44 sparks/100µm/s) | ↓ (from 0.89 to 0.71) | ↓ (from 79.5 to 67.3) | ↓ (from 3.35 to 2.93) | ↓ (40% reduction) | [5] |
| 5 µM | ↓ (from 3.25 to 2.38 sparks/100µm/s) | - | - | - | - | [6] | |
| Dantrolene | 1 µM | ↓ (in failing cardiomyocytes) | No significant effect | No significant effect | No significant effect | - | [7] |
Note: The conflicting data for flecainide's effect on spark frequency may be attributed to different experimental models and conditions.
Signaling Pathways and Mechanisms of Action
RyR2 stabilizers exert their effects through various mechanisms, ultimately leading to a reduction in aberrant diastolic Ca2+ release from the sarcoplasmic reticulum. The following diagram illustrates the general signaling pathway and the points of intervention for different stabilizers.
Caption: Mechanism of RyR2 stabilization.
S107 (Rycal): This class of compounds, often referred to as RyR2 stabilizer-1 in a general sense, is designed to enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel.[8] This action helps to keep the channel in a closed state during diastole, thereby reducing Ca2+ leak.
Flecainide: Flecainide is a class Ic antiarrhythmic drug that has been shown to directly interact with the RyR2 channel. It is proposed to act as an open-state blocker, meaning it binds to the channel when it is open and promotes its closure.[5] This leads to a reduction in the duration and amplitude of Ca2+ release events.
Dantrolene: Dantrolene is known to stabilize the domain-domain interactions within the RyR2 protein structure.[7] This stabilization is thought to allosterically modulate the channel's gating, making it less prone to spontaneous openings.
Experimental Protocols
Isolation of Adult Ventricular Myocytes
A high yield of viable, Ca2+-tolerant adult ventricular myocytes is crucial for studying calcium sparks. The following is a generalized protocol based on enzymatic digestion using a Langendorff perfusion system.[9][10][11]
Materials:
-
Krebs-Henseleit (KH) buffer
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Bovine Serum Albumin (BSA)
-
Calcium chloride (CaCl2)
-
Langendorff perfusion apparatus
Procedure:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Ca2+-free KH buffer at 37°C to wash out the blood.
-
Switch to a low Ca2+ (e.g., 25 µM) KH buffer containing collagenase and protease for enzymatic digestion.
-
Continuously monitor the heart for changes in consistency, indicating digestion.
-
Once digested, remove the heart from the cannula, and gently tease apart the ventricular tissue in a high-potassium storage solution.
-
Filter the cell suspension to remove large tissue debris.
-
Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.8 mM.
-
Allow the cells to settle by gravity and resuspend in fresh buffer.
Caption: Cardiomyocyte isolation workflow.
Measurement of Calcium Sparks using Confocal Microscopy
Calcium sparks are typically measured in isolated cardiomyocytes loaded with a fluorescent Ca2+ indicator using a laser-scanning confocal microscope in line-scan mode.[12][13][14]
Materials:
-
Isolated cardiomyocytes
-
Fluo-4 AM or other suitable Ca2+ indicator
-
Laser-scanning confocal microscope with line-scan capabilities
-
Image analysis software (e.g., SparkMaster)
Procedure:
-
Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., 5-10 µM Fluo-4 AM) for 15-30 minutes at room temperature.
-
Allow for de-esterification of the dye for at least 20 minutes.
-
Place the coverslip with the loaded cells on the stage of the confocal microscope.
-
Identify a quiescent, healthy-looking cardiomyocyte.
-
Switch the microscope to line-scan mode and position the scan line along the longitudinal axis of the cell, avoiding the nucleus.
-
Acquire line-scan images (x-t plots) with a temporal resolution of 1-2 ms (B15284909) per line.
-
Analyze the acquired images using specialized software to detect and quantify the frequency, amplitude (ΔF/F0), duration (FDHM), and spatial width (FWHM) of the calcium sparks.
Caption: Calcium spark measurement workflow.
Conclusion
The choice of an RyR2 stabilizer for research purposes depends on the specific scientific question being addressed. S107, as a representative Rycal, is designed to specifically target the interaction between RyR2 and calstabin2, offering a focused mechanism of action. Flecainide, while effective in reducing spark mass, exhibits a more complex pharmacological profile with conflicting effects on spark frequency, which may be due to its additional ion channel blocking properties. Dantrolene appears to be effective in reducing spark frequency, particularly in pathological states, by stabilizing the overall structure of the RyR2 channel. The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments to further elucidate the effects of these and other novel RyR2 modulators on cardiomyocyte Ca2+ signaling.
References
- 1. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 2. Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing interdomain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium imaging by confocal microscopy [bio-protocol.org]
Cross-Validation of RyR2 Stabilizer-1 Activity in Diverse Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle contraction. Dysfunction of RyR2, leading to aberrant diastolic calcium leak from the sarcoplasmic reticulum (SR), is a key mechanism in the pathophysiology of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and heart failure. Consequently, stabilizing RyR2 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the activity of a representative RyR2 stabilizer, termed here as "RyR2 Stabilizer-1," across various experimental models, highlighting the importance of cross-validation in drug development. For the purpose of this guide, we will draw upon published data for well-characterized RyR2 stabilizers like S107 and flecainide (B1672765) as exemplars of "this compound."
Mechanism of Action of RyR2 Stabilizers
Under physiological conditions, the RyR2 channel is stabilized by the accessory protein calstabin2 (FKBP12.6). In pathological states, post-translational modifications such as phosphorylation can cause the dissociation of calstabin2, leading to a "leaky" channel. RyR2 stabilizers, a class of drugs also known as Rycals, act by enhancing the binding of calstabin2 to the RyR2 channel, thereby preventing this pathological calcium leak.[1][2] Other compounds, including certain antiarrhythmics like flecainide, have also been shown to directly inhibit the RyR2 channel, contributing to their therapeutic effect. The primary goal of these stabilizers is to reduce the spontaneous calcium release during diastole without significantly affecting the calcium-induced calcium release required for normal systolic function.
Comparative Efficacy of this compound Across Models
The activity of RyR2 stabilizers is assessed across a range of models, from single molecules to whole organisms. This cross-validation is crucial to understand the compound's efficacy and potential off-target effects.
In Vitro Models
1. Single-Channel Recordings in Planar Lipid Bilayers: This technique provides the most direct assessment of the stabilizer's effect on the RyR2 channel's gating properties.
| Parameter | Control (Wild-Type RyR2) | With this compound | Reference |
| Open Probability (Po) | High (in disease models) or variable | Decreased | [2] |
| Mean Open Time | Variable | Decreased | [2] |
| Mean Closed Time | Variable | Increased | [2] |
Experimental Protocol: Single RyR2 Channel Recordings
-
Preparation of SR Vesicles: Sarcoplasmic reticulum microsomes containing RyR2 are isolated from cardiac tissue (e.g., sheep, pig, or mouse hearts).
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the SR membrane.
-
Vesicle Fusion: SR vesicles are added to the cis (cytosolic) chamber and fusion with the bilayer is induced by adding a salt solution.
-
Recording Conditions: The trans (luminal) chamber contains a high Ca2+ concentration, while the cis chamber contains a low Ca2+ concentration to mimic diastolic conditions. Channel activity is recorded using patch-clamp amplifiers.
-
Drug Application: The RyR2 stabilizer is added to the cis chamber, and changes in channel gating are recorded and analyzed.
Cellular Models
1. Isolated Cardiomyocytes: This model allows for the study of RyR2 activity within its native cellular environment. Cardiomyocytes can be isolated from wild-type animals, as well as from genetically modified animals that model human diseases like CPVT (e.g., Casq2 knockout mice or mice with RyR2 mutations).
| Model | Parameter | Control | With this compound | Reference |
| Wild-Type Rat Cardiomyocytes | Ca2+ Spark Frequency | Baseline | Reduced | [3][4] |
| Wild-Type Rat Cardiomyocytes | Ca2+ Wave Frequency | Baseline | Reduced | [3][5] |
| Casq2-/- Mouse Cardiomyocytes | Spontaneous Ca2+ Waves | Increased | Significantly Reduced | [6] |
| CPVT Patient-derived iPSC-CMs | Delayed Afterdepolarizations (DADs) | Present | Significantly Decreased | [7] |
Experimental Protocol: Calcium Imaging in Isolated Cardiomyocytes
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from adult animal hearts (e.g., rat or mouse).
-
Fluorescent Dye Loading: Isolated cells are loaded with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-3 AM or Fluo-4 AM).
-
Confocal Microscopy: Cells are imaged using a laser-scanning confocal microscope to visualize intracellular Ca2+ dynamics.
-
Data Acquisition: Spontaneous Ca2+ sparks (localized Ca2+ release events) and Ca2+ waves are recorded in quiescent cells.
-
Drug Perfusion: The RyR2 stabilizer is perfused over the cells, and changes in the frequency and amplitude of Ca2+ sparks and waves are quantified.
In Vivo Models
1. Animal Models of Cardiac Arrhythmia: Genetically engineered mouse models that recapitulate human CPVT are invaluable for testing the anti-arrhythmic efficacy of RyR2 stabilizers in a whole-organism context.
| Model | Endpoint | Control | With this compound | Reference |
| Casq2-/- Mouse Model | Exercise-induced Ventricular Tachycardia | High Incidence | Prevented | [6] |
| RyR2-R2474S Mutant Mouse Model | Catecholamine-induced Arrhythmias | High Incidence | Prevented | [7][8] |
| Atrial Fibrillation Mouse Model | Acute Atrial Fibrillation Induction | High Susceptibility | Prevented |
Experimental Protocol: In Vivo Electrophysiology in a CPVT Mouse Model
-
Animal Model: A validated CPVT mouse model, such as the Casq2 knockout mouse, is used.
-
Drug Administration: The RyR2 stabilizer is administered to the mice (e.g., via oral gavage or intraperitoneal injection).
-
Arrhythmia Induction: Arrhythmias are induced by a combination of catecholamine injection (e.g., epinephrine) and programmed electrical stimulation or exercise.
-
ECG Monitoring: Electrocardiograms (ECGs) are continuously recorded to monitor for the occurrence of ventricular tachycardia.
-
Efficacy Assessment: The efficacy of the RyR2 stabilizer is determined by its ability to prevent or reduce the burden of induced arrhythmias compared to vehicle-treated control animals.
Conclusion
The cross-validation of "this compound" activity across in vitro, cellular, and in vivo models is a cornerstone of its preclinical development. Single-channel recordings confirm direct target engagement and elucidate the molecular mechanism of action. Cellular assays in isolated cardiomyocytes validate the physiological effect of reducing aberrant calcium release in a native environment. Finally, in vivo studies in disease-relevant animal models demonstrate the therapeutic potential to prevent life-threatening arrhythmias. A comprehensive evaluation using this multi-tiered approach is essential to build a robust data package for advancing novel RyR2 stabilizers towards clinical application.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [openresearch-repository.anu.edu.au]
- 3. Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of RyR2 Stabilizers
The cardiac ryanodine (B192298) receptor 2 (RyR2) is a crucial intracellular calcium release channel essential for excitation-contraction coupling in cardiomyocytes.[1][2] Dysregulation of RyR2, leading to aberrant diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), is implicated in various cardiac pathologies, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[3][4] Consequently, pharmacological stabilization of RyR2 to prevent this pathological Ca2+ leak has emerged as a promising therapeutic strategy. This guide provides a comparative assessment of the specificity of prominent RyR2 stabilizers, presenting key experimental data and methodologies for their evaluation.
Mechanism of RyR2 Stabilization
RyR2 stabilizers, often referred to as Rycals, aim to reduce the open probability of the channel during diastole, thereby preventing spontaneous Ca2+ release.[3] The primary mechanisms of action for the compounds discussed herein involve either enhancing the binding of the accessory protein calstabin-2 (FKBP12.6), which naturally stabilizes the closed state of RyR2, or by directly interacting with the RyR2 channel to promote a closed conformation.[5][6]
Below is a diagram illustrating the general signaling pathway of RyR2 and the points of intervention for stabilizers.
Comparative Analysis of RyR2 Stabilizers
This section compares four key compounds known for their RyR2 stabilizing properties: JTV519 (K201), S107, ARM210 (S48168), and Dantrolene.
JTV519 (K201)
JTV519 is a 1,4-benzothiazepine derivative that was one of the first compounds identified as an RyR2 stabilizer.[7] Its mechanism is thought to involve increasing the affinity of calstabin-2 for RyR2, particularly when the channel is in a phosphorylated state.[7][8] However, some studies suggest its inhibitory action on spontaneous Ca2+ release may be independent of FKBP12.6.[6] While effective in reducing SR Ca2+ leak, JTV519 exhibits notable off-target effects.[3][7]
S107
S107 is a derivative of JTV519, developed to have greater specificity for RyR2.[3] It is reported to stabilize the interaction between RyR2 and FKBP12.6, particularly in the closed state of the channel.[3] S107 has been shown to be effective at low nanomolar concentrations and has demonstrated fewer off-target effects compared to its predecessor, JTV519.[3] Studies in mouse models of CPVT have shown its efficacy in preventing arrhythmias.[3]
ARM210 (S48168)
ARM210, another Rycal compound, also acts by enhancing the binding of calstabin to the RyR channel complex.[9] Cryo-electron microscopy studies have revealed that ARM210 binds to a cleft in the RY1&2 domain of RyR2.[2] This binding is proposed to stabilize the overall channel structure, reverting it from a pathological "primed" state back towards a closed state, thereby reducing Ca2+ leak without affecting normal channel activation.[2][10][11]
Dantrolene
Dantrolene is a muscle relaxant primarily used for malignant hyperthermia, a condition linked to RyR1 mutations.[12] Its mechanism involves binding to the N-terminal region of the ryanodine receptor, which is thought to restore stabilizing inter-domain interactions.[13][14] While it can inhibit RyR2, its selectivity is a point of discussion. Some studies suggest it is more potent on RyR1 and RyR3 isoforms compared to RyR2.[12][15] Interestingly, its binding to RyR2 may be dependent on a pathological conformation of the channel.[13][14]
Quantitative Comparison of RyR2 Stabilizer Specificity
| Compound | Target | On-Target Potency | Off-Target Effects | References |
| JTV519 (K201) | RyR2 | Reduces Ca2+ spark frequency and duration. | Inhibits SERCA2a and other sarcolemmal ion channels in a concentration-dependent manner.[3] | [3][7] |
| S107 | RyR2 | Effective at low nanomolar concentrations. | No significant effect on over 400 other ion channels, kinases, and GPCRs at 10µM.[3] | [3][4][16] |
| ARM210 (S48168) | RyR1/RyR2 | Binds to the RY1&2 domain to stabilize the closed state. | Data on broad off-target screening is less available in the provided results. | [2][9][10][11] |
| Dantrolene | RyR1/RyR3 > RyR2 | Inhibits RyR1 and RyR3 more effectively than RyR2.[12][15] | Can be hepatotoxic with chronic use.[17] | [1][12][13][14][15] |
Experimental Protocols for Assessing RyR2 Stabilizer Specificity
The specificity of RyR2 stabilizers is typically assessed through a combination of in vitro and cellular assays. Below are generalized protocols for key experiments.
[3H]Ryanodine Binding Assay
This assay is widely used to assess the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.[6]
-
Preparation of SR Vesicles: Isolate heavy sarcoplasmic reticulum (SR) microsomes from cardiac tissue.
-
Binding Reaction: Incubate SR vesicles with a low concentration of [3H]ryanodine in a buffer containing modulators such as Ca2+, ATP, and caffeine (B1668208) to induce channel opening.
-
Compound Incubation: In parallel experiments, incubate the reaction mixture with varying concentrations of the test stabilizer.
-
Separation and Scintillation Counting: After incubation, rapidly filter the mixture to separate the vesicles from the unbound [3H]ryanodine. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: A decrease in [3H]ryanodine binding in the presence of the stabilizer indicates a shift towards the closed state of the RyR2 channel.
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2 channels.
-
Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR vesicles containing RyR2 to the cis chamber (representing the cytoplasm) and induce fusion with the bilayer.
-
Recording Conditions: Apply a holding potential across the bilayer and maintain specific ionic conditions, including defined concentrations of Ca2+, Mg2+, and ATP in the cis chamber to mimic diastolic conditions.[18]
-
Compound Addition: Introduce the RyR2 stabilizer to the cis chamber at various concentrations.
-
Data Acquisition and Analysis: Record the single-channel currents. Analyze the open probability (Po), mean open time, and mean closed time of the channel before and after the addition of the compound. A decrease in Po and mean open time indicates a stabilizing effect.[19]
Confocal Ca2+ Spark Imaging in Cardiomyocytes
This cellular assay measures spontaneous, localized Ca2+ release events (Ca2+ sparks) that reflect the activity of RyR2 clusters.[20][21]
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model or use human iPSC-derived cardiomyocytes.[1]
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator, such as Fluo-4 AM.
-
Imaging: Use a laser scanning confocal microscope in line-scan mode to record Ca2+ sparks.
-
Experimental Conditions: Perfuse the cells with a physiological solution. To assess stabilizer effects, first record baseline spark activity, then perfuse with a solution containing the test compound.
-
Data Analysis: Use specialized software to detect and analyze the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks.[22][23] A reduction in spark frequency and/or amplitude indicates RyR2 stabilization.[7]
The following diagram outlines a general workflow for assessing the specificity of an RyR2 stabilizer.
Conclusion
The development of specific RyR2 stabilizers holds significant promise for the treatment of cardiac arrhythmias and heart failure. While early compounds like JTV519 demonstrated the viability of this approach, their off-target effects highlighted the need for greater specificity. Newer agents such as S107 and ARM210 appear to offer improved specificity profiles by targeting the RyR2 channel more selectively. Dantrolene, while effective in certain contexts, shows a preference for other RyR isoforms. The rigorous assessment of on-target potency and a broad evaluation of off-target activities, using the experimental approaches outlined in this guide, are critical for the continued development of safe and effective RyR2-targeted therapies.
References
- 1. Dantrolene rescues arrhythmogenic RYR2 defect in a patient‐specific stem cell model of catecholaminergic polymorphic ventricular tachycardia | EMBO Molecular Medicine [link.springer.com]
- 2. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ryr1.org [ryr1.org]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Targeting ryanodine receptors to treat human diseases [jci.org]
- 11. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene rescues arrhythmogenic RYR2 defect in a patient‐specific stem cell model of catecholaminergic polymorphic ventricular tachycardia | EMBO Molecular Medicine [link.springer.com]
- 14. Dantrolene rescues arrhythmogenic RYR2 defect in a patient-specific stem cell model of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research Portal [ourarchive.otago.ac.nz]
- 17. Item - The single channel RyR2 measurements and the effects of hydantoin derivatives on channel function - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 18. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spatial Distribution of Calcium Sparks Determines Their Ability to Induce Afterdepolarizations in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ryanodine Receptor Current Amplitude Controls Ca2+ Sparks in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Head-to-Head Comparison of Novel Ryanodine Receptor 2 (RyR2) Stabilizers
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysfunctional RyR2, characterized by diastolic calcium leak, is implicated in life-threatening cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributes to the pathophysiology of heart failure. Consequently, stabilizing RyR2 in its closed state has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of novel and notable RyR2 stabilizers, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Comparative Analysis of RyR2 Stabilizers
This section provides a comparative overview of a novel, highly selective RyR2 stabilizer, Ryanozole, alongside other compounds known for their RyR2-stabilizing properties, including flecainide (B1672765), carvedilol, dantrolene (B1669809), and the experimental compounds JTV519 and S107.
Table 1: Quantitative Comparison of RyR2 Stabilizer Efficacy
| Compound | Target Specificity | IC50 | Mechanism of Action | Key Experimental Findings | Animal Model Efficacy |
| Ryanozole | High affinity and selective for RyR2 | 15-40 nM (on wild-type and mutant RyR2) | Directly suppresses RyR2 activity, more potent at low cytosolic Ca2+ | Suppresses Ca2+ sparks and waves without affecting action potential-evoked Ca2+ transients.[1] Does not impair cardiac contractility or ECG parameters.[1] | Effectively suppresses adrenaline-induced and spontaneous arrhythmias in CPVT mouse models (RyR2-R420W and -K4750Q).[1][2] |
| Flecainide | Na+ channel blocker with RyR2 activity | ~12.8 µM (for spontaneous Ca2+ wave suppression) | Open-state blocker of RyR2; also inhibits cardiac sodium channels.[3][4][5] | Reduces RyR2 open probability and mean open time.[6] Efficacy is dependent on RyR2 activity.[4] | Prevents ventricular tachycardia in CPVT mouse models.[7] |
| Carvedilol | β-blocker with direct RyR2 effects | Not explicitly reported | Directly reduces the open duration of RyR2, independent of its β-blocking activity.[8][9][10] | Significantly reduces RyR2 mean open time and open probability.[8] Suppresses store overload-induced Ca2+ release (SOICR).[8][9] | Prevents stress-induced ventricular tachyarrhythmias in a CPVT mouse model (RyR2-R4496C).[11][12] |
| Dantrolene | RyR1 and RyR2 stabilizer | ~0.16 µM (on RyR2) | Enhances calmodulin binding to RyR2 and restores inter-domain interactions.[13][14] Inhibition requires the presence of both calmodulin and FKBP12.6.[1][15][16] | Reduces RyR2 open probability by decreasing mean open duration and increasing mean closed duration.[1] Inhibits diastolic Ca2+ sparks and spontaneous Ca2+ transients.[13][17] | Prevents inducible ventricular tachycardia in heart failure models[13][17] and reduces arrhythmogenesis in a binge alcohol rat model.[18] |
| JTV519 (K201) | Rycal; enhances FKBP12.6 binding to RyR2 | Not explicitly reported | Increases the affinity of the stabilizing subunit calstabin2 (FKBP12.6) to RyR2.[2][19][20][21] | Reduces diastolic sarcoplasmic reticulum Ca2+ leak.[2][21] | Prevents ventricular tachycardia in a calstabin2-deficient CPVT mouse model.[22] |
| S107 | Rycal; enhances FKBP12.6 binding to RyR2 | Not explicitly reported | Increases the affinity of calstabin2 (FKBP12.6) to RyR2.[19][20][22] | Normalizes RyR2 channel activity in a CPVT mouse model.[22] | Prevents cardiac arrhythmias and raises the seizure threshold in a CPVT mouse model (Ryr2-R2474S).[22] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the study of RyR2 stabilizers, the following diagrams are provided.
References
- 1. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 4. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]
- 5. IS THE DEBATE ON THE FLECAINIDE ACTION ON THE RYR2 IN CPVT CLOSED? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple modes of ryanodine receptor 2 inhibition by flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RYR2 Channel Inhibition Is the Principal Mechanism 0f Flecainide Action in CPVT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carvedilol and its new analogs suppress arrhythmogenic store overload–induced Ca2+ release | Semantic Scholar [semanticscholar.org]
- 10. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stabilizing cardiac ryanodine receptor with dantrolene treatment prevents left ventricular remodeling in pressure-overloaded heart failure mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Stabilizing Cardiac Ryanodine Receptor With Dantrolene Treatment Prevents Binge Alcohol-Enhanced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 21. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content-assets.jci.org [content-assets.jci.org]
A Comparative Guide to the Electrophysiological Effects of Ryanodine Receptor 2 (RyR2) Stabilizers
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine (B192298) receptor (RyR2) is a critical intracellular calcium release channel essential for excitation-contraction coupling in the heart. Dysfunctional RyR2 channels, often characterized by diastolic calcium leak, are implicated in the pathophysiology of cardiac arrhythmias and heart failure. Consequently, RyR2 has emerged as a key therapeutic target for the development of novel antiarrhythmic agents. This guide provides an objective comparison of the electrophysiological effects of various RyR2 stabilizers, supported by experimental data, to aid researchers in their evaluation of these compounds.
Quantitative Comparison of RyR2 Stabilizer Effects
The following tables summarize the quantitative effects of different RyR2 stabilizers on key electrophysiological parameters. These parameters include direct effects on RyR2 channel gating and downstream consequences on cellular calcium handling, such as calcium sparks and waves.
| RyR2 Stabilizer | Concentration | Effect on RyR2 Open Probability (Po) | Effect on RyR2 Mean Open Time (OT) | IC50 | Citation(s) |
| Flecainide | 10 µM | ↓ (Open state block) | ↓ | - | [1][2] |
| R-Propafenone | 10 µM | ↓ (Open state block) | ↓ | - | [1][2] |
| Dantrolene | 1 µM | ↓ (in the presence of Calmodulin) | ↓ | 0.16 ± 0.03 µM | [3][4] |
| Carvedilol | 1 µM | ↓ | ↓ (40.8 ± 12.9 to 9.1 ± 3.6 ms) | - | [5][6] |
Table 1: Effects of RyR2 Stabilizers on Single Channel Gating Properties.
| RyR2 Stabilizer | Concentration | Ca²⁺ Spark Frequency | Ca²⁺ Spark Amplitude | Ca²⁺ Spark Duration (FDHM) | Ca²⁺ Spark Mass | Citation(s) |
| Flecainide | 10 µM | ↑ | ↓ | ↓ | ↓ (40% reduction) | [1][7] |
| Dantrolene | 10 µM | ↓ | No significant effect | ↓ | - | [8][9] |
| S36 | 10 µM | ↓ | - | ↓ | - | [8] |
| GM1869 | 10 µM | ↓ | - | ↓ | - | [8] |
| Carvedilol | 1 µM | ↓ | - | - | - | [5] |
| JTV-519 (K201) | 1 µM | ↓ | - | - | - | [10] |
Table 2: Effects of RyR2 Stabilizers on Calcium Spark Properties in Cardiomyocytes.
| RyR2 Stabilizer | Concentration | Ca²⁺ Wave Frequency | Ca²⁺ Wave Amplitude | Citation(s) | |---|---|---|---| | Flecainide | 10 µM | ↓ | ↓ |[1] | | R-Propafenone | 10 µM | ↓ | ↓ |[1] | | Dantrolene | 1 µM | ↓ (IC50 = 0.42 ± 0.18 µM) | ↓ (IC50 = 0.19 ± 0.04 µM) |[3] | | Carvedilol | 1 µM | ↓ | - |[5] |
Table 3: Effects of RyR2 Stabilizers on Arrhythmogenic Calcium Waves.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of RyR2 stabilizers stem from their ability to modulate the channel's open state, thereby reducing diastolic calcium leak. The following diagrams illustrate the proposed mechanisms of action for different classes of RyR2 stabilizers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the electrophysiological effects of RyR2 stabilizers.
Measurement of Calcium Sparks in Cardiomyocytes
This protocol is used to visualize and quantify elementary calcium release events from the sarcoplasmic reticulum (SR) via RyR2.
Detailed Steps:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal models (e.g., mouse, rat, rabbit) or obtained from human samples.
-
Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the visualization of intracellular calcium dynamics.
-
Confocal Microscopy: Myocytes are placed on the stage of a laser scanning confocal microscope. Line-scan imaging is performed to achieve high temporal resolution of calcium events along a single line within the cell.[11][12]
-
Data Acquisition: Spontaneous calcium sparks are recorded in quiescent cells. For permeabilized cell experiments, the cell membrane is permeabilized with saponin (B1150181) to allow for precise control of the intracellular environment.[11][12]
-
Image Analysis: Specialized software is used to automatically detect and quantify the properties of calcium sparks, including their frequency, amplitude (F/F₀), full duration at half maximum (FDHM), and mass.[13][14]
Single RyR2 Channel Recording in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of individual RyR2 channels in a controlled in vitro environment.
Detailed Steps:
-
Planar Lipid Bilayer Formation: A synthetic lipid bilayer is formed across a small aperture separating two aqueous chambers, mimicking the sarcoplasmic reticulum membrane.
-
RyR2 Incorporation: Sarcoplasmic reticulum microsomes containing RyR2 channels are added to one of the chambers and fuse with the lipid bilayer.[2]
-
Electrophysiological Recording: A voltage clamp amplifier is used to apply a transmembrane potential and record the ionic currents flowing through a single RyR2 channel.
-
Data Analysis: The recorded currents are analyzed to determine the channel's gating properties, including its open probability (Po), mean open time, and mean closed time, in the presence and absence of RyR2 stabilizing compounds.[15][16]
References
- 1. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cardiac Ca2+ Release Channels (RyR2) Determines Efficacy of Class I Antiarrhythmic Drugs in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac Ryanodine Receptor (Ryr2)-mediated Calcium Signals Specifically Promote Glucose Oxidation via Pyruvate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of Novel RyR2 Stabilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cardiac ryanodine (B192298) receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling.[1][2][3] Dysfunctional RyR2 channels, often characterized by diastolic calcium leak, are implicated in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][4] Consequently, stabilizing RyR2 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of a novel and selective RyR2 stabilizer, Ryanozole, with other established modulators, flecainide (B1672765) and dantrolene (B1669809), based on available preclinical data.
Comparative Efficacy of RyR2 Stabilizers
The following tables summarize key quantitative data on the efficacy of Ryanozole, flecainide, and dantrolene in preclinical models.
Table 1: In Vitro Potency of RyR2 Stabilizers
| Compound | Target | Assay | IC50 | Key Findings | Reference |
| Ryanozole | RyR2 | ER Ca²⁺-based assay (HEK293 cells) | 15–40 nM | Potent inhibition of wild-type and mutant RyR2; more effective at lower cytosolic Ca²⁺ concentrations. | [5][6] |
| Flecainide | RyR2, Na⁺ channels | Lipid bilayer electrophysiology | µM range (concentration-dependent effects) | Exhibits both activation at low concentrations and inhibition at higher concentrations of RyR2 channels.[7][8] | [7][9][10][11] |
| Dantrolene | RyR1, RyR2 | [³H]ryanodine binding | µM range | Binds to a specific sequence on RyR2, stabilizing the channel and preventing aberrant Ca²⁺ release.[12] | [12][13][14] |
Table 2: Preclinical Anti-Arrhythmic Efficacy
| Compound | Animal Model | Arrhythmia Induction | Key Outcomes | Reference |
| Ryanozole | CPVT Mouse Models (RyR2-R420W, -K4750Q) | Adrenaline/Caffeine | - Effectively suppressed adrenaline-induced arrhythmias. - Terminated spontaneous, activity-dependent arrhythmias. - No significant effect on ECG parameters or cardiac contractility. | [5][6][15] |
| Flecainide | CPVT Mouse Model (Casq2-/-) | Catecholamines | - Suppressed catecholamine-induced ventricular tachyarrhythmias. - RyR2 inhibition is a principal mechanism of its antiarrhythmic action in CPVT.[9][10] | [9][10] |
| Dantrolene | Chronic Ischemic Heart Disease Mouse Model | Programmed Stimulation | - Reduced ventricular tachycardia inducibility. - Normalized action potential duration and prevented alternans. - Chronic treatment reduced peri-infarct fibrosis and improved LV function. | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the assessment of RyR2 stabilizer efficacy.
1. Single-Channel Recordings in Artificial Lipid Bilayers
-
Objective: To directly assess the effect of a compound on the gating properties of the RyR2 channel.
-
Methodology:
-
Vesicles of sarcoplasmic reticulum containing RyR2 channels are isolated from cardiac tissue.
-
These vesicles are fused into a lipid bilayer separating two chambers (cis/cytoplasmic and trans/luminal).
-
The ionic composition and voltage across the bilayer are controlled.
-
The compound of interest is added to the cis chamber.
-
The activity of a single RyR2 channel is recorded, measuring parameters like open probability (Po), open time, and closed time.[7]
-
-
Significance: This technique allows for the direct measurement of drug-channel interactions, independent of other cellular components.[11]
2. Intracellular Calcium Imaging in Isolated Cardiomyocytes
-
Objective: To visualize and quantify intracellular calcium dynamics in response to a compound.
-
Methodology:
-
Ventricular cardiomyocytes are isolated from animal models (e.g., CPVT mice).
-
Cells are loaded with a fluorescent calcium indicator dye (e.g., Cal520).[5][15]
-
Cells are stimulated (e.g., with isoproterenol) to induce spontaneous calcium release events like calcium sparks and waves.[5]
-
The compound is applied, and changes in the frequency and amplitude of calcium sparks and waves, as well as action potential-evoked calcium transients, are recorded using confocal microscopy.[5][6]
-
-
Significance: This method provides insight into the compound's effect on both arrhythmogenic diastolic calcium release and normal systolic calcium handling.
3. In Vivo Electrophysiology and Arrhythmia Induction
-
Objective: To evaluate the anti-arrhythmic efficacy of a compound in a living animal model.
-
Methodology:
-
Animal models of cardiac arrhythmia (e.g., CPVT mice) are used.[5][15]
-
Electrocardiogram (ECG) is monitored in anesthetized or conscious animals.[5][15]
-
Arrhythmias are induced through the administration of catecholamines (e.g., adrenaline) and sometimes caffeine.[5][6]
-
The test compound is administered, and its ability to prevent or terminate ventricular arrhythmias is quantified.[5]
-
ECG parameters (e.g., PR interval, QRS duration) are analyzed to assess for potential pro-arrhythmic effects or effects on cardiac conduction.[5]
-
-
Significance: This provides a measure of the drug's efficacy in a more physiologically relevant context.
Visualizing Mechanisms and Workflows
RyR2 Signaling Pathway in Cardiomyocytes
The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the points of intervention for RyR2 stabilizers.
Caption: RyR2-mediated calcium-induced calcium release (CICR) pathway.
Experimental Workflow for Assessing RyR2 Stabilizer Efficacy
This diagram outlines the typical workflow for evaluating a novel RyR2 stabilizer from in vitro characterization to in vivo testing.
Caption: A multi-stage workflow for evaluating RyR2 stabilizers.
Logical Relationship of RyR2 Dysfunction and Therapeutic Intervention
This diagram illustrates the logical progression from RyR2 dysfunction to the therapeutic goal of arrhythmia suppression.
Caption: Pathophysiology of RyR2-mediated arrhythmias and intervention.
References
- 1. Dysfunctional ryanodine receptors in the heart: New insights into complex cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor 2 - Wikipedia [en.wikipedia.org]
- 3. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RYR2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [openresearch-repository.anu.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. rupress.org [rupress.org]
- 12. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RyR2 inhibition with dantrolene is antiarrhythmic, prevents further pathological remodeling, and improves cardiac function in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Validating RyR2 Stabilizer-1 in Human iPSC-Cardiomyocytes: A Comparative Guide
This guide provides a comprehensive framework for validating a novel Ryanodine (B192298) Receptor 2 (RyR2) stabilizer, herein referred to as "RyR2 Stabilizer-1," in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). We offer a comparative analysis with established RyR2 modulators and present detailed experimental protocols and data interpretation strategies for researchers in cardiac safety and drug discovery.
The Role of RyR2 in Cardiac Function and Disease
The type-2 ryanodine receptor (RyR2) is a crucial calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. It governs the process of excitation-contraction coupling (ECC), where an electrical stimulus is converted into a mechanical contraction. Dysfunctional RyR2 channels, often due to genetic mutations, can lead to aberrant diastolic Ca2+ leak from the SR, which is implicated in severe cardiac arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and contributes to the pathology of heart failure.[1][2] RyR2 stabilizers are therapeutic agents designed to correct this defect by promoting the closed state of the channel, thereby reducing Ca2+ leak and preventing arrhythmogenic events.
Comparison of RyR2 Modulators
Several compounds with RyR2-modulating effects have been investigated. While some are multi-target agents, they provide a benchmark for evaluating the specificity and efficacy of novel stabilizers like this compound.
| Compound | Primary Mechanism of Action | Reported Effects on RyR2 in hiPSC-CMs or other models | Key Considerations |
| This compound (Hypothetical) | Directly binds to RyR2 to stabilize the closed conformation, reducing diastolic Ca2+ leak. | Expected to decrease spontaneous Ca2+ spark frequency, reduce SR Ca2+ leak, and suppress arrhythmogenic Ca2+ waves without significantly affecting systolic Ca2+ transient amplitude at therapeutic concentrations. | High specificity for RyR2 is a key validation point. Minimal off-target effects on other ion channels (e.g., Na+, K+, L-type Ca2+) are desired. |
| Flecainide | Class Ic antiarrhythmic; blocks cardiac Na+ channels (NaV1.5). Also reported to directly inhibit RyR2.[2][3] | Can reduce aberrant RyR2-mediated Ca2+ release.[3][4] | Multi-target effects complicate the specific attribution of its anti-arrhythmic action to RyR2 stabilization.[4] |
| Carvedilol | Non-selective beta-blocker with some alpha-1 blocking activity. Also shown to inhibit RyR2.[2] | Can suppress spontaneous Ca2+ waves.[4] | Its primary beta-blocking activity is a confounding factor in assessing its direct RyR2 effects. |
| Dantrolene | A muscle relaxant used for malignant hyperthermia. It is known to stabilize the closed state of RyR1 and RyR2.[2][3][5] | Reduces diastolic Ca2+ leak and improves contractile function in heart failure models.[5] | Provides a good positive control for RyR2 stabilization. |
| K201 (JTV519) | A 1,4-benzothiazepine derivative that enhances the binding of calstabin2 (FKBP12.6) to RyR2, thereby stabilizing the channel.[2][3] | Restores normal channel function in disease models by preventing calstabin2 dissociation.[3] | Its mechanism is indirect, relying on the interaction with an accessory protein. |
| S107 (Rycal) | Similar to K201, it enhances the binding of calstabin2 to RyR2.[3][6] | Reduces diastolic SR Ca2+ leak.[3] | Efficacy can be dependent on the specific RyR2 mutation and its effect on calstabin2 binding. |
| EL20 | A tetracaine (B1683103) derivative that has been shown to be a potent and selective RyR2 inhibitor.[4][7] | Effectively suppresses enhanced Ca2+ spark frequency in CPVT patient-derived iPSC-CMs.[7] | A promising experimental compound for direct and specific RyR2 inhibition. |
Experimental Validation of this compound
A multi-faceted approach is required to validate the efficacy and specificity of this compound in hiPSC-CMs. This involves functional assays to assess changes in intracellular Ca2+ handling and molecular analyses to confirm the presence of the target.
Detailed Experimental Protocols
1. hiPSC-CM Culture and Differentiation
-
Cell Source: Wild-type hiPSC lines or patient-derived iPSCs carrying a known RyR2 mutation (e.g., CPVT-associated variants).[1][8]
-
Differentiation: Utilize established protocols for cardiac differentiation, often involving temporal modulation of Wnt signaling.
-
Purification: Purify cardiomyocytes (to >85% purity, confirmed by Troponin T staining and flow cytometry) to ensure a homogenous population for assays.[9]
-
Maturation: Culture hiPSC-CMs for at least 30 days post-differentiation to allow for maturation of Ca2+ handling machinery.
2. Calcium Imaging for Sparks and Transients
-
Objective: To assess the effect of this compound on diastolic Ca2+ release events (sparks) and systolic Ca2+ transients.
-
Reagents: Fluo-4 AM or other suitable Ca2+ indicators.[8][10]
-
Protocol:
-
Plate hiPSC-CMs on glass-bottom dishes.
-
Load cells with Fluo-4 AM (e.g., 1 µM for 30 minutes).[10]
-
Acquire baseline fluorescence using a line-scan confocal microscope to record spontaneous Ca2+ sparks.
-
Perfuse cells with this compound, vehicle control, or a positive control (e.g., Dantrolene).
-
Record Ca2+ sparks again after compound addition.
-
To measure Ca2+ transients, pace the cells at a steady frequency (e.g., 1 Hz) before and after compound addition.
-
-
Analysis: Quantify Ca2+ spark frequency, amplitude, and duration. For transients, measure the amplitude, time to peak, and decay kinetics.
3. SR Ca2+ Leak and Load Measurement
-
Objective: To directly quantify SR Ca2+ leak and total SR Ca2+ content.
-
Protocol:
-
Load hiPSC-CMs with a Ca2+ indicator as described above.
-
Record baseline fluorescence in a standard Tyrode's solution.
-
Switch to a 0 Na+/0 Ca2+ solution containing tetracaine (an RyR2 blocker) to inhibit both NCX and RyR2, thus revealing the SR Ca2+ leak as a downward drift in the fluorescence signal.[1][8]
-
After the leak measurement, rapidly apply caffeine (B1668208) (e.g., 10 mM) to release the entire SR Ca2+ content (load), observed as a sharp increase in fluorescence.[1][10]
-
Repeat the protocol in the presence of this compound.
-
-
Analysis: Normalize the leak rate to the SR Ca2+ load. A successful stabilizer should decrease the normalized leak.
4. Electrophysiology (Patch-Clamp)
-
Objective: To assess off-target effects on other ion channels, particularly the L-type Ca2+ current (I_Ca), which triggers RyR2 opening.
-
Protocol:
-
Perform whole-cell voltage-clamp recordings on single hiPSC-CMs.
-
Use a voltage step protocol (e.g., from a holding potential of -50 mV to 0 mV) to elicit I_Ca.[10]
-
Record baseline I_Ca and then perfuse with this compound.
-
Measure peak I_Ca density and inactivation kinetics before and after drug application.
-
-
Analysis: An ideal stabilizer should have minimal impact on I_Ca amplitude or kinetics, demonstrating its specificity for RyR2.
5. Molecular Analysis (qRT-PCR and Western Blot)
-
Objective: To confirm that observed functional changes are not due to altered expression of RyR2 or other key Ca2+ handling proteins.
-
Protocol:
-
Lyse hiPSC-CMs after treatment with this compound for a relevant duration (e.g., 24-48 hours).
-
For qRT-PCR, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for RYR2, SERCA2a (ATP2A2), and other relevant genes.[10]
-
For Western Blot, extract total protein and probe for RyR2, SERCA2a, Calstabin2, and a loading control.[11]
-
-
Analysis: Confirm that the expression levels of these key proteins are unchanged by the compound.
Data Presentation: Expected Outcomes for this compound
The following tables present hypothetical data for this compound, demonstrating its expected efficacy and specificity compared to a vehicle control and a known stabilizer like Dantrolene.
Table 1: Effect of this compound on Diastolic Ca2+ Events in CPVT hiPSC-CMs
| Parameter | Vehicle Control | This compound (1 µM) | Dantrolene (10 µM) |
| Ca2+ Spark Frequency (sparks/100 µm/s) | 3.5 ± 0.4 | 1.2 ± 0.2 | 1.4 ± 0.3 |
| Normalized SR Ca2+ Leak (arbitrary units) | 0.15 ± 0.02 | 0.06 ± 0.01 | 0.07 ± 0.01 |
| SR Ca2+ Load (ΔF/F0) | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.0 ± 0.2 |
| *p < 0.05 vs. Vehicle Control |
Table 2: Specificity Profile of this compound in WT hiPSC-CMs
| Parameter | Vehicle Control | This compound (1 µM) |
| Systolic Ca2+ Transient Amplitude (ΔF/F0) | 2.5 ± 0.3 | 2.4 ± 0.3 |
| Peak L-type Ca2+ Current (pA/pF) | -8.5 ± 1.1 | -8.2 ± 1.0 |
| Action Potential Duration (APD90, ms) | 450 ± 30 | 455 ± 35 |
| No significant difference vs. Vehicle Control |
Visualization of Mechanism and Logic
References
- 1. CRISPR/Cas9 Gene editing of RyR2 in human stem cell-derived cardiomyocytes provides a novel approach in investigating dysfunctional Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of RyR2 inhibitor EL20 in induced pluripotent stem cell‐derived cardiomyocytes from a patient with catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Signaling Consequences of RyR2-S4938F Mutation Expressed in Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RYR2 deficient human model identifies calcium handling and metabolic dysfunction impacting pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Point mutations in RyR2 Ca2+-binding residues of human cardiomyocytes cause cellular remodelling of cardiac excitation contraction-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling RyR2 stabilizer-1
Personal Protective Equipment (PPE)
When handling RyR2 stabilizer-1, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside a fume hood, a NIOSH-approved N95 or higher-rated respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Receiving and Inspection | 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Verify that the product name and information on the label match the order. 3. Wear appropriate PPE (gloves and lab coat) when handling the package. |
| Weighing (Powder Form) | 1. Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust. 2. Use a dedicated, clean spatula and weigh boat. 3. Close the primary container tightly immediately after use. |
| Solution Preparation | 1. Prepare solutions in a chemical fume hood. 2. Add the solvent to the weighed compound slowly to avoid splashing. 3. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation. |
| Storage | 1. Store the solid compound and stock solutions according to the supplier's recommendations, typically at -20°C or -80°C for long-term stability.[1] 2. Keep containers tightly sealed and store in a designated, clearly marked area away from incompatible materials. |
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | 1. Dispose of as hazardous chemical waste in a clearly labeled, sealed container. 2. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | 1. Collect in a designated, labeled hazardous waste container. 2. Do not mix with general laboratory trash. |
| Solutions | 1. Collect in a sealed, properly labeled hazardous waste container. 2. The container should be compatible with the solvent used. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
PPE Selection Decision Pathway
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
